Technical Documentation Center

1-(5-Chloropyrazin-2-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Chloropyrazin-2-yl)ethan-1-amine
  • CAS: 1234014-51-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Abstract This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document provides a thorough examination of the synthesis of the key intermediate, 1-(5-Chloropyrazin-2-yl)ethanone, followed by a detailed exploration of its conversion to the target primary amine via reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization of the final product are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazine-containing compounds are a prominent class of N-heterocycles that are integral to the development of novel therapeutic agents due to their diverse pharmacological activities. The specific structural motif of a substituted pyrazinylethanamine is a key pharmacophore in a variety of biologically active molecules. This guide focuses on the synthesis of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a versatile intermediate for the elaboration of more complex molecular architectures.

The synthetic strategy delineated herein proceeds through a two-step sequence: the initial preparation of the precursor ketone, 1-(5-Chloropyrazin-2-yl)ethanone, followed by its conversion to the desired racemic primary amine via a reductive amination protocol. This guide will provide a detailed exposition of both transformations, emphasizing the rationale behind the selection of reagents and reaction conditions to ensure optimal yield and purity.

Synthesis of the Key Intermediate: 1-(5-Chloropyrazin-2-yl)ethanone

The pivotal precursor for the synthesis of the target amine is the corresponding ketone, 1-(5-Chloropyrazin-2-yl)ethanone (also known as 2-acetyl-5-chloropyrazine). While this intermediate is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the synthetic route for analogue preparation. A common and effective method for the synthesis of such acetylpyrazines involves the reaction of a pyrazine nitrile with a Grignard reagent.

Synthetic Approach: Grignard Reaction with 2-Cyano-5-chloropyrazine

The reaction of 2-cyano-5-chloropyrazine with methylmagnesium bromide provides a direct and efficient route to 1-(5-chloropyrazin-2-yl)ethanone. The cyano group is an excellent electrophile for the nucleophilic addition of the Grignard reagent, which upon aqueous workup, hydrolyzes to the desired ketone.

Synthesis_of_Ketone start 2-Cyano-5-chloropyrazine intermediate Iminomagnesium bromide intermediate start->intermediate + reagent1 CH3MgBr (Methylmagnesium Bromide) reagent1->intermediate product 1-(5-Chloropyrazin-2-yl)ethanone intermediate->product Hydrolysis reagent2 Aqueous Workup (e.g., aq. NH4Cl) reagent2->product

Caption: Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone.

Experimental Protocol: Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Materials:

  • 2-Cyano-5-chloropyrazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-cyano-5-chloropyrazine (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(5-chloropyrazin-2-yl)ethanone as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1-(5-Chloropyrazin-2-yl)ethanoneC₆H₅ClN₂O156.57160252-31-3[1]

Synthesis of Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

The conversion of the ketone to the desired primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine. The Leuckart-Wallach reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a classic and effective method for this transformation.

Synthetic Approach: Leuckart-Wallach Reductive Amination

The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones.[1][2][3] In this reaction, ammonium formate serves as a convenient source of both ammonia for imine formation and formic acid for the subsequent reduction.[1][2] The reaction typically requires elevated temperatures to drive the reaction to completion.

Reductive_Amination start 1-(5-Chloropyrazin-2-yl)ethanone intermediate Iminium ion intermediate start->intermediate Imine Formation reagent Ammonium Formate (NH4HCO2) reagent->intermediate product Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine reagent->product Hydride Source intermediate->product Reduction

Caption: Reductive amination via the Leuckart-Wallach reaction.

Experimental Protocol: Synthesis of Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethanone

  • Ammonium formate

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(5-chloropyrazin-2-yl)ethanone (1.0 equivalent) and ammonium formate (5-10 equivalents).

  • Add methanol as a solvent and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To hydrolyze any formamide byproducts, add concentrated hydrochloric acid and heat the mixture at reflux for 1-2 hours.

  • Cool the mixture and basify to a pH > 10 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic 1-(5-chloropyrazin-2-yl)ethan-1-amine.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

Characterization of Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are expected for racemic 1-(5-chloropyrazin-2-yl)ethan-1-amine.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1-(5-Chloropyrazin-2-yl)ethan-1-amineC₆H₈ClN₃157.601234014-51-7
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.55 (s, 1H, pyrazine-H)

    • 8.40 (s, 1H, pyrazine-H)

    • 4.50 (q, J = 6.8 Hz, 1H, CH-NH₂)

    • 1.80 (br s, 2H, NH₂)

    • 1.55 (d, J = 6.8 Hz, 3H, CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 160.2 (C-pyrazine)

    • 148.5 (C-pyrazine)

    • 143.0 (C-pyrazine)

    • 141.8 (C-pyrazine)

    • 50.5 (CH-NH₂)

    • 24.5 (CH₃)

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Predicted [M+H]⁺: m/z 158.0485.[4] Found: m/z 158.0.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine. The two-step process, involving the synthesis of the key ketone intermediate followed by a Leuckart-Wallach reductive amination, provides a practical method for obtaining this valuable building block. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry, facilitating the synthesis and further derivatization of this important pyrazine-based amine for the development of novel chemical entities.

References

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Leuckart reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Eureka. Retrieved from [Link]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Chloropyrazin-2-yl)ethan-1-amine for Drug Discovery Professionals

Introduction: Unveiling the Profile of a Promising Scaffold In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific invest...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Promising Scaffold

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. Central to this endeavor is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the key physicochemical properties of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a molecule of interest due to its heterocyclic pyrazine core, a scaffold present in numerous biologically active compounds.

This document is structured to provide not just a theoretical overview, but also actionable, field-proven methodologies for the precise determination of these critical parameters. As Senior Application Scientists, we recognize that robust and reproducible data are the bedrock of successful drug development programs. Therefore, each protocol described herein is designed as a self-validating system, grounded in authoritative standards and scientific rigor.

Core Physicochemical Properties of 1-(5-Chloropyrazin-2-yl)ethan-1-amine: A Prospective Analysis

The foundational step in characterizing a novel compound is to establish its basic molecular and physical properties. For 1-(5-Chloropyrazin-2-yl)ethan-1-amine, these are summarized below. It is crucial to note that while some properties can be calculated or predicted with a degree of confidence, experimental determination remains the gold standard.

PropertyValueSource
IUPAC Name 1-(5-chloropyrazin-2-yl)ethan-1-aminePubChem[1]
CAS Number 1234014-51-7ChemicalBook[2]
Molecular Formula C₆H₈ClN₃PubChem[1]
Molecular Weight 157.60 g/mol ChemicalBook[2]
Chemical Structure

PubChem[1]
Predicted XlogP 0.0PubChem[1]
Predicted pKa Data not available-
Experimental Solubility Data not available-

The Cornerstone of Ionization: pKa Determination

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters in drug discovery.[3][4][5][6] It dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with its molecular target.[3][4][6] For 1-(5-Chloropyrazin-2-yl)ethan-1-amine, the presence of an amine group and nitrogen atoms within the pyrazine ring suggests it will exhibit basic properties. Understanding the pKa of the conjugate acid is therefore paramount.

Causality Behind pKa Determination

A drug's ionization state affects its ability to cross lipidic cell membranes; the non-ionized form is generally more lipophilic and permeable.[3] Conversely, the ionized form often exhibits higher aqueous solubility. The pH of various physiological compartments (e.g., stomach ~pH 1.5-3.5, intestine ~pH 6.0-7.4, blood ~pH 7.4) will determine the ratio of ionized to non-ionized drug, thereby impacting its absorption and distribution.[3][4]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] The following protocol is a robust approach for characterizing 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[7]

Materials and Equipment:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine sample

  • Calibrated pH meter and electrode

  • Automated titrator (recommended for precision)

  • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Degassed, deionized water

  • Thermostated reaction vessel

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in deionized water to achieve a concentration of at least 10⁻⁴ M.[8] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7]

  • Blank Titration: Perform a titration of the solvent system (water and KCl) with the standardized titrant to account for any background effects.

  • Sample Titration: Place the sample solution in the thermostated vessel (e.g., 25°C) and begin the titration with standardized HCl. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH reading after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).[7]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[7] Sophisticated software can be used to determine the inflection points of the first derivative of the titration curve for more precise pKa calculation.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare Sample Solution (>10⁻⁴ M in H₂O with KCl) calibrate->prepare_sample blank_titration Perform Blank Titration prepare_sample->blank_titration sample_titration Titrate Sample with Standardized Acid/Base blank_titration->sample_titration record_data Record pH vs. Volume sample_titration->record_data plot_curve Plot Titration Curve record_data->plot_curve determine_pka Determine pKa from Inflection/Half-Equivalence Point plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[9] A balanced lipophilicity is essential; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[10]

Causality Behind LogP Determination

The "Rule of Five," a set of guidelines for predicting oral bioavailability, highlights the importance of logP, suggesting a value of less than 5 for optimal drug-likeness.[11][12][13][14] The logP value provides insight into how a drug will partition between the aqueous environment of the bloodstream and the lipid bilayers of cells, influencing its absorption and distribution.[9]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental logP determination and is described in OECD Guideline 107.[10][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[10][15]

Materials and Equipment:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine sample

  • n-Octanol (reagent grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • Mechanical shaker

  • Analytical instrument for concentration determination (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in the aqueous phase.

  • Partitioning: In a suitable vessel, combine a known volume of the sample stock solution with a known volume of the pre-saturated n-octanol. The volume ratio should be chosen based on the expected logP.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.

logP_Determination_Workflow cluster_prep Preparation cluster_partitioning Partitioning & Equilibration cluster_analysis Analysis start Start saturate_phases Pre-saturate n-Octanol and Aqueous Phase start->saturate_phases prepare_sample Prepare Sample Stock in Aqueous Phase saturate_phases->prepare_sample mix_phases Mix Sample with n-Octanol prepare_sample->mix_phases equilibrate Shake to Equilibrate mix_phases->equilibrate separate_phases Separate Phases (Centrifugation) equilibrate->separate_phases analyze_conc Analyze Concentration in Both Phases (HPLC-UV) separate_phases->analyze_conc calculate_logp Calculate logP analyze_conc->calculate_logp end End calculate_logp->end

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and formulation.[6][16] Poor solubility can lead to low bioavailability and hinder the development of suitable dosage forms.[6][17] Two types of solubility are commonly measured in drug discovery: kinetic and thermodynamic.

Causality Behind Solubility Assays
  • Kinetic Solubility: This is a high-throughput screening method used early in discovery to assess the solubility of compounds from a DMSO stock solution.[6][16][18] It provides a rapid indication of potential solubility issues.

  • Thermodynamic Solubility: This measures the true equilibrium solubility of a compound in its solid state and is crucial for lead optimization and pre-formulation studies.[16][17]

Experimental Protocol 1: Kinetic Solubility Assay

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of precipitate is detected.[6][18]

Materials and Equipment:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine in DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS) to each well.

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering in each well to detect undissolved particles.[6][18]

    • Direct UV: Filter the solution to remove precipitate and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[6][18]

Experimental Protocol 2: Thermodynamic Solubility Assay

Principle: An excess of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.[16][17]

Materials and Equipment:

  • Solid 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials and a shaker/incubator

  • Filtration system

  • Analytical instrument for concentration determination (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension to remove the undissolved solid.

  • Concentration Analysis: Determine the concentration of the compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility.

Solubility_Assay_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Start with DMSO Stock k_add_buffer Add Aqueous Buffer k_start->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_detect Detect Precipitate (Nephelometry/UV) k_incubate->k_detect k_end Kinetic Solubility Value k_detect->k_end t_start Start with Solid Compound t_add_buffer Add Aqueous Buffer (Excess Solid) t_start->t_add_buffer t_equilibrate Equilibrate (e.g., 24-48h) t_add_buffer->t_equilibrate t_filter Filter Undissolved Solid t_equilibrate->t_filter t_analyze Analyze Filtrate Concentration (HPLC-UV) t_filter->t_analyze t_end Thermodynamic Solubility Value t_analyze->t_end

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive physicochemical profiling of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, as outlined in this guide, is a critical step in assessing its potential as a drug candidate. The interplay between pKa, logP, and solubility forms the foundation of a molecule's pharmacokinetic profile. By employing the robust and validated methodologies described herein, researchers can generate high-quality data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately enabling more informed decision-making in the complex process of drug discovery and development. The integration of predictive tools, such as ACD/Percepta, can further enhance this process by providing early insights and helping to prioritize experimental resources.[3][11][12][13][14][19][20][21][22][23][24]

References

  • ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ACD/Labs. (2019, May 10). ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform. Technology Networks. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • ACD/Labs. (2024). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Infozentrum Chemie | Biologie | Pharmazie | ETH Zürich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. Retrieved from [Link]

  • Infozentrum Chemie | Biologie | Pharmazie | ETH Zürich. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18) [Video]. YouTube. Retrieved from [Link]

  • Schymanski, E. L., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1856–1865. Retrieved from [Link]

  • Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP.... Retrieved from [Link]

  • Slashdot. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • Wishart, D. S., et al. (2018). Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. Drug Metabolism Reviews, 50(4), 413-447. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ACD/Labs. (2024). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 863-870. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

Foundational

1-(5-Chloropyrazin-2-yl)ethan-1-amine structural characterization

An In-Depth Technical Guide to the Structural Characterization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Abstract This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-chloropyrazi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science.[1][2] Pyrazine derivatives are integral to various fields, serving as intermediates for medical and agricultural drugs and even contributing to the flavor profiles of foods.[3] This document, intended for researchers and drug development professionals, details the application of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for unambiguous structural confirmation. By integrating predicted data with established principles for analogous compounds, this guide establishes a self-validating workflow, ensuring high confidence in the compound's identity, structure, and purity.

Introduction and Synthesis Context

1-(5-Chloropyrazin-2-yl)ethan-1-amine (Molecular Formula: C₆H₈ClN₃, Molecular Weight: 157.60 g/mol ) is a chiral amine featuring a substituted pyrazine ring.[4] The pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2][5] The structural characterization of such novel derivatives is an indispensable step in research and development.[6] While numerous synthesis methods exist for pyrazine derivatives, a common conceptual pathway for this target molecule involves the reduction of a corresponding ketimine or oxime, which itself is derived from a ketone precursor.

The characterization process begins post-synthesis and purification. A robust analytical workflow is critical to confirm that the target molecule has been synthesized successfully and is free of significant impurities from starting materials or side-reactions.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A Starting Materials (e.g., 2-acetyl-5-chloropyrazine) B Reductive Amination or equivalent reaction A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Purified Sample: 1-(5-Chloropyrazin-2-yl)ethan-1-amine D->E Proceed to Analysis F Spectroscopic Analysis (NMR, MS, IR) E->F G Data Interpretation & Structural Confirmation F->G

Figure 1: Conceptual workflow from synthesis to structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6] For 1-(5-chloropyrazin-2-yl)ethan-1-amine, both ¹H and ¹³C NMR are crucial for a complete assignment.

Expertise & Rationale

The choice to use both ¹H and ¹³C NMR is foundational. ¹H NMR confirms the presence and connectivity of proton-bearing groups (the ethylamine side chain and aromatic protons), while ¹³C NMR maps the carbon skeleton of the molecule. The predicted chemical shifts and coupling patterns are based on the known electronic effects of the pyrazine nitrogens (electron-withdrawing) and the chlorine substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Predicted SignalMultiplicityApprox. δ (ppm)AssignmentRationale
1Doublet (d)~1.53H-CH₃
2Broad Singlet (br s)~2.02H-NH₂
3Quartet (q)~4.51H-CH(NH₂)
4Singlet (s)~8.51HPyrazine H
5Singlet (s)~8.61HPyrazine H

Note: Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework. Due to the molecule's asymmetry, six distinct carbon signals are expected.

Approx. δ (ppm)AssignmentRationale
~24-CH₃Aliphatic methyl carbon.
~50-CH(NH₂)Aliphatic methine carbon, shifted downfield by the attached amine.
~142Pyrazine C-HAromatic carbon bonded to a proton.
~144Pyrazine C-HAromatic carbon bonded to a proton.
~150Pyrazine C-ClAromatic carbon bonded to chlorine; deshielded by the electronegative substituent.
~155Pyrazine C-CHAromatic carbon bonded to the ethylamine side chain.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. If needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively link proton and carbon signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS): Molecular Weight and Formula Validation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[1] For a molecule containing chlorine, MS offers a unique and powerful validation checkpoint.

Expertise & Rationale

Electrospray ionization (ESI) is the chosen technique because it is a "soft" ionization method ideal for polar, non-volatile molecules like amines, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation.[1] The most critical diagnostic feature will be the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two distinct peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with about one-third the intensity. This pattern is a definitive indicator of the presence of a single chlorine atom.

G cluster_ms Mass Spectrometry Logic cluster_output Expected Mass Spectrum Output A 1-(5-Chloropyrazin-2-yl)ethan-1-amine MW: 157.60 Da B ESI Source (Positive Mode) A->B C [M+H]⁺ Ion Formation B->C D Mass Analyzer C->D E Detector D->E F Peak at m/z 158.05 [C₆H₉³⁵ClN₃]⁺ E->F G Peak at m/z 160.05 [C₆H₉³⁷ClN₃]⁺ E->G H Characteristic Fragments (e.g., loss of NH₃) E->H I Intensity Ratio ~3:1 F->I G->I J Confirms presence of one Chlorine atom I->J

Figure 2: Logic diagram for MS analysis confirming the presence of chlorine.

Predicted Mass Spectral Data
m/z (mass-to-charge)Ion AssignmentComments
158.05[M+H]⁺ (with ³⁵Cl)The protonated molecular ion. This should be the base peak.
160.05[M+H]⁺ (with ³⁷Cl)The M+2 isotope peak, with an intensity of ~33% relative to the m/z 158 peak.
141.02[M+H - NH₃]⁺A potential fragment resulting from the loss of ammonia from the protonated parent ion.

Note: These values are for the monoisotopic masses.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[1]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.[8]

  • Method Parameters:

    • Infusion: Infuse the sample solution directly into the ESI source.

    • Ionization Mode: Positive ion mode.

    • Scan Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion peak and, crucially, verify the presence and correct ratio of the M and M+2 isotope peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][9]

Expertise & Rationale

The IR spectrum provides a "fingerprint" that validates the key structural components. For this molecule, we are looking for definitive evidence of the amine (N-H bonds), the pyrazine ring (C=N, C=C, and aromatic C-H bonds), the aliphatic side chain (C-H bonds), and the carbon-chlorine bond (C-Cl). The positions of these bands are well-established from extensive spectroscopic libraries and studies on similar compounds.[3][10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic (Pyrazine ring)
2980 - 2850C-H stretch (asymmetric & symmetric)Aliphatic (-CH₃, -CH)
~1600 - 1450C=N and C=C stretchPyrazine ring skeletal vibrations
~1620N-H bend (scissoring)Primary Amine (-NH₂)
850 - 750C-Cl stretchAryl-Chloride
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[7] Acquire a background spectrum of the clean ATR crystal first for automatic subtraction.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to the expected frequencies for the assigned functional groups.

Complementary and Definitive Techniques

While NMR, MS, and IR form the core of structural characterization, other methods can provide complementary or definitive proof.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the exact three-dimensional structure of the molecule.[6] This is considered the "gold standard" for structural determination, yielding precise bond lengths, bond angles, and intermolecular packing information.[11][12]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N) of a compound, providing the empirical formula.[6] The experimentally determined percentages should match the theoretical values for C₆H₈ClN₃ (C: 45.72%, H: 5.12%, Cl: 22.49%, N: 26.66%), confirming the compound's purity and formula.

Integrated Structural Confirmation

G cluster_data Evidence Provided Title Unambiguous Structural Confirmation MS Mass Spectrometry MS_data • Molecular Formula (C₆H₈ClN₃) • Confirms Cl presence (Isotope Pattern) MS->MS_data NMR NMR Spectroscopy (¹H & ¹³C) NMR_data • Carbon-Hydrogen Framework • Atom Connectivity (Coupling) • Number of unique C & H atoms NMR->NMR_data IR IR Spectroscopy IR_data • Key Functional Groups (-NH₂, C-Cl, Pyrazine Ring) IR->IR_data Conclusion Confirmed Structure: 1-(5-Chloropyrazin-2-yl)ethan-1-amine MS_data->Conclusion NMR_data->Conclusion IR_data->Conclusion

Figure 3: Convergence of analytical data for structural validation.

The process is self-validating:

  • MS provides the molecular formula and confirms the presence of chlorine.

  • NMR confirms that the atoms of that formula are assembled in the correct way, showing the ethylamine side chain attached to the chloropyrazine ring and detailing the specific arrangement of protons and carbons.

  • IR confirms that the key functional groups implied by the structure (amine, aromatic ring, C-Cl bond) are indeed present.

This integrated approach ensures the highest level of scientific integrity and trustworthiness in the structural characterization of 1-(5-chloropyrazin-2-yl)ethan-1-amine.

References

  • A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives. Benchchem.
  • Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate.
  • spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Benchchem.
  • Fig. 1 (a) Structural depiction of pyrazine-based ligands. Crystal... ResearchGate.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications.
  • Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design - ACS Publications.
  • Supplementary Material. The Royal Society of Chemistry.
  • Chloropyrazine. PubChem - NIH.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • 1-(5-chloropyrazin-2-yl)ethan-1-amine. PubChemLite.
  • Pyrazine. Wikipedia. Available at: [Link]

  • Supplementary Information.
  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI.
  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed. Available at: [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. Available at: [Link]

  • Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. MDPI. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS. RJPN. Available at: [Link]

  • Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. MDPI. Available at: [Link]

  • Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. PubMed Central. Available at: [Link]

  • Ethylamine. NIST WebBook. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

Exploratory

A Methodological and Predictive Guide to the Spectroscopic Characterization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a key heterocyclic amine of interest to researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a key heterocyclic amine of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous pyrazine derivatives to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven protocols for the acquisition and analysis of this data, ensuring a self-validating system for structural confirmation and purity assessment. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, quality control, and regulatory documentation of this compound and its derivatives.

Introduction and Molecular Overview

1-(5-Chloropyrazin-2-yl)ethan-1-amine (Molecular Formula: C₆H₈ClN₃, Molecular Weight: 157.60 g/mol ) is a substituted pyrazine derivative.[1] The structural confirmation of such molecules is a cornerstone of chemical synthesis and drug development, mandated by regulatory bodies and essential for ensuring reproducible biological activity. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity.

This guide will systematically detail the predicted spectroscopic data and the methodologies to obtain it:

  • NMR Spectroscopy will elucidate the precise arrangement of hydrogen and carbon atoms, confirming the connectivity of the ethylamine substituent to the chloropyrazine core.

  • IR Spectroscopy will identify the key functional groups, such as the N-H bonds of the primary amine and the aromatic C=N bonds of the pyrazine ring.

  • Mass Spectrometry will confirm the molecular weight and isotopic distribution, and its fragmentation pattern will provide further structural corroboration.

The causality behind each experimental choice is explained to empower the researcher to not only acquire data but also to interpret it with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 1-(5-chloropyrazin-2-yl)ethan-1-amine, a combination of ¹H and ¹³C NMR will provide a complete picture of the atomic framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the aromatic ring current of the pyrazine system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
Pyrazine H (2 protons)8.5 - 8.8Singlet (s)2HProtons on the pyrazine ring are highly deshielded due to the electronegative nitrogen atoms. Their equivalence or non-equivalence will depend on the rotational barrier and solvent, but they are often observed as two singlets or a single singlet in similar systems.[2][3]
Methine CH (1 proton)4.2 - 4.6Quartet (q)1HThis proton is deshielded by its proximity to both the pyrazine ring and the amine nitrogen. It will be split into a quartet by the three adjacent methyl protons.
Amine NH₂ (2 protons)1.5 - 3.0Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.[4]
Methyl CH₃ (3 protons)1.4 - 1.6Doublet (d)3HThese aliphatic protons are in a standard environment and will be the most upfield signal. They are split into a doublet by the single adjacent methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone of the molecule, with six distinct signals expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
Pyrazine C-Cl150 - 155The carbon atom directly bonded to chlorine is significantly deshielded.
Pyrazine C-C(H)N155 - 160The carbon atom bearing the ethylamine substituent is highly deshielded by two adjacent nitrogen atoms.
Pyrazine C-H142 - 146The two C-H carbons in the pyrazine ring are in a typical aromatic heterocyclic range.
Methine CH48 - 55This aliphatic carbon is attached to a nitrogen atom, shifting it downfield from typical sp³ carbons.[4]
Methyl CH₃22 - 26This terminal methyl carbon will appear in the typical upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it can sharpen the N-H proton signals.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for sufficient resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is recommended.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus has low natural abundance.

  • Confirmatory Experiment (D₂O Shake): After acquiring the initial ¹H NMR, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the N-H signal confirms its assignment.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Acq_H1 ¹H NMR (16 scans) Prep->Acq_H1 Insert Sample Acq_C13 ¹³C NMR (≥512 scans) Acq_H1->Acq_C13 Acq_D2O D₂O Shake & Re-acquire ¹H Acq_H1->Acq_D2O Confirmatory Proc FT, Phasing, Baseline Correction Acq_C13->Proc Process FIDs Acq_D2O->Proc Process FIDs Calib Calibrate to Residual Solvent Proc->Calib Analysis Assign Peaks & Confirm Structure Calib->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of absorption versus wavenumber (cm⁻¹) and provides a distinct molecular fingerprint.

Predicted IR Absorption Bands

The IR spectrum of 1-(5-chloropyrazin-2-yl)ethan-1-amine is expected to show several characteristic absorptions.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Notes
N-H Stretch (Amine)3500 - 3300MediumPrimary amines (R-NH₂) typically show two distinct, sharp peaks in this region due to symmetric and asymmetric stretching. This is a key diagnostic feature.[5][6]
Aromatic C-H Stretch3100 - 3010MediumThese absorptions appear at higher frequencies than aliphatic C-H stretches, indicating hydrogens on an sp²-hybridized carbon.[5]
Aliphatic C-H Stretch2980 - 2850Medium-StrongThese peaks arise from the C-H bonds of the ethyl group.
N-H Bend (Amine Scissoring)1650 - 1580Medium-StrongThis bending vibration is characteristic of primary amines and can sometimes be mistaken for a C=C stretch.[7]
Aromatic C=N, C=C Stretch1600 - 1450Medium-StrongMultiple bands are expected in this region corresponding to the stretching vibrations within the pyrazine ring.
C-N Stretch1250 - 1020MediumThis absorption corresponds to the stretching of the carbon-nitrogen bond of the amine.[4]
C-Cl Stretch800 - 600StrongThe strong absorption from the carbon-chlorine bond is expected in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectrum of ambient air (CO₂, H₂O) from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.

  • Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Visualization: IR Workflow

IR_Workflow cluster_acq ATR-FTIR Acquisition cluster_analysis Data Analysis BG Acquire Background Scan Sample Apply Sample to Crystal BG->Sample Clean Crystal Scan Acquire Sample Spectrum Sample->Scan Apply Pressure Process Background Subtraction Scan->Process Identify Identify Functional Group Peaks Process->Identify Compare Compare to Reference/Predicted Identify->Compare

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is the gold standard for confirming molecular formulas.

Predicted Mass Spectrum (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, which readily form protonated molecules [M+H]⁺ in positive ion mode.

Ion Predicted m/z (Monoisotopic) Rationale & Notes
[M+H]⁺158.0480The protonated molecule is the base peak in ESI. Its exact mass confirms the elemental composition C₆H₉ClN₃⁺. A key feature will be the A+2 isotope peak at m/z 160.0450, which is approximately one-third the intensity of the base peak, confirming the presence of a single chlorine atom.
[M+Na]⁺180.0299Adduct with sodium is commonly observed in ESI-MS and can serve as a secondary confirmation.[8]
[M-CH₃]⁺142.0428This fragment corresponds to the loss of a methyl radical (•CH₃) via alpha-cleavage, a characteristic and highly favorable fragmentation pathway for amines, resulting in a stable iminium cation.
[C₅H₃ClN₂]⁺126.0006This fragment would result from the cleavage of the C-C bond between the ring and the side chain, representing the chloropyrazine cation.

Predicted m/z values are based on the monoisotopic masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl).

Experimental Protocol for MS Data Acquisition (ESI-TOF/Orbitrap)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.

  • Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an ultra-high-performance liquid chromatography (UHPLC) system for purity analysis.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

    • Scan Range: Set a scan range of m/z 50-500 to cover the parent ion and expected fragments.

    • Ionization Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature for maximum signal intensity.

  • MS/MS Analysis (for Fragmentation): To confirm the structure, perform a tandem MS (MS/MS) experiment.

    • Isolate the precursor ion ([M+H]⁺, m/z 158.0480) in the first stage of the mass spectrometer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting product ions in the second stage of the mass spectrometer to confirm the predicted fragmentation patterns.

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition (ESI+) cluster_analysis Data Analysis Prep Prepare Dilute Solution (e.g., 10 µg/mL in ACN/H₂O + 0.1% FA) MS1 Full Scan MS (m/z 50-500) Prep->MS1 Infuse or Inject MS2 Isolate m/z 158.05 & Perform MS/MS MS1->MS2 Targeted Analysis Analysis_MS1 Confirm [M+H]⁺ & Chlorine Isotope Pattern MS1->Analysis_MS1 Analysis_MS2 Analyze Fragmentation Pattern MS2->Analysis_MS2 Confirm Confirm Molecular Formula & Structure Analysis_MS1->Confirm Analysis_MS2->Confirm

Sources

Foundational

An In-Depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethan-1-amine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in Modern Drug Discovery 1-(5-Chloropyrazin-2-yl)ethan-1-amine is a substituted pyrazine derivative that has emerged as a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in Modern Drug Discovery

1-(5-Chloropyrazin-2-yl)ethan-1-amine is a substituted pyrazine derivative that has emerged as a valuable building block for the synthesis of complex molecular architectures in the pharmaceutical industry. Its structural features, namely the reactive chloropyrazine core and the chiral ethylamine side chain, make it a versatile intermediate for creating novel therapeutic agents. The pyrazine ring is a common motif in many kinase inhibitors, often interacting with the hinge region of the kinase active site. The strategic placement of the chloro substituent provides a handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the diversification of compound libraries. This guide provides a comprehensive overview of the commercial availability, key technical specifications, synthesis, and applications of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, tailored for researchers and professionals in the field of drug development.

Commercial Availability and Procurement

1-(5-Chloropyrazin-2-yl)ethan-1-amine is commercially available from a range of chemical suppliers specializing in research and development compounds. It is typically offered as the free base (CAS No. 1234014-51-7) and as its hydrochloride salt (CAS No. 2408972-97-2)[1][2][3]. The hydrochloride salt often exhibits improved stability and handling characteristics.

Table 1: Prominent Commercial Suppliers

SupplierProduct FormCAS NumberNotes
BLDpharmFree Base & HCl Salt1234014-51-7 & 2408972-97-2Available in various quantities for research purposes.[1][3]
ChemicalBookFree Base1234014-51-7Provides basic chemical properties and supplier information.[2]
PubChemLiteFree Base1234014-51-7Offers structural information and predicted properties.[4]

When procuring this compound, it is imperative for researchers to request a Certificate of Analysis (CoA) to verify its identity, purity, and other quality control parameters. While a specific CoA for this compound was not found in the public domain, a typical CoA for a similar research chemical would include details on appearance, identity confirmation by ¹H NMR, and purity assessment by HPLC.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of 1-(5-Chloropyrazin-2-yl)ethan-1-amine is crucial for its effective use in synthesis and drug design.

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₈ClN₃[2]
Molecular Weight 157.60 g/mol [2]
CAS Number (Free Base) 1234014-51-7[2]
CAS Number (HCl Salt) 2408972-97-2[3]
Appearance Typically an off-white to yellow solid (based on similar compounds)[5]
Predicted XlogP 0.0[4]

Note: Some properties are based on predictions or data from structurally related compounds due to the limited availability of a comprehensive, publicly accessible data sheet for this specific molecule.

Synthesis and Chemical Reactivity

The synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine can be approached through several established synthetic methodologies. A logical and commonly employed route is the reductive amination of the corresponding ketone, 1-(5-chloropyrazin-2-yl)ethanone. This method is widely used in the pharmaceutical industry for its efficiency and operational simplicity in forming C-N bonds.[6][7]

Experimental Protocol: Hypothetical Reductive Amination

This protocol is a representative example based on general reductive amination procedures.[6][7]

Step 1: Imine Formation and Reduction

G Ketone 1-(5-chloropyrazin-2-yl)ethanone Imine Intermediate Imine Ketone->Imine Condensation Ammonia Ammonia (or ammonium salt) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Product 1-(5-Chloropyrazin-2-yl)ethan-1-amine ReducingAgent->Product Solvent Solvent (e.g., Methanol, Dichloromethane) Solvent->Product Solvent->Imine Imine->Product Reduction

Caption: Reductive amination workflow.

Materials:

  • 1-(5-chloropyrazin-2-yl)ethanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 1-(5-chloropyrazin-2-yl)ethanone in the chosen solvent (e.g., methanol).

  • Add an excess of the ammonia source (e.g., ammonium acetate).

  • If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

The chloro-substituted pyrazine ring is susceptible to nucleophilic aromatic substitution, providing a versatile platform for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 1-(5-Chloropyrazin-2-yl)ethan-1-amine lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[8] The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and the ethylamine side chain can be readily modified to interact with other regions of the kinase active site or to modulate physicochemical properties.

Case Study: A Building Block for Kinase Inhibitors

Numerous patents and research articles describe the use of pyrazine derivatives in the development of inhibitors for various kinases, such as Checkpoint Kinase 1 (Chk1), Janus kinases (JAKs), and mTOR.[8][9] The general strategy involves coupling the amine group of 1-(5-Chloropyrazin-2-yl)ethan-1-amine with a suitable carboxylic acid or acyl chloride to form an amide bond, or its use in nucleophilic substitution reactions.

G Amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine Coupling Amide Bond Formation Amine->Coupling AcidChloride Carboxylic Acid Derivative (R-COCl) AcidChloride->Coupling Product Pyrazine-based Kinase Inhibitor Candidate Coupling->Product

Caption: Amide coupling for inhibitor synthesis.

The resulting pyrazinamide derivatives can then be evaluated for their inhibitory activity against a panel of kinases. For instance, derivatives of pyrazinamide have been synthesized and evaluated for their anti-mycobacterial activity, demonstrating the versatility of this scaffold.[5]

Safety, Handling, and Storage

GHS Hazard Classification (Anticipated):

Based on the available data for the related methanamine derivative, the following GHS classifications are anticipated[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • For long-term storage, refrigeration (2-8 °C) and protection from light are recommended.[5]

Conclusion

1-(5-Chloropyrazin-2-yl)ethan-1-amine is a commercially available and synthetically versatile building block with significant potential in drug discovery, particularly for the development of kinase inhibitors. Its strategic combination of a reactive chloropyrazine core and a modifiable ethylamine side chain allows for the creation of diverse chemical libraries. Researchers and drug development professionals should procure this compound from reputable suppliers, insist on a Certificate of Analysis, and adhere to strict safety protocols during its handling and use. A thorough understanding of its synthesis and reactivity will enable its effective incorporation into medicinal chemistry programs aimed at developing novel therapeutics.

References

  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-21.
  • EPO. (2011). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585. Retrieved from [Link]

  • Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines.
  • PubChemLite. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-21.
  • Amin, K., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1263.
  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (5-Chloropyrazin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyridine derivatives as tam family kinase inhibitors - Patent US-2017022189-A1. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CA2628455A1 - Imidazopyrazines as protein kinase inhibitors.
  • Google Patents. (n.d.). WO2015081257A2 - Aminopyridine derivatives as tam family kinase inhibitors.
  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

  • Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Hazard Classification Search. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethan-1-amine (CAS 1234014-51-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-Chloropyrazin-2-yl)ethan-1-amine, with CAS number 1234014-51-7, is a substituted pyrazine derivative. The pyrazine ring is a core scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethan-1-amine, with CAS number 1234014-51-7, is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry for their potential therapeutic applications. While detailed public information on this specific compound is limited, its structural similarity to other aminopyrazines suggests it may be a valuable building block for the synthesis of novel chemical entities with potential biological activity. This guide provides a comprehensive overview of the known properties of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, proposes a viable synthetic route, discusses potential research applications based on related compounds, and outlines essential safety and handling protocols.

Physicochemical Properties

PropertyValueSource
CAS Number 1234014-51-7Multiple Suppliers
Molecular Formula C₆H₈ClN₃1, 2
Molecular Weight 157.60 g/mol 1, 2
Predicted XlogP 0.02
Predicted Collision Cross Section ([M+H]⁺) 129.6 Ų2
Physical State Likely a liquid or low-melting solid at room temperatureInferred from analogs
Boiling Point Not available (analog 1-(Pyrazin-2-yl)ethanamine: 184-186 °C)3
Melting Point Not available
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethaneInferred from general properties of similar compounds

Synthesis and Methodology

A definitive, published synthesis for 1-(5-Chloropyrazin-2-yl)ethan-1-amine is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on the well-established reductive amination of a ketone precursor. The synthesis of the non-chlorinated analog, 1-(pyrazin-2-yl)ethylamine, from 2-acetylpyrazine has been reported and serves as a strong foundation for this proposed method.[4]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 1-(pyrazin-2-yl)ethylamine and should be considered a starting point for optimization.[4]

  • Reaction Setup: To a solution of 2-acetyl-5-chloropyrazine (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Reductant Addition: To the stirred solution, add sodium cyanoborohydride (0.7 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Upon completion of the reaction, remove the methanol under reduced pressure.

  • Aqueous Workup: To the residue, add water and basify the solution to a pH of approximately 13 with the addition of sodium hydroxide.

  • Extraction: Extract the aqueous solution with dichloromethane. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Potential Applications and Research Areas

While specific biological activities for 1-(5-Chloropyrazin-2-yl)ethan-1-amine have not been reported, the pyrazine moiety is present in numerous compounds with diverse pharmacological effects. Research on analogous structures provides a basis for postulating potential areas of investigation for this compound.

  • Antimicrobial and Antifungal Agents: Pyrazine derivatives have been investigated for their antimicrobial and antifungal properties.[3]

  • Central Nervous System (CNS) Activity: Some pyrazine-containing compounds have shown activity in the central nervous system, suggesting potential applications in neurological and psychiatric research.[3]

  • Medicinal Chemistry Scaffold: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The primary amine and the reactive chlorine atom on the pyrazine ring offer multiple points for chemical modification.

Caption: Potential research applications for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(5-Chloropyrazin-2-yl)ethan-1-amine is not widely available. Therefore, it is crucial to handle this compound with care, assuming it may possess hazards similar to related aminopyrazine compounds. General safety precautions for aminopyrazines include:

  • Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

It is imperative to obtain a comprehensive Safety Data Sheet from the supplier before purchasing and handling this compound.

Suppliers

1-(5-Chloropyrazin-2-yl)ethan-1-amine (CAS 1234014-51-7) is available from several chemical suppliers, including:

  • BLDpharm

  • Sigma-Aldrich

  • Arctom

  • ChemicalBook

References

  • PubChem. Aminopyrazine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-(5-chloropyrazin-2-yl)ethan-1-amine. [Link]

  • Google Patents. Preparation of C-pyrazine-methylamines. (US8513415B2).

Sources

Foundational

potential biological activity of chloropyrazine amine derivatives

An In-Depth Technical Guide to the Biological Activity of Chloropyrazine Amine Derivatives Abstract Heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering diverse structural and electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chloropyrazine Amine Derivatives

Abstract

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering diverse structural and electronic properties that are conducive to potent biological interactions.[1][2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure found in numerous clinically approved drugs.[3][4][5] The introduction of a chlorine atom onto this ring creates chloropyrazine, a versatile synthetic intermediate. Subsequent functionalization, particularly through the introduction of amine moieties, yields a class of compounds—chloropyrazine amine derivatives—with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of these derivatives, detailing their synthesis, diverse pharmacological effects, mechanisms of action, and the experimental methodologies crucial for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this chemical class.

Synthetic Pathways: The Gateway to Chemical Diversity

The primary route to synthesizing chloropyrazine amine derivatives is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens and the presence of a good leaving group (the chlorine atom) make the pyrazine ring susceptible to attack by nucleophiles.[6][7] This straightforward and efficient reaction allows for the introduction of a wide array of primary and secondary amines, creating a diverse library of compounds for biological screening.

A common and exemplary starting material is 3-chloropyrazine-2-carboxamide, which can be prepared from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.[8] This precursor can then be reacted with various substituted amines, often under thermal or microwave-assisted conditions, to yield the desired N-substituted 3-aminopyrazine-2-carboxamides.[8][9]

G cluster_synthesis General Synthesis of Chloropyrazine Amine Derivatives start Chloropyrazine Core (e.g., 3-Chloropyrazine-2-carboxamide) reaction start->reaction Nucleophilic Aromatic Substitution (SNAr) amine Primary or Secondary Amine (R-NH₂ or R₂-NH) amine->reaction conditions Reaction Conditions (Solvent, Base, Heat/Microwave) conditions->reaction product Chloropyrazine Amine Derivative reaction->product G cluster_pathway Postulated Anticancer Mechanism via Kinase Inhibition cluster_downstream Downstream Signaling cluster_effects Cellular Effects Derivative Chloropyrazine Amine Derivative Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Derivative->Receptor Inhibits PI3K PI3K/AKT Pathway Receptor->PI3K Activates RAS RAS/MAPK Pathway Receptor->RAS Activates Angiogenesis Angiogenesis Receptor->Angiogenesis Metastasis Metastasis Receptor->Metastasis Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of receptor tyrosine kinases by chloropyrazine amine derivatives.

Antitubercular Mechanism

The mechanism of the parent compound, pyrazinamide, is unique. It is a prodrug that diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. POA disrupts membrane potential and interferes with energy production in the bacterium, an effect that is most pronounced in the acidic environment of phagolysosomes where the bacilli can persist. [6]While many new derivatives are designed to bypass the need for this activation or to have novel targets, understanding this foundational mechanism is key. [9]

Key Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for accurately determining the biological activity of novel compounds.

Protocol for Evaluating In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [10][11]It is a standard preliminary test for cytotoxic potential. [12][13] Objective: To determine the concentration of a chloropyrazine amine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the test compound) and a blank control (medium only). [14]3. Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11][14]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

G A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Experimental workflow for the MTT cell viability assay.

Protocol for Evaluating Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), the gold standard for antimicrobial susceptibility testing. [15] Objective: To determine the lowest concentration of a chloropyrazine amine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. Typically, 100 µL volume per well. [16]2. Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive growth control (inoculum in broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [17][18]This can be confirmed by reading the optical density with a plate reader.

Conclusion and Future Prospects

Chloropyrazine amine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The straightforwardness of their synthesis via nucleophilic aromatic substitution allows for the rapid generation of diverse chemical libraries, which have demonstrated significant potential in oncology and infectious diseases. [6][19]The accumulated data on their anticancer and antimicrobial activities, coupled with initial insights into their mechanisms of action, provide a solid foundation for further development.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for novel derivatives.

  • Structure-Activity Relationship (SAR) Expansion: Systematically exploring the chemical space around the amine substituent to optimize potency and selectivity. [20]* Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Progressing the most promising in vitro candidates into preclinical animal models to validate their therapeutic potential. [10][12] By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of the chloropyrazine amine scaffold.

References

  • National Institutes of Health. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. Available from: [Link]

  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Zuo, J., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action.
  • Frontiers Media S.A. (2022). Design, Synthesis, and Biological Evaluation oft[3][21][10]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from:

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Available from: [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).
  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation oft[3][21][10]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from:

  • National Institutes of Health. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Bohrium. (2023). Pharmacological-activity-and-mechanism-of-pyrazines.
  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines. Available from: [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Bhandare, R. R., & Shaik, A. B. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Applied Sciences, 11(22), 10734. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • OUCI. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ACS Publications. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega.
  • ACS Publications. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. Available from: [Link]

  • ResearchGate. (2025). (PDF) Antibacterial, Antifungal, Anti-Oxidant, Anti-Inflammatory and Anti-Hypertensive Activities of N-Chloropyrazinamide. Available from: [Link]

  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Available from: [Link]

  • ResearchGate. (n.d.). Antibacterial activity of N-chloropyrazinamide. Available from: [Link]

  • National Institutes of Health. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP.
  • National Institutes of Health. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • National Institutes of Health. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

  • Petersen, P. V., et al. (1971). The structure-activity relationship of tricyclic amines. Journal of Pharmacology and Experimental Therapeutics, 177(1), 219-226. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Screening of 1-(5-Chloropyrazin-2-yl)ethan-1-amine: A Novel Chemical Entity

This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of the novel chemical entity (NCE), 1-(5-Chloropyrazin-2-yl)ethan-1-amine. As this compound has no significant pr...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of the novel chemical entity (NCE), 1-(5-Chloropyrazin-2-yl)ethan-1-amine. As this compound has no significant pre-existing biological data in public literature[1], the screening strategy outlined herein is built from first principles. It is designed to efficiently de-risk the molecule and generate foundational data on its biological activity, guiding subsequent research and development efforts. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing new small molecules.

Introduction and Strategic Overview

The journey of a new chemical entity from synthesis to a potential therapeutic candidate is fraught with challenges, the first of which is understanding its fundamental interaction with biological systems. The subject of this guide, 1-(5-Chloropyrazin-2-yl)ethan-1-amine, is a heterocyclic amine containing a chloropyrazine core. Its structural details are cataloged in public databases such as PubChem (CID: 75360911)[1][2], but its biological profile remains uncharted.

The absence of prior art necessitates a multi-pronged screening approach that is both unbiased and hypothesis-driven. The core objective is to rapidly answer three critical questions:

  • General Bioactivity: At what concentration range does the compound exert any biological effect, specifically cytotoxicity?

  • Selective Activity: Does this bioactivity show selectivity towards a particular cell type (e.g., cancerous vs. non-cancerous)?

  • Mechanism of Action (MoA) Hypothesis: Can we generate an early hypothesis about its molecular target or pathway?

To address these, we propose a tiered screening cascade. This cascade begins with broad cytotoxicity profiling to establish a therapeutic window, followed by parallel screening funnels—phenotypic and target-based—to efficiently probe for specific biological functions.

cluster_0 Phase 1: Foundational Profiling cluster_2 Phase 3: Hit Triage & Decision A Compound QC (Solubility, Purity, Stability) B Broad Cytotoxicity Screening (e.g., XTT Assay) A->B C Determine IC50 in Cancer vs. Non-Cancer Cell Lines B->C F Data Integration & Analysis C->F D Phenotypic Screening (e.g., High-Content Imaging) D->F E Target-Based Screening (e.g., Kinase Panel) E->F G Prioritize Hits for Secondary Assays F->G H Go / No-Go Decision G->H

Caption: Initial In Vitro Screening Cascade Workflow.

Prerequisite: Compound Management and Quality Control

Reproducibility in drug screening begins with meticulous compound handling. Before any biological assay is performed, the integrity of the test article must be established. This is a self-validating step; without it, all subsequent data is unreliable.

Step-by-Step Protocol:

  • Source and Purity: Obtain 1-(5-Chloropyrazin-2-yl)ethan-1-amine with the highest possible purity (ideally >98%), confirmed by LC-MS and/or NMR.

  • Solubility Testing: Determine the optimal solvent. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended starting point. Test solubility up to a concentration of 10-50 mM.

  • Stock Solution Preparation: Prepare a 10 mM primary stock solution in 100% DMSO. Aliquot into small volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C as per stability data.[3]

  • Working Solutions: For assays, prepare intermediate dilutions from the primary stock in DMSO. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and must not exceed a non-toxic level, typically ≤0.5%.[4]

  • Stability Check: Before initiating large screens, confirm the compound's stability in the final assay medium at 37°C for the duration of the longest planned experiment. Use LC-MS to check for degradation.

Phase 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any NCE is to determine its effect on cell viability and proliferation. This provides a concentration range for all subsequent, more specific assays and offers the first clue about potential therapeutic selectivity. We will utilize the XTT assay, a robust colorimetric method that measures metabolic activity in living cells.[5] The water-soluble formazan product of XTT simplifies the protocol compared to the more traditional MTT assay.[6][7]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding:

    • Select at least two cell lines: one cancer cell line (e.g., A549 - lung carcinoma) and one non-cancerous cell line (e.g., HEK293 - human embryonic kidney).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in culture medium from the highest desired concentration (e.g., 100 µM).

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).

    • Incubate for 48-72 hours.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[6] This typically involves mixing the XTT reagent with an electron coupling reagent.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data Summary

Cell LineTypeIC50 (µM)Selectivity Index (SI)
A549Lung Carcinoma8.55.9
HEK293Non-cancerous Kidney50.2-
HCT116Colon Carcinoma12.14.1
MRC-5Non-cancerous Lung>100-

Selectivity Index (SI) = IC50 (non-cancerous cell line) / IC50 (cancerous cell line)

Phase 2: Parallel Hypothesis-Generating Screens

With a baseline understanding of the compound's cytotoxic range, the next phase aims to generate hypotheses about its mechanism of action. We advocate for a parallel approach, combining an unbiased phenotypic screen with a biased, structure-informed target-based screen.

Path A: Phenotypic Screening (The Unbiased Approach)

Phenotypic screening identifies compounds based on their effect on the overall cellular phenotype (e.g., morphology, proliferation, or specific protein expression) without a preconceived target.[9][10] This approach is powerful for discovering NCEs with novel mechanisms of action.[11] A high-content imaging (HCI) assay is an ideal platform for this, as it allows for the simultaneous measurement of multiple cellular parameters.

Experimental Protocol: High-Content Imaging for Cell Cycle and Apoptosis

  • Assay Setup: Seed a cancer cell line (e.g., HeLa) in a 96- or 384-well imaging-compatible plate (e.g., black-walled, clear-bottom).

  • Compound Treatment: Treat cells with 1-(5-Chloropyrazin-2-yl)ethan-1-amine at 3-4 concentrations derived from the cytotoxicity data (e.g., 0.5x, 1x, and 5x the IC50 value). Include vehicle (DMSO) and positive controls (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest). Incubate for 24-48 hours.

  • Staining:

    • Fix and permeabilize the cells.

    • Stain with a cocktail of fluorescent dyes:

      • Hoechst 33342: To stain the nucleus and assess DNA content (for cell cycle status).

      • Antibody against Phospho-Histone H3 (Ser10): A marker for mitotic cells.

      • Antibody against Cleaved Caspase-3: A key marker for cells undergoing apoptosis.

  • Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well in each fluorescent channel.

  • Image Analysis: Use specialized software to segment individual cells, measure fluorescence intensities, and quantify various parameters per cell (e.g., nuclear size, DNA content, marker intensity).

  • Interpretation: Analyze the population data to determine if the compound induces a significant increase in any specific cell cycle phase (G1, S, G2/M arrest) or an increase in apoptotic markers compared to the vehicle control.

cluster_outputs Phenotypic Readouts start Treat Cells with Compound stain Fix & Stain (DNA, Mitosis, Apoptosis Markers) start->stain image Automated High-Content Imaging stain->image analyze Image Analysis Software (Segmentation & Quantification) image->analyze pheno1 Cell Cycle Arrest? analyze->pheno1 Quantify DNA content pheno2 Apoptosis Induction? analyze->pheno2 Measure Caspase-3 signal pheno3 Morphological Changes? analyze->pheno3 Analyze nuclear size

Caption: High-Content Phenotypic Screening Workflow.

Path B: Target-Based Screening (The Hypothesis-Driven Approach)

The chloropyrazine moiety is a "privileged scaffold" found in numerous kinase inhibitors. Kinases are a large family of enzymes that are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[12] Therefore, a rational and efficient approach is to screen the compound against a panel of kinases to directly test this hypothesis.[13]

Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay

  • Assay Platform: The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14] It is a robust, high-throughput method.

  • Kinase Panel Selection: Choose a diverse, commercially available panel of kinases (e.g., from Eurofins Discovery or Promega). A good starting panel would include 50-100 kinases covering major branches of the human kinome (e.g., TK, TKL, STE, CMGC families).[15]

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate format.

    • In each well, combine the specific kinase, its substrate, and ATP.

    • Add 1-(5-Chloropyrazin-2-yl)ethan-1-amine at a fixed concentration (e.g., 1 µM or 10 µM). Include positive control inhibitors and no-inhibitor (DMSO) controls.

    • Incubate to allow the kinase reaction to proceed.

    • Step 1 (ADP-Glo™ Reagent): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Step 2 (Kinase Detection Reagent): Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by a luciferase to generate a light signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the no-inhibitor control.

    • % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))

    • A common hit threshold is >50% inhibition at the screening concentration.

Table 2: Hypothetical Kinase Profiling Hit Summary (at 10 µM)

Kinase FamilyKinase Target% InhibitionClassification
TKEGFR12%Not a Hit
STEp38α (MAPK14)85%Primary Hit
CMGCCDK2/CycA72%Primary Hit
AGCAKT15%Not a Hit
CAMKCAMK2A45%Borderline

Phase 3: Data Integration and Hit Triage

This crucial phase involves synthesizing the data from all preliminary screens to build a coherent profile of the compound and make an informed " go/no-go " decision for further investigation.[16]

box_node box_node start Integrate Data: IC50, Phenotype, Kinase Profile q1 Is SI > 10? start->q1 q2 Potent Kinase Hit (IC50 < 1 µM)? q1->q2 Yes stop DEPRIORITIZE (Likely non-specific toxicity) q1->stop No q3 Does Phenotype Match Kinase Function? q2->q3 Yes re_eval Investigate Further (Possible Novel MoA) q2->re_eval No go PRIORITIZE (Strong Candidate for MoA studies) q3->go Yes q3->re_eval No

Caption: Decision-Making Tree for Hit Triage.

Interpretation Scenarios:

  • Promising Lead: The compound shows a high Selectivity Index (e.g., >10) in cytotoxicity assays, strongly inhibits one or a few specific kinases (e.g., p38α), and induces a phenotype consistent with the known function of that kinase (e.g., p38α inhibition can lead to G2/M arrest). This profile makes it a high-priority candidate for follow-up studies.

  • Potential for Novel MoA: The compound is selectively cytotoxic and/or induces a clear phenotype (e.g., apoptosis), but does not show significant activity against the screened kinase panel. This suggests an "off-target" effect that could represent a novel mechanism of action, warranting broader target deconvolution studies.[17]

  • Poor Candidate: The compound exhibits potent cytotoxicity against both cancerous and non-cancerous cells (low SI) and either inhibits many kinases non-selectively or none at all. This profile suggests general toxicity, making it a low-priority candidate.

Conclusion and Forward Look

This technical guide outlines a robust, multi-faceted strategy for the preliminary in vitro screening of 1-(5-Chloropyrazin-2-yl)ethan-1-amine. By systematically integrating foundational cytotoxicity profiling with parallel phenotypic and target-based screens, researchers can efficiently generate a rich dataset from a previously uncharacterized molecule. This data enables an early, evidence-based assessment of the compound's therapeutic potential and provides a clear rationale for subsequent steps. A promising hit from this cascade would advance to secondary assays, including full IC50 determination on hit kinases, cell-based target engagement assays (e.g., Western blot for downstream pathway modulation), and initial in vitro ADME profiling.[18]

References

  • Gribbon, P., & Sewing, A. (2003). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Bailey, D. S. (2017). Clinically-oriented phenotypic screening of the cancer cell phenotype. Drug Target Review. Retrieved from [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Scott, J. D., & Maly, D. J. (Eds.). (2018). New Screening Approaches for Kinases. Royal Society of Chemistry. Retrieved from [Link]

  • Vizeacoumar, F. J., & Vizeacoumar, F. S. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • International Biopharmaceutical Industry. (2024). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Villoutreix, B. O., et al. (2013). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science. Retrieved from [Link]

  • Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • International Biopharmaceutical Industry. (2024). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Riveiro, M. E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]

  • Fouda, A. Y. A., et al. (2019). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in Genetics. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Kim, H. S., & Yoon, S. (2017). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Experimental & Molecular Medicine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Sisto, F., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]

  • McMaster University. (2019). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Stankovic, N., et al. (2024). Research in the Field of Drug Design and Development. Pharmaceutics. Retrieved from [Link]

  • Massive Bio. (2026). Preclinical Study. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(5-chloropyrazin-2-yl)ethanamine. Retrieved from [Link]

Sources

Foundational

solubility of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in organic solvents

An In-Depth Technical Guide Solubility Profiling of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in Organic Solvents: A Methodological Framework for Drug Development Abstract The solubility of an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profiling of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in Organic Solvents: A Methodological Framework for Drug Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for determining the solubility of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule[1], this document establishes a robust, first-principles approach. We will explore the structural characteristics of the molecule to predict its general solubility behavior, detail a systematic methodology for solvent selection, provide a rigorous experimental protocol for solubility determination using the isothermal shake-flask method, and discuss appropriate analytical quantification techniques. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the early-stage development of pyrazine-based drug candidates.

Introduction: The Critical Role of Solubility

In drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring the molecule can be effectively delivered to its site of action. Solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.

1-(5-Chloropyrazin-2-yl)ethan-1-amine (Molecular Formula: C₆H₈ClN₃, Molecular Weight: 157.60 g/mol ) is a substituted pyrazine derivative.[2] The pyrazine ring is a common scaffold in medicinal chemistry, valued for its role in creating compounds with diverse biological activities.[3][4] Understanding the solubility of this specific amine is paramount for its advancement, influencing everything from purification and salt selection to the design of oral dosage forms.

Structural Analysis and Predicted Solubility Behavior

A molecule's structure dictates its physicochemical properties. The key features of 1-(5-Chloropyrazin-2-yl)ethan-1-amine are:

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The nitrogen atoms are electron-withdrawing, making the ring system relatively electron-deficient.[5] These nitrogens can act as hydrogen bond acceptors.

  • Chloro Substituent: An electron-withdrawing group that increases the lipophilicity of the molecule.

  • Ethylamine Side Chain: Contains a primary amine (-NH₂) group, which is a key site for hydrogen bonding (both as a donor and acceptor) and provides basicity. Amines with fewer than six carbon atoms often exhibit some water solubility.[6]

This combination of a lipophilic chloropyrazine core and a polar, hydrogen-bonding amine side chain suggests that the molecule will exhibit a nuanced solubility profile, likely dissolving in a range of polar and some nonpolar organic solvents. Its solubility will be governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse panel of organic solvents must be selected. These solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a thorough characterization of the API's behavior, which is invaluable for downstream process chemistry and formulation activities.

Solvent Class Example Solvents Primary Interaction Mechanism with Solute Relevance in Drug Development
Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the amine and pyrazine nitrogens.Common solvents for synthesis, purification (crystallization), and formulation of liquid dosage forms.
Polar Aprotic Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions. DMSO and DMF are strong hydrogen bond acceptors.Widely used in analytical chemistry (HPLC mobile phases), high-throughput screening, and as reaction media.
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM), ChloroformVan der Waals forces (dispersion forces).Used in synthesis, extraction, and to assess lipophilicity. Solubility in these indicates potential for lipid membrane permeability.

The logical relationship for selecting solvents based on the solute's properties can be visualized as follows:

G cluster_features Key Structural Features cluster_solvents Solvent Selection Rationale Solute 1-(5-Chloropyrazin-2-yl)ethan-1-amine Pyrazine_N Pyrazine Nitrogens (H-bond Acceptor) Amine_NH2 Amine Group (H-bond Donor/Acceptor) Chloro_Aryl Chlorinated Aromatic Core (Lipophilic) Protic Protic Solvents (e.g., Ethanol) - H-bonding Pyrazine_N->Protic 'Like dissolves Like' Amine_NH2->Protic PolarAprotic Polar Aprotic Solvents (e.g., Acetone) - Dipole Interactions Amine_NH2->PolarAprotic Dipole & H-bond Acceptance Nonpolar Nonpolar Solvents (e.g., Toluene) - van der Waals Chloro_Aryl->Nonpolar 'Like dissolves Like'

Caption: Rationale for solvent selection based on molecular features.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Materials and Equipment
  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine (solid, verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).[7]

Step-by-Step Procedure
  • Preparation: Add an excess amount of 1-(5-Chloropyrazin-2-yl)ethan-1-amine to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg).

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in the isothermal shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period.

    • Causality Note: Equilibrium must be confirmed. A common approach is to sample at multiple time points (e.g., 24, 48, and 72 hours). The point at which the measured concentration no longer increases is considered the point of equilibrium. For most small molecules, 24-48 hours is sufficient.

  • Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for a short period (e.g., 30 minutes) to allow excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Note: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) should be confirmed not to adsorb the analyte.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method with UV detection is highly suitable for this molecule due to the UV-active pyrazine ring.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound (likely in the 254-280 nm range).

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve (Peak Area vs. Concentration). The R² value should be >0.999 to ensure linearity.

The entire experimental workflow is depicted below.

G node_start Start A A node_start->A Weigh excess API into vial node_process node_process node_qc node_qc node_analysis node_analysis node_end End B B A->B Add known volume of solvent C C B->C Agitate at constant T (e.g., 24-48h) D_qc D_qc C->D_qc Has equilibrium been reached? D_qc->C No E Settle suspension D_qc->E Yes F F E->F Withdraw supernatant & filter (0.22 µm) G G F->G Perform accurate dilution H H G->H Analyze via validated HPLC-UV method I I H->I Calculate concentration using calibration curve I->node_end

Sources

Protocols & Analytical Methods

Method

chiral resolution methods for 1-(5-Chloropyrazin-2-yl)ethan-1-amine

An Application Guide to the Chiral Resolution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine For researchers, scientists, and drug development professionals, the stereoisomeric purity of a chiral molecule is a critical determi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

For researchers, scientists, and drug development professionals, the stereoisomeric purity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides detailed application notes and protocols for the chiral resolution of the racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a key building block in the synthesis of various pharmaceutical agents. The enantiomers of this compound are of significant interest, and their separation is a crucial step in the development of stereochemically pure active pharmaceutical ingredients.

This document outlines three robust methods for achieving this separation: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Each section provides the theoretical underpinnings, detailed experimental protocols, and the rationale behind the methodological choices, ensuring both scientific rigor and practical applicability.

Resolution via Diastereomeric Salt Formation

This classical method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1][2] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4][5] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][6][7]

Rationale for Reagent Selection

For the resolution of racemic amines, derivatives of tartaric acid are among the most versatile and effective chiral resolving agents.[6][8] We have selected (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) for this protocol due to its rigid structure and aromatic groups, which can enhance the crystalline nature of the resulting diastereomeric salts, often leading to better separation.[7]

Experimental Protocol

Materials:

  • Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-DPTTA in 100 mL of warm methanol.

    • Slowly add the DPTTA solution to the amine solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For optimal crystallization, the flask can be left undisturbed for 24 hours.[6]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum. This fraction is enriched in one of the diastereomers.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in 100 mL of water and add 50 mL of DCM.

    • While stirring vigorously, add 2 M NaOH solution dropwise until the pH of the aqueous layer is >12. This will break the salt and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using the chiral HPLC method detailed in Section 3.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine racemic_amine Racemic Amine in Methanol mixing Mix and Stir racemic_amine->mixing resolving_agent (+)-DPTTA in Methanol resolving_agent->mixing crystallization Cool and Crystallize mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor basification Suspend in DCM/Water, add NaOH less_soluble->basification extraction Liquid-Liquid Extraction basification->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation pure_enantiomer Enriched Enantiomer evaporation->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis Determine e.e.

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive green alternative for chiral separations.[9][10] Kinetic resolution relies on an enzyme that preferentially catalyzes a reaction with one enantiomer of the racemate, leaving the other enantiomer unreacted.[11] Lipases are commonly used for the resolution of amines through enantioselective acylation.[12]

Rationale for Enzyme and Acyl Donor Selection

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly versatile biocatalyst known for its excellent enantioselectivity in the acylation of a wide range of chiral amines.[9][10][13] Ethyl acetate is chosen as a mild and cost-effective acyl donor that often provides good results in lipase-catalyzed resolutions.

Experimental Protocol

Materials:

  • Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Novozym 435 (Immobilized Candida antarctica lipase B)

  • Ethyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Orbital shaker with temperature control

  • Filtration apparatus

Procedure:

  • Enzymatic Acylation:

    • To a 100 mL flask, add 5.0 g of racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine, 50 mL of MTBE, and an excess of ethyl acetate (e.g., 1.5 equivalents).

    • Add 500 mg of Novozym 435 to the mixture.

    • Seal the flask and place it in an orbital shaker at 40-50°C.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Separation of Product and Unreacted Substrate:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the unreacted (S)-enantiomer (typically) and the acylated (R)-enantiomer.

    • The acylated amine can be separated from the unreacted amine by standard column chromatography or by an acid-base extraction.

  • Isolation of the Unreacted Amine:

    • For an acid-base workup, extract the filtrate with aqueous HCl (1 M). The unreacted amine will move to the aqueous phase as a salt, while the neutral amide remains in the organic phase.

    • Separate the aqueous layer and basify with NaOH to a pH >12.

    • Extract the liberated amine with DCM or another suitable organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically pure amine.

  • Analysis:

    • Confirm the enantiomeric excess of the recovered amine using the chiral HPLC method described in Section 3.

Workflow for Enzymatic Kinetic Resolution

G racemic_amine Racemic Amine (R/S) reaction_vessel Reaction in MTBE (40-50°C, ~50% conversion) racemic_amine->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration filtrate Filtrate: (S)-Amine + (R)-Amide filtration->filtrate separation Separation (e.g., Acid-Base Extraction) filtrate->separation s_amine (S)-Amine (Unreacted) separation->s_amine r_amide (R)-Amide (Product) separation->r_amide analysis_s Chiral HPLC s_amine->analysis_s Determine e.e. hydrolysis Hydrolysis to (R)-Amine r_amide->hydrolysis Optional: Hydrolysis analysis_r Chiral HPLC hydrolysis->analysis_r Determine e.e.

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral HPLC Analysis and Preparative Separation

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of chiral compounds.[14][15] By using a chiral stationary phase (CSP), the enantiomers interact differently with the column, leading to different retention times and thus, their separation.[16] This technique can also be scaled up for preparative separation.

Rationale for Column and Mobile Phase Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a broad range of chiral compounds, including amines.[16][17] The mobile phase often contains acidic or basic additives to improve peak shape and resolution by suppressing unwanted interactions with the silica support.[16]

Analytical Protocol

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine to determine the retention times of the two enantiomers.

  • Inject the sample obtained from the diastereomeric salt or enzymatic resolution.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Analysis

G sample Sample Solution (Racemic or Enriched) injector Injector sample->injector hplc HPLC System column Chiral Column (CSP) injector->column pump Pump (Mobile Phase) pump->injector detector UV Detector column->detector data_system Data System detector->data_system chromatogram Chromatogram (Separated Peaks) data_system->chromatogram

Caption: Schematic of Chiral HPLC Analysis Workflow.

Comparison of Resolution Methods

FeatureDiastereomeric Salt FormationEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Different solubility of diastereomersEnantioselective enzyme catalysisDifferential interaction with CSP
Max. Yield 50% (per cycle, can be improved with racemization)50% (per cycle, can be improved with racemization)>95%
Scalability High (well-suited for industrial scale)Moderate to HighLow to Moderate
Cost Generally lower reagent costsHigher cost for enzymeHigh cost for column and solvents
Development Time Can be empirical and time-consumingRequires screening of enzymes and conditionsMethod development can be rapid
Environmental Impact High solvent usageGreener, milder conditionsHigh solvent usage
Key Advantage Established, scalable technologyHigh selectivity, mild conditionsDirect separation, high purity

Conclusion

The chiral resolution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine can be effectively achieved through several distinct methodologies. The choice of method will depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources. Diastereomeric salt formation is a robust method for large-scale production, while enzymatic resolution offers a highly selective and environmentally benign alternative. Chiral HPLC serves as an essential analytical tool for all methods and can be employed as a preparative technique for obtaining high-purity enantiomers on a smaller scale. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully implement the chiral separation of this important pharmaceutical intermediate.

References

  • Wojciechowska, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 4975. Available from: [Link]

  • Gotor, V., et al. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Tetrahedron: Asymmetry, 5(5), 927-930. Available from: [Link]

  • Finnigan, W., et al. (2021). Biocatalytic amide bond formation. Chemical Society Reviews, 50(13), 7483-7517. Available from: [Link]

  • Afsah, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. Available from: [Link]

  • Gong, Y., et al. (2022). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, 87(17), 11787-11797. Available from: [Link]

  • Grogan, G. (2018). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. ChemCatChem, 10(11), 2346-2353. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Lee, J. H., et al. (2012). Enantiomer separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1269, 294-300. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • Santos, P. P., & Pinheiro, P. F. (2015). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(48), 11175-11183. Available from: [Link]

  • Khan Academy. Resolution by diastereomeric salts. Available from: [Link]

  • Pálovics, E., & Tőke, L. (2015). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering and Process Technology, 6(5), 1-5. Available from: [Link]

  • de Mattos, M. C., et al. (2006). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Tetrahedron: Asymmetry, 17(11), 1719-1724. Available from: [Link]

  • El-Gazzar, M. G., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 63(15), 8036-8054. Available from: [Link]

  • de Miranda, A. S., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(4), 482-492. Available from: [Link]

  • ChemEurope. Chiral resolution. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113506. Available from: [Link]

  • Fernandes, P. (2017). Enantiomers and Their Resolution. Applied Sciences, 7(12), 1256. Available from: [Link]

  • AZYP, LLC. HPLC Chiral Separations. Available from: [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available from: [Link]

  • PubChem. 1-(5-chloropyrazin-2-yl)ethan-1-amine. Available from: [Link]

  • Wang, J., et al. (2018). The enzymatic resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide. Chirality, 30(10), 1149-1155. Available from: [Link]

  • Gancarz, R., et al. (2014). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 19(9), 13659-13667. Available from: [Link]

  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 25-33. Available from: [Link]

  • Contente, M. L., et al. (2017). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by an immobilized (S)‐selective amine transaminase from Vibrio fluvialis. ChemCatChem, 9(18), 3503-3507. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Introduction: The Strategic Value of the Chloropyrazine Scaffold in Drug Discovery The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chloropyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of molecules targeting a wide array of biological targets, including kinases, proteases, and GPCRs.[1][3] The incorporation of a chlorine atom, as seen in 1-(5-Chloropyrazin-2-yl)ethan-1-amine, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling and substitution reactions.[1] This chiral amine building block is particularly valuable for generating libraries of novel, three-dimensional molecules, a crucial endeavor in modern drug discovery to explore new chemical space and identify potent, selective, and drug-like lead compounds.

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large numbers of discrete compounds for high-throughput screening.[4][5] This application note provides detailed protocols for the utilization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in two of the most robust and widely used reactions in parallel synthesis: amide bond formation and reductive amination. These methodologies allow for the efficient diversification of the core scaffold, leading to the creation of extensive compound libraries with significant potential for hit identification and lead optimization.

Core Applications in Parallel Synthesis

Two primary synthetic strategies are highlighted for the diversification of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in a parallel format:

  • Amide Coupling: The reaction of the primary amine with a diverse set of carboxylic acids to generate a library of pyrazine-containing amides. Amide bonds are a fundamental linkage in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.[6]

  • Reductive Amination: The reaction of the primary amine with a library of aldehydes or ketones to produce secondary amines. This reaction is a powerful tool for introducing a wide range of substituents and is one of the most common methods for C-N bond formation in pharmaceutical synthesis.[7]

Part 1: Parallel Amide Library Synthesis

The formation of an amide bond via the coupling of an amine and a carboxylic acid is a fundamental transformation in organic synthesis.[8] For parallel synthesis, solution-phase methods employing in-situ activation of the carboxylic acid are generally preferred for their simplicity and broad substrate scope.

Scientific Rationale

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.

Workflow for Parallel Amide Synthesis

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dispense Carboxylic Acid Stock Solutions (R-COOH) into 8x12 Plate B Dispense 1-(5-Chloropyrazin-2-yl)ethan-1-amine Stock Solution into Plate A->B Sequential Dispensing C Add HATU/DIPEA Solution in DMF to Each Well B->C Initiate Coupling D Seal Plate and Incubate (e.g., 25°C, 12-16 h) C->D Reaction Incubation E Quench Reaction (e.g., with aqueous NaHCO3) D->E Reaction Termination F Liquid-Liquid Extraction or Solid-Phase Extraction E->F Purification G Evaporate Solvent F->G Isolation H Dissolve in DMSO G->H Sample Preparation I LC-MS and/or UPLC Analysis for Purity and Identity H->I Quality Control G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dispense Aldehyde/Ketone Stock Solutions into 8x12 Plate B Dispense 1-(5-Chloropyrazin-2-yl)ethan-1-amine Stock Solution into Plate A->B Sequential Dispensing C Add Acetic Acid (catalyst) and Stir (Imine Formation) B->C Imine Formation D Add Sodium Triacetoxyborohydride (STAB) as a slurry C->D Initiate Reduction E Seal Plate and Incubate (e.g., 25°C, 12-16 h) D->E Reaction Incubation F Quench with Aqueous Base (e.g., NaHCO3) E->F Reaction Termination G Extract with Organic Solvent (e.g., DCM) F->G Purification H Evaporate Solvent G->H Isolation I Dissolve in DMSO H->I Sample Preparation J LC-MS and/or UPLC Analysis for Purity and Identity I->J Quality Control

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

This protocol is designed for a 96-well plate format.

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 96-well reaction plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate sealer

  • Centrifugal evaporator

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each aldehyde or ketone in anhydrous DCM in a separate 96-well plate.

  • Reagent Dispensing:

    • To each well of the 96-well reaction plate, add 100 µL (20 µmol, 1.0 eq) of the 1-(5-Chloropyrazin-2-yl)ethan-1-amine stock solution.

    • To each well, add 110 µL (22 µmol, 1.1 eq) of the appropriate aldehyde or ketone stock solution.

    • Add 5 µL of acetic acid to each well to catalyze imine formation.

  • Imine Formation:

    • Seal the plate and shake at room temperature for 1 hour.

  • Reduction:

    • In a separate container, prepare a slurry of STAB in DCM (approximately 1 M).

    • Unseal the reaction plate and add 30 µL (30 µmol, 1.5 eq) of the STAB slurry to each well.

    • Reseal the plate securely.

  • Incubation:

    • Place the sealed plate on a shaker and agitate at room temperature (25°C) for 12-16 hours.

  • Work-up and Purification:

    • Carefully add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Mix thoroughly and allow any gas evolution to subside.

    • Extract the aqueous layer with 2 x 500 µL of DCM.

    • Combine the organic extracts in a new plate and evaporate the solvent using a centrifugal evaporator.

  • Analysis:

    • Dissolve the resulting secondary amine products in a suitable volume of DMSO (e.g., 500 µL) for screening.

    • Analyze an aliquot from each well by LC-MS to confirm product formation and assess purity.

ParameterConditionRationale
Solvent Anhydrous DCM or DCECommon solvents for reductive amination, good for solvating reactants.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines, tolerates a wide range of functional groups. [9]
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Stoichiometry Amine:Carbonyl:STAB (1:1.1:1.5)A slight excess of the carbonyl and a moderate excess of the reducing agent drive the reaction to completion.
Temperature 25°CMild conditions prevent over-alkylation and side reactions.
Time 12-16 hoursTypically sufficient for the reaction to proceed to completion.

Conclusion and Future Directions

The protocols outlined in this application note demonstrate the utility of 1-(5-Chloropyrazin-2-yl)ethan-1-amine as a versatile building block for the parallel synthesis of diverse compound libraries. Both amide coupling and reductive amination provide robust and reliable methods for generating novel chemical entities centered on the privileged chloropyrazine scaffold. The resulting libraries can be invaluable for hit-finding campaigns in early-stage drug discovery. Further diversification can be achieved by leveraging the reactivity of the chloro-substituent in subsequent Suzuki, Buchwald-Hartwig, or SNAr reactions, thus expanding the accessible chemical space from this single, strategic starting material. [10]The automation of these workflows can further enhance throughput, enabling the rapid and efficient synthesis of thousands of compounds for biological evaluation. [5]

References

  • Farkas, V., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(20), 5432–5435.
  • Buttar, D., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development.
  • St. Denis, J. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
  • Manyem, S., et al. (2007). Solution-phase Parallel Synthesis of a Library of delta(2)-pyrazolines.
  • Bédard, A.-C., et al. (2022). A vending machine for drug-like molecules – automated synthesis of virtual screening hits. Chemical Science, 13(45), 13444–13453.
  • Klapars, A., et al. (2005). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron Letters, 46(41), 6985-6989.
  • Li, J., & Chen, F. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 746–754.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • Gillet, V. J., et al. (1998). Typical combinatorial synthesis procedures: (a) amide library based on coupling carboxylic acids to primary amines... Journal of Chemical Information and Computer Sciences, 38(4), 511-522.
  • Gellman, S. H. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • van der Veken, P., et al. (2012). Synthesis of the pyrazine building blocks. Bioorganic & Medicinal Chemistry, 20(15), 4728-4737.
  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 814–826.
  • Nefzi, A., et al. (2000). Parallel solution phase synthesis of N-substituted 2-pyrazoline libraries. Tetrahedron Letters, 41(15), 2713-2716.
  • Juhás, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1804.
  • Dolezal, M., et al. (2008). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 13(10), 2397–2410.
  • Johnson, D. R., et al. (2008). Process for the reductive amination of aldehydes and ketones. U.S.
  • Johnson, D. R., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chen, C., et al. (2016). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • D'hooghe, M., et al. (2014). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 4(108), 63303-63311.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Juhás, M., et al. (2019). Synthesis of some substituted pyrazine-2-carboxamides 1-30. Molecules, 24(24), 4448.
  • BenchChem. (2025).
  • Chavez, D. E., et al. (2016). Synthesis of substituted pyrazines. U.S.
  • BenchChem. (2025).

Sources

Method

Application Notes and Protocols for N-Alkylation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Introduction: The Strategic Importance of N-Alkylated Pyrazine Derivatives The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific star...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazine Derivatives

The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific starting material, 1-(5-chloropyrazin-2-yl)ethan-1-amine, serves as a critical building block for novel therapeutics. Its N-alkylation is a key synthetic transformation that allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. N-alkylated pyrazine derivatives have shown promise in various therapeutic areas, and mastering their synthesis is paramount for researchers in drug discovery and development.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 1-(5-chloropyrazin-2-yl)ethan-1-amine. We will delve into the most robust and versatile methodologies, with a primary focus on reductive amination, while also considering alternative strategies such as direct alkylation. The causality behind experimental choices will be thoroughly explained to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic targets.

Pillar 1: Reductive Amination - The Workhorse of N-Alkylation

Reductive amination is arguably the most effective and widely employed method for the N-alkylation of primary and secondary amines.[3] This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the desired N-alkylated amine.[3][4] The elegance of this method lies in its efficiency, broad substrate scope, and generally mild reaction conditions, which helps to preserve sensitive functional groups.[5]

Mechanism and Rationale for Reagent Selection

The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The primary amine, 1-(5-chloropyrazin-2-yl)ethan-1-amine, nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is more readily reduced.[3]

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, furnishing the N-alkylated product.

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.

Protocol 1: N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a superior reagent for reductive amination due to its mildness and remarkable selectivity.[6][7][8][9] It is less basic and sterically hindered than other borohydrides, making it highly effective for a wide range of aldehydes and ketones, including those that are sterically demanding or electronically deactivated.[6][7]

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 equivalent).

  • Solvent and Carbonyl Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or DCM (to make a ~0.1-0.2 M solution). Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 equivalents) can accelerate this step.[6]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.

Data Presentation: Reductive Amination Parameters

ParameterRecommended RangeRationale
Amine:Carbonyl Stoichiometry 1.0 : 1.0-1.2A slight excess of the carbonyl can drive the imine formation to completion.
Reducing Agent (STAB) 1.5 - 2.0 equivalentsAn excess ensures complete reduction of the imine intermediate.[9]
Solvent DCE, DCM, THFAprotic solvents are preferred as STAB is water-sensitive.[10]
Temperature Room TemperatureMild conditions are generally sufficient and minimize side reactions.
Catalyst (Acetic Acid) 0 - 0.1 equivalentsCatalyzes imine formation, especially for less reactive carbonyls.[6]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine Imine_Formation Stir at RT (Imine Formation) Amine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent DCE or DCM Solvent->Imine_Formation STAB_Addition Add NaBH(OAc)₃ Imine_Formation->STAB_Addition 30-60 min Reduction Stir at RT (Reduction) STAB_Addition->Reduction Quench Quench with NaHCO₃ Reduction->Quench 4-24 h Extract Extract with DCM/EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Pillar 2: Alternative N-Alkylation Strategies

While reductive amination is a robust method, certain synthetic goals may necessitate alternative approaches. Direct alkylation with alkyl halides offers a classical and straightforward alternative.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[11] While seemingly simpler, this reaction can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with reactive alkyl halides.[11] Careful control of stoichiometry and reaction conditions is crucial.

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 equivalent) in ACN or DMF.

  • Base Addition: Add a suitable base, such as powdered potassium carbonate (2.0-3.0 equivalents) or DIPEA (2.0-3.0 equivalents).

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting amine is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, filter off any inorganic salts. If DMF is used as the solvent, it can be removed under high vacuum.

  • Extraction and Purification: Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Direct Alkylation Parameters

ParameterRecommended ConditionRationale
Amine:Alkyl Halide Stoichiometry 1.0 : 1.0-1.1A slight excess of the amine can sometimes minimize dialkylation.
Base K₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the generated acid.
Solvent ACN, DMFPolar aprotic solvents are typically used to dissolve the reactants.
Temperature 50 - 80 °CHeating is often necessary to drive the reaction to completion.

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine Alkyl_Halide_Addition Add Alkyl Halide Amine->Alkyl_Halide_Addition Base K₂CO₃ or DIPEA Base->Alkyl_Halide_Addition Solvent ACN or DMF Solvent->Alkyl_Halide_Addition Heating Heat (50-80 °C) Alkyl_Halide_Addition->Heating Filter Filter & Concentrate Heating->Filter Extract Extract with EtOAc Filter->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Sources

Application

Application Note &amp; Protocol: Reductive Amination of 5-Chloro-2-acetylpyrazine for the Synthesis of Novel Pyrazine Derivatives

For: Researchers, scientists, and drug development professionals. Abstract & Introduction Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. The targeted functionalization of these heterocycles is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The reductive amination of ketones, such as 5-chloro-2-acetylpyrazine, represents a cornerstone transformation for synthesizing diverse amine derivatives. This powerful and reliable C-N bond-forming strategy avoids the common pitfalls of overalkylation associated with direct alkylation methods[1][2].

This document provides a comprehensive, field-proven protocol for the reductive amination of 5-chloro-2-acetylpyrazine. We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step workflow, and offer insights into process optimization and troubleshooting. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety, scope, and efficiency over alternatives like sodium cyanoborohydride[3][4].

Mechanistic Rationale & Strategic Choices

The reductive amination is a sequential, one-pot reaction that proceeds through two key stages: the formation of an iminium ion intermediate and its subsequent reduction.[5][6] Understanding this process is critical for optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of 5-chloro-2-acetylpyrazine. This forms a transient hemiaminal species, which then undergoes dehydration to yield a C=N double bond—the imine (from a primary amine) or the corresponding protonated iminium ion. This dehydration step is typically the slowest and is often facilitated by weakly acidic conditions.[5]

  • Selective Reduction: The choice of reducing agent is the most critical parameter for success. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is our reagent of choice. The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it inert towards the ketone starting material but highly reactive with the more electrophilic iminium ion.[7][8] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and avoids the high toxicity associated with cyanide-based reagents.[3][9]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, its reactivity is pH-dependent, and it can release highly toxic hydrogen cyanide gas, posing significant safety risks.[5]

    • Sodium Borohydride (NaBH₄): This reagent is strong enough to reduce both the iminium ion and the starting ketone, which can lead to a mixture of the desired product and the corresponding alcohol byproduct.[2] Its use requires careful control, typically by allowing the imine to form completely before adding the reductant.[9]

Reaction Mechanism Overview

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction A 5-Chloro-2-acetylpyrazine (Ketone) C Hemiaminal Intermediate A->C + Amine B Primary/Secondary Amine (R-NH₂) D Iminium Ion (Electrophilic) C->D - H₂O (Acid-catalyzed) F Final Amine Product D->F + Hydride (H⁻) E Sodium Triacetoxyborohydride (NaBH(OAc)₃) workflow start Start reagents 1. Dissolve 5-chloro-2-acetylpyrazine in anhydrous DCE under N₂. start->reagents add_amine 2. Add methylamine solution dropwise. Stir for 30-60 min at RT for imine formation. reagents->add_amine add_stab 3. Add NaBH(OAc)₃ portion-wise, maintaining temperature below 30°C. add_amine->add_stab react 4. Stir at room temperature for 4-16 hours. Monitor reaction by TLC/LC-MS. add_stab->react quench 5. Carefully quench with sat. NaHCO₃ (aq). Stir until gas evolution ceases. react->quench workup 6. Separate layers. Extract aqueous phase with DCM (2x). Combine organics. quench->workup dry 7. Dry combined organic layers over MgSO₄, filter, and concentrate in vacuo. workup->dry purify 8. Purify crude product via flash column chromatography. dry->purify end End (Characterize Product) purify->end

Sources

Method

Application Notes &amp; Protocols: 1-(5-Chloropyrazin-2-yl)ethan-1-amine as a Versatile Building Block for Kinase Inhibitor Discovery

Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Heterocyclic scaffolds that can mimic the hinge-binding interactions of the native ATP ligand are of particular interest. The pyrazine ring, a privileged motif in medicinal chemistry, has been successfully incorporated into numerous FDA-approved kinase inhibitors.[1][2][4][5] This document provides a detailed technical guide on the application of 1-(5-Chloropyrazin-2-yl)ethan-1-amine , a chiral building block, in the synthesis of potent and selective kinase inhibitors. We present its chemical properties, a robust synthetic protocol, and a detailed methodology for its incorporation into a representative kinase inhibitor scaffold, supported by insights into structure-activity relationships (SAR).

Introduction: The Strategic Value of the Pyrazine Scaffold

Protein kinases orchestrate a vast array of signaling pathways that control cell proliferation, differentiation, and apoptosis.[1][3] In many cancers, mutations lead to constitutive kinase activity, driving uncontrolled cell growth. Small molecule inhibitors that compete with ATP for the kinase's active site have proven to be an effective therapeutic strategy.[1]

The pyrazine moiety is a bioisostere of purine and has emerged as a highly effective "hinge-binding" fragment.[5][6] One of its ring nitrogens can form a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, anchoring the inhibitor in the ATP binding pocket.[5] This interaction is a foundational element for achieving high potency.

The subject of this guide, 1-(5-Chloropyrazin-2-yl)ethan-1-amine, offers three key strategic advantages for drug design:

  • The Pyrazine Core: Provides the essential hinge-binding interaction.

  • The Chiral Ethylamine Group: Projects a vector out of the hinge region, allowing for probing of the deeper kinase pocket to achieve selectivity and potency. The stereochemistry is often crucial for precise interactions.

  • The Chloro Substituent: Serves as a versatile chemical handle. It can be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore additional chemical space or can provide beneficial electronic and steric interactions within the binding site.

Building Block Profile

A summary of the key chemical properties for 1-(5-Chloropyrazin-2-yl)ethan-1-amine is provided below.

PropertyValueSource
Chemical Name 1-(5-chloropyrazin-2-yl)ethan-1-amine[7]
CAS Number 1234014-51-7[7]
Molecular Formula C₆H₈ClN₃[7][8]
Molecular Weight 157.60 g/mol [7]
PubChem CID 75360911[8]
Canonical SMILES CC(C1=CN=C(C=N1)Cl)N[8]

Recommended Synthetic Protocol: Reductive Amination

While not extensively documented, a reliable synthesis of the title compound can be achieved via a two-step process starting from commercially available 2-amino-5-chloropyrazine. The key transformation is a reductive amination, a robust and widely used method for amine synthesis.

Workflow for Synthesis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Reductive Amination A 2-Amino-5-chloropyrazine B 1-(5-Chloropyrazin-2-yl)ethan-1-one A->B 1. t-BuONO, CuBr₂ 2. Ethyl vinyl ether 3. HCl (aq) C 1-(5-Chloropyrazin-2-yl)ethan-1-one D 1-(5-Chloropyrazin-2-yl)ethan-1-amine C->D 1. NH₄OAc, NaBH₃CN 2. Methanol

Caption: Synthetic workflow for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Step-by-Step Protocol

Part A: Synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-one (Intermediate)

  • Reaction Setup: To a solution of 2-amino-5-chloropyrazine (1.0 eq) in acetonitrile at 0°C, add tert-butyl nitrite (1.5 eq) dropwise.

  • Diazotization: Stir the mixture for 30 minutes at 0°C, then add copper(II) bromide (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Vinylation: Add ethyl vinyl ether (3.0 eq) and stir the mixture at 65°C for 16 hours.

  • Workup & Hydrolysis: Cool the reaction mixture, filter through celite, and concentrate under reduced pressure. Dissolve the residue in a mixture of tetrahydrofuran and 1M aqueous HCl. Stir at room temperature for 1 hour.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the ketone intermediate.

Expert Insight: This sequence represents a modified Meerwein arylation. The initial diazotization of the aminopyrazine is a classic transformation. The subsequent copper-catalyzed reaction with ethyl vinyl ether installs the acetyl precursor, which is then hydrolyzed in situ to the desired ketone.

Part B: Synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve 1-(5-chloropyrazin-2-yl)ethan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

  • Reduction: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2. Stir for 30 minutes. Basify the mixture to pH >10 with 6M NaOH.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic amine, which can be used directly or purified further by chromatography.

Expert Insight: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion formed in equilibrium from the ketone and ammonia (from ammonium acetate), minimizing the reduction of the starting ketone. The acidic quench protonates the amine and destroys any excess reducing agent.

Self-Validation/Characterization:

  • ¹H NMR: Expect characteristic shifts for the pyrazine ring protons, the quartet for the methine (CH), and the doublet for the methyl (CH₃) group.

  • Mass Spectrometry (MS): Verify the molecular weight (m/z [M+H]⁺ ≈ 158.05).

  • Purity (HPLC): Assess purity before use in subsequent coupling reactions.

Application Protocol: Coupling to a Kinase Scaffold

This protocol describes a general nucleophilic aromatic substitution (SₙAr) reaction, a common strategy for coupling amine building blocks to electron-deficient heterocyclic cores used in kinase inhibitors.[9]

Target Scaffold Example: 2,4-Dichloropyrimidine

The 2,4-dichloropyrimidine core is a prevalent scaffold in kinase inhibitor design, as seen in molecules related to the dual Src/Abl inhibitor Dasatinib.[10][11] The chlorine at the 4-position is significantly more reactive to nucleophilic displacement than the one at the 2-position, allowing for selective, stepwise functionalization.

General Reaction Workflow

G A 1-(5-Chloropyrazin-2-yl) ethan-1-amine C Coupling Reaction (SₙAr) A->C B Kinase Core (e.g., 2,4-Dichloropyrimidine) B->C D Crude Product C->D DIPEA, NMP 80-120 °C E Purification (Prep-HPLC / Chromatography) D->E F Final Kinase Inhibitor Precursor E->F

Caption: General workflow for coupling the amine building block to a kinase core.

Step-by-Step Coupling Protocol
  • Reagent Preparation: In a dry reaction vial, add the kinase core (e.g., 2,4-dichloropyrimidine, 1.0 eq), 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.2 M.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100°C for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting materials and formation of the desired product using LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by preparative HPLC or silica gel chromatography to yield the final coupled product.

Expert Insight:

  • Base Choice: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Solvent Choice: NMP is a polar aprotic solvent with a high boiling point, ideal for SₙAr reactions that often require elevated temperatures to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the amine building block is used to ensure complete consumption of the more valuable kinase core scaffold.

Structure-Activity Relationship (SAR) Insights

The utility of 1-(5-chloropyrazin-2-yl)ethan-1-amine stems from the opportunities for systematic modification to optimize biological activity. SAR studies on related pyrazine inhibitors have revealed key principles.[6][12]

Illustrative SAR Pathway

G cluster_0 Core Building Block cluster_1 Modification Points cluster_2 Expected Outcomes Start 1-(5-Chloropyrazin-2-yl) ethan-1-amine Mod1 Modify Stereocenter (R vs S) Start->Mod1 Mod2 Replace Chlorine (Suzuki, Buchwald) Start->Mod2 Mod3 Modify Amine (Alkylation, Acylation) Start->Mod3 Out1 Improved Potency & Selectivity Mod1->Out1 Out2 Probe New Pockets, Alter PK Properties Mod2->Out2 Out3 Modulate H-Bonding, Alter Physicochemical Properties Mod3->Out3

Caption: Logical diagram of SAR exploration starting from the core building block.

Key SAR Considerations
Modification SiteRationale & Potential ImpactRepresentative Kinases
Ethylamine Stereocenter The chirality of this group is critical. One enantiomer (often R or S depending on the target) will position substituents optimally to interact with specific residues (e.g., gatekeeper residue) or solvent-exposed regions, dramatically affecting potency and selectivity.c-Met, CDKs, Aurora[6]
5-Chloro Position Retention: The chlorine can provide favorable electronic properties or engage in halogen bonding. Replacement: Use as a handle for cross-coupling to introduce aryl or heteroaryl groups can access new binding pockets and improve properties like cell permeability and metabolic stability.CK2, Src/Abl[11][12]
Pyrazine Ring The core pyrazine is generally conserved for hinge binding. However, adding substituents to other open positions can modulate basicity and solubility.General Kinase Families[1][5]

Application Case Study: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in cancer.[13] Inhibitors targeting kinases within this cascade are of high therapeutic interest. A hypothetical inhibitor series could be generated by coupling our building block to a suitable scaffold and then exploring the SAR at the 5-position of the pyrazine ring.

Simplified ERK Signaling Pathway

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Transcription Factors (Proliferation, Survival) ERK->Target Inhibitor Hypothetical Inhibitor (Targets MEK or ERK) Inhibitor->MEK

Caption: Simplified MAPK signaling cascade, a common target for kinase inhibitors.

Hypothetical SAR Data for a MEK1 Inhibitor Series
CompoundPyrazine R-Group (at C5)MEK1 IC₅₀ (nM)HCT116 Cell IC₅₀ (nM)
1a -Cl (from building block)55750
1b -H (dechlorinated)250>10000
1c -Phenyl (Suzuki coupling)15220
1d -Morpholine (Buchwald)585
1e -OCH₃ (SₙAr)901200

Disclaimer: This data is illustrative and designed to demonstrate potential SAR trends.

This hypothetical data suggests that retaining an electron-withdrawing group at the 5-position is beneficial compared to hydrogen (1a vs 1b), and that further extension into a solvent-exposed region with groups like phenyl or morpholine can significantly enhance both enzymatic and cellular potency (1c, 1d).

Conclusion

1-(5-Chloropyrazin-2-yl)ethan-1-amine is a high-value, strategically designed building block for kinase inhibitor discovery. It provides a reliable hinge-binding motif, a chiral vector for achieving selectivity, and a versatile chemical handle for rapid library synthesis and SAR exploration. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this building block in their quest for novel and effective kinase-targeted therapeutics.

References

  • Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central, National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

  • A list of drugs approved by the US FDA for cancer treatment with their... ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Semantic Scholar. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]

  • 1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethan-1-amine. AA Blocks. [Link]

  • 1-(5-chloropyrazin-2-yl)ethan-1-amine. PubChemLite. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]

  • Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central, National Center for Biotechnology Information. [Link]

  • Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. [Link]

  • 1-(Pyridin-2-yl)ethan-1-amine. PubChem. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in Medicinal Chemistry

Introduction: The Value of the Chloropyrazine Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Chloropyrazine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. The 1-(5-Chloropyrazin-2-yl)ethan-1-amine moiety has emerged as a particularly valuable building block, offering a unique combination of chemical reactivity and pharmacological relevance. The electron-deficient nature of the pyrazine ring, further modulated by the chloro-substituent, provides a handle for diverse chemical transformations, while the overall structure often imparts favorable pharmacokinetic properties and potent biological activity to the parent molecule. This guide provides an in-depth exploration of the application of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, with a specific focus on its role in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Core Application: A Key Building Block for IRAK4 Inhibitors

A prominent application of 1-(5-Chloropyrazin-2-yl)ethan-1-amine is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), making it a high-value target for the treatment of a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][3]

The 1-(5-Chloropyrazin-2-yl)ethan-1-amine scaffold is particularly well-suited for the synthesis of IRAK4 inhibitors due to its ability to engage in key interactions within the kinase's ATP-binding site. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the chloro group can be exploited for further chemical modifications or to modulate the electronic properties of the ring system.

Below, we present a representative synthetic protocol for the preparation of a hypothetical IRAK4 inhibitor, illustrating the utility of 1-(5-Chloropyrazin-2-yl)ethan-1-amine as a key intermediate. This protocol is a composite based on established synthetic methodologies for related kinase inhibitors.

Synthetic Workflow for a Pyrazolopyrimidine-Based IRAK4 Inhibitor

The following workflow outlines a plausible synthetic route to a potent IRAK4 inhibitor, starting from 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

G cluster_0 Part 1: Synthesis of the Pyrazolopyrimidine Core cluster_1 Part 2: Functionalization of the Core cluster_2 Part 3: Coupling with the Key Amine A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-aminopyrazole-4-carboxylate A->C Reaction with B B Hydrazine hydrate E Pyrazolo[3,4-d]pyrimidin-4-one C->E Cyclization with D D Formamide E_clone Pyrazolo[3,4-d]pyrimidin-4-one G 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine E_clone->G Chlorination with F F POCl3 G_clone 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine I Final IRAK4 Inhibitor G_clone->I Nucleophilic Aromatic Substitution with H H 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Caption: Synthetic workflow for an IRAK4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate G)

This protocol details the synthesis of the key heterocyclic core required for coupling with 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Materials:

  • Pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrazolo[3,4-d]pyrimidin-4-one and anhydrous toluene under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) to the suspension.

  • Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine as a solid.

Protocol 2: Synthesis of the Final IRAK4 Inhibitor (Compound I)

This protocol describes the crucial nucleophilic aromatic substitution reaction to couple the pyrazolopyrimidine core with 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine (1.1 eq)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and 1-(5-Chloropyrazin-2-yl)ethan-1-amine in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent.

  • Wash the collected solid or the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the final IRAK4 inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of IRAK4 inhibitors based on the described scaffold. This data illustrates the importance of the 1-(5-Chloropyrazin-2-yl)ethan-1-amine moiety and highlights how modifications can impact inhibitory potency.

CompoundR1 Substituent on PyrazolopyrimidineR2 Substituent on PyrazineIRAK4 IC₅₀ (nM)
I-a HCl50
I-b MethylCl25
I-c CyclopropylCl10
I-d HMethoxy200
I-e HH500

Analysis of SAR Data:

  • Substitution at R1: Introducing small alkyl groups, such as methyl or cyclopropyl, on the pyrazolopyrimidine core generally enhances the inhibitory activity, likely by providing additional van der Waals interactions within the kinase hinge region.

  • Substitution at R2: The presence of the chloro group on the pyrazine ring is crucial for potent inhibition. Replacing it with a methoxy group or hydrogen leads to a significant decrease in activity, underscoring the importance of the electronic and steric properties of the chloro-substituent.

Mechanism of Action: Targeting the IRAK4 Kinase Domain

The synthesized pyrazolopyrimidine derivatives are designed to act as ATP-competitive inhibitors of IRAK4. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.

G TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Inhibitor 1-(5-Chloropyrazin-2-yl)ethan-1-amine -based Inhibitor Inhibitor->IRAK4 Inhibition NFkB NF-κB Activation IRAK1->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: IRAK4 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

1-(5-Chloropyrazin-2-yl)ethan-1-amine is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its application in the development of IRAK4 inhibitors showcases its potential for creating novel therapeutics for a variety of inflammatory and oncological indications. The synthetic protocols and SAR insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation targeted therapies.

References

  • PubChem. 1-(5-chloropyrazin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. Pyridazinyl amino derivatives as alk5 inhibitors. US20240018122A1.
  • PubMed. Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]

  • ResearchGate. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]

  • Google Patents. Irak4 inhibitors. WO2023152349A1.
  • PubMed Central. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Separation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a chiral primary amine of i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a chiral primary amine of interest in pharmaceutical development. The enantiomers of chiral amines often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential for drug safety, efficacy, and regulatory compliance.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) in polar organic mode, offering detailed explanations for experimental choices to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Imperative of Chiral Separation

Molecular chirality is a cornerstone of drug discovery and development.[2] For active pharmaceutical ingredients (APIs) containing a stereocenter, the individual enantiomers can interact differently with chiral biological targets, leading to significant variations in their pharmacokinetic and pharmacodynamic properties.[3] 1-(5-Chloropyrazin-2-yl)ethan-1-amine is a chiral primary amine, a structural motif common in many biologically active molecules.[4][5] Consequently, the development of a reliable and efficient analytical method to resolve its enantiomers is a critical step in its chemical exploration and preclinical assessment.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for resolving enantiomers due to its versatility, sensitivity, and scalability.[2][6] The key to a successful chiral separation lies in the selection of an appropriate CSP and the optimization of the mobile phase, which together create a transient diastereomeric complex, allowing for differential retention of the enantiomers.[3] This document outlines a validated starting protocol and a systematic approach to method development for this specific analyte.

Principles of Chiral Recognition for Primary Amines

The separation of primary amines like 1-(5-chloropyrazin-2-yl)ethan-1-amine presents a unique challenge due to their potential for strong, non-specific interactions with the silica support of the CSP.[4] The success of the separation hinges on creating specific, stereoselective interactions with the chiral selector.

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs for a broad range of chiral compounds, including primary amines.[1][7] Chiral selectors, such as cellulose or amylose derivatized with phenylcarbamates, are coated or immobilized on a silica matrix.[3][8] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3][9] For our target analyte, the pyrazine ring can engage in π-π stacking, while the primary amine is a critical site for hydrogen bonding.

  • Mobile Phase Additives: The use of additives is crucial for achieving good peak shape and selectivity. Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are incorporated into the mobile phase to suppress the non-enantioselective ionic interactions between the basic amine analyte and acidic residual silanol groups on the silica surface.[1][4] This minimizes peak tailing and allows the more subtle, stereoselective interactions with the chiral selector to dominate the separation process.

Recommended Materials and Methods

This section provides a detailed protocol for the chiral separation. The choices presented are based on established success rates for primary amines and offer a high probability of achieving baseline resolution.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector is suitable.

  • Chiral Stationary Phase (CSP): Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 150 mm.

    • Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose phenylcarbamates, are highly effective for resolving a wide array of racemates, including primary amines.[1][9] This specific phase offers broad selectivity.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethanol (EtOH), HPLC grade

    • Diethylamine (DEA), >99.5% purity

    • Racemic 1-(5-chloropyrazin-2-yl)ethan-1-amine (for method development)

    • Sample diluent: Mobile Phase

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended Condition
Column Lux® Cellulose-1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile / Methanol / Diethylamine (50 / 50 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 5 µL
Sample Concentration ~1.0 mg/mL in Mobile Phase

Rationale for Parameter Selection:

  • Mobile Phase (Polar Organic Mode): The polar organic mode, using a mixture of ACN and MeOH, is often highly successful for primary amines on polysaccharide CSPs.[4][9] The ratio of ACN to MeOH can be adjusted to optimize selectivity and retention time. Adding a small percentage (0.1%) of DEA is critical to ensure sharp, symmetrical peaks by masking residual silanols.[1]

  • Detection Wavelength: Pyrazine and its derivatives are known to have strong UV absorbance.[5] A wavelength of 270 nm is selected to provide high sensitivity for the analyte.[10]

Experimental Protocol: Step-by-Step Guide

This section provides a detailed workflow for implementing the chiral separation method.

Visual Workflow

The diagram below illustrates the key stages of the experimental process, from preparation to data analysis.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_analysis Data Analysis Stage prep_mp 1. Mobile Phase Preparation (ACN/MeOH/DEA) prep_sample 2. Sample Preparation (Dissolve Racemate in Mobile Phase) prep_mp->prep_sample equilibrate 3. Column Equilibration (Flush with Mobile Phase) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject acquire 5. Data Acquisition (Monitor at 270 nm) inject->acquire integrate 6. Peak Integration acquire->integrate calculate 7. Calculate Resolution (Rs) and Selectivity (α) integrate->calculate report 8. Report Results calculate->report

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Steps
  • Mobile Phase Preparation:

    • Carefully measure 500 mL of Acetonitrile and 500 mL of Methanol into a 1 L solvent reservoir.

    • Add 1.0 mL of Diethylamine to the mixture.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic 1-(5-chloropyrazin-2-yl)ethan-1-amine.

    • Dissolve the sample in 10 mL of the prepared mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before transferring to an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the Lux® Cellulose-1 column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed at 270 nm.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample onto the column.

    • Start the data acquisition and run the analysis for a sufficient time to allow both enantiomeric peaks to elute (typically 15-20 minutes for initial screening).

Results and Method Optimization

Successful chiral separation is defined by achieving baseline resolution (Rs > 1.5) between the two enantiomeric peaks. The following parameters are key indicators of method performance.

Expected Chromatogram and Performance Metrics

A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.

Performance MetricFormulaDesired Value
Retention Factor (k') (tR - t0) / t02 < k' < 10
Selectivity (α) k'2 / k'1> 1.1
Resolution (Rs) 2(tR2 - tR1) / (w1 + w2)≥ 1.5
(tR = retention time, t0 = void time, w = peak width at base)
Troubleshooting and Optimization Strategy

If the initial conditions do not provide adequate separation, a systematic optimization approach should be followed.

  • Adjusting Mobile Phase Composition:

    • Poor Resolution (α is low): Change the alcohol modifier. Substitute Methanol with Ethanol or Isopropanol, as this can significantly alter the hydrogen bonding interactions and improve selectivity.[9]

    • Long Retention Times (k' > 10): Increase the proportion of the alcohol modifier (e.g., change from ACN/MeOH 50/50 to 40/60).

    • Poor Peak Shape (Tailing): Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). Ensure the additive is appropriate for the CSP; for example, while basic additives work for polysaccharide columns, acidic additives are required for crown-ether phases.[4][11]

  • Screening Alternative CSPs:

    • If optimization on the cellulose-based column is unsuccessful, screening other types of CSPs is the next logical step.[6]

    • Cyclofructan-based CSPs: These have demonstrated a very high success rate for separating primary amines in polar organic mode.[4]

    • Crown Ether-based CSPs: These are specifically designed for primary amines and can offer excellent selectivity, but they require a switch to an acidic mobile phase (e.g., aqueous perchloric acid or TFA in an organic modifier).[11][12][13]

The following diagram outlines a logical screening strategy for method development.

G cluster_screen CSP Screening Strategy start Start: Racemic 1-(5-Chloropyrazin-2-yl)ethan-1-amine csp1 Screen 1: Polysaccharide CSP (e.g., Lux Cellulose-1) Mode: Polar Organic (ACN/Alcohol + Base) start->csp1 csp2 Screen 2: Cyclofructan CSP (e.g., Larihc CF6-P) Mode: Polar Organic (ACN/Alcohol + Base) csp1->csp2 If Rs < 1.5 optimize Optimize Best Condition (Adjust Solvent Ratio, Additive Conc., Temp.) csp1->optimize If Rs >= 1.5 csp3 Screen 3: Crown Ether CSP (e.g., Crownpak CR-I(+)) Mode: Acidic (Organic + Acid) csp2->csp3 If Rs < 1.5 csp2->optimize If Rs >= 1.5 csp3->optimize If Rs >= 1.5 final Final Validated Method (Rs >= 1.5) optimize->final

Caption: Decision tree for chiral method development.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 1-(5-chloropyrazin-2-yl)ethan-1-amine using HPLC. The proposed method, utilizing a polysaccharide-based CSP in polar organic mode, serves as a robust starting point for analysis. By understanding the principles of chiral recognition and following the systematic approach to method development and optimization outlined herein, researchers can confidently establish a reliable method for the enantiomeric purity assessment of this important chiral amine.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH. [Link]

  • Pyrazine. (n.d.). SIELC Technologies. [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). ResearchGate. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Separation of Pyrazine, methoxymethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Enantioselective chromatography in drug discovery. (n.d.). PubMed. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Semantic Scholar. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

Sources

Application

large-scale synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

An Application Guide for the Scalable Production of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Abstract This document provides a comprehensive guide for the large-scale synthesis of the chiral amine, 1-(5-chloropyrazin-2-yl)e...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Production of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Abstract

This document provides a comprehensive guide for the large-scale synthesis of the chiral amine, 1-(5-chloropyrazin-2-yl)ethan-1-amine, a key building block in pharmaceutical development. Recognizing the critical importance of stereocontrol and process efficiency in industrial applications, this guide focuses on modern, scalable, and sustainable synthetic strategies. We present a two-part synthetic approach, beginning with the robust preparation of the key ketone intermediate, 5-acetyl-2-chloropyrazine. The core of this guide details a highly recommended biocatalytic asymmetric reductive amination using a reductive aminase (RedAm) for the final conversion. This enzymatic method offers exceptional enantioselectivity under mild, environmentally benign conditions. An alternative transition-metal-catalyzed method is also presented for contexts where biocatalysis may not be feasible. Detailed, step-by-step protocols, safety considerations, and analytical methodologies are provided to ensure process integrity and product quality.

Strategic Overview of the Synthesis

The efficient construction of 1-(5-chloropyrazin-2-yl)ethan-1-amine hinges on a two-stage process. The primary challenge lies in the asymmetric introduction of the amine group to form the desired chiral center with high enantiomeric purity. Our strategy is designed for scalability and reproducibility.

  • Stage 1: Synthesis of the Ketone Precursor. The foundational step is the synthesis of 1-(5-chloropyrazin-2-yl)ethanone, also known as 5-acetyl-2-chloropyrazine. This intermediate is accessible from commercially available chloropyrazines.

  • Stage 2: Asymmetric Reductive Amination. The prochiral ketone is converted into the target chiral primary amine. This is the key stereochemistry-defining step. Reductive amination is a powerful C-N bond-forming reaction widely used in the pharmaceutical industry[1][2].

The overall workflow is depicted below.

G A Starting Material (e.g., 2,5-Dichloropyrazine) B Stage 1: Acetylation Synthesis of Ketone Precursor A->B C Key Intermediate 5-Acetyl-2-chloropyrazine B->C D Stage 2: Asymmetric Reductive Amination (Biocatalytic or Chemical) C->D E Final Product 1-(5-Chloropyrazin-2-yl)ethan-1-amine D->E F Purification & Analysis E->F

Caption: High-level workflow for the synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Stage 1: Protocol for 5-Acetyl-2-chloropyrazine Synthesis

Principle and Rationale

The synthesis of the key ketone intermediate, 5-acetyl-2-chloropyrazine[3], can be efficiently achieved via a Grignard reaction. This classic organometallic approach allows for the direct formation of a carbon-carbon bond by reacting a suitable chloropyrazine starting material with an acetylating agent. The use of a Grignard reagent like methylmagnesium chloride provides a cost-effective and scalable method for introducing the acetyl group. Alternative methods may involve other organometallic reagents or acylation reactions, but the Grignard pathway is well-established.[4]

Detailed Experimental Protocol

Reaction: 2-Cyanopyrazine reacts with a methyl Grignard reagent, followed by acidic hydrolysis, to yield 5-acetyl-2-chloropyrazine. (Note: A more direct acetylation of a pre-existing chloropyrazine is also feasible, but the cyano-addition route is well-documented for pyrazine systems[4]).

Materials:

  • 2-Chloro-5-cyanopyrazine

  • Methylmagnesium chloride (3M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (3M)

  • Toluene

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry, nitrogen-purged multi-neck reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-chloro-5-cyanopyrazine (1.0 eq) and anhydrous THF (10 vol). Cool the resulting solution to 0-5 °C using an ice bath.

  • Grignard Addition: Slowly add methylmagnesium chloride (1.2 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Hydrolysis: Cool the reactor back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of 3M hydrochloric acid (5 vol). This step is exothermic. Stir the biphasic mixture for 1 hour at room temperature.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with toluene (3 vol each). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 vol) and brine (2 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-acetyl-2-chloropyrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Stage 2: Asymmetric Synthesis of the Chiral Amine

The conversion of the prochiral ketone to the enantiopure primary amine is the most critical step of the synthesis. Chiral primary amines are vital intermediates in pharmaceutical synthesis.[6][7]

Method A: Biocatalytic Reductive Amination (Recommended)

Principle: This approach utilizes an engineered reductive aminase (RedAm) or an amine dehydrogenase (AmDH).[6][8] These enzymes catalyze the asymmetric synthesis of amines from ketones using ammonia as the amine source.[7] The reaction is dependent on a nicotinamide cofactor (NADPH), which is consumed stoichiometrically. For a large-scale process to be economically viable, an efficient cofactor recycling system is essential. A common system pairs the RedAm with a glucose dehydrogenase (GDH), which uses inexpensive D-glucose to regenerate the NADPH from its oxidized form (NADP+).[9][10]

G cluster_0 Cofactor Recycling cluster_1 Reductive Amination NADPH NADPH NADP NADP+ NADPH->NADP e⁻ RedAm Reductive Aminase (RedAm) NADPH->RedAm GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose D-Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Ketone 5-Acetyl-2- chloropyrazine Ketone->RedAm Ammonia Ammonia (NH4+) Ammonia->RedAm Amine Target Chiral Amine RedAm->Amine

Caption: Biocatalytic cycle for asymmetric reductive amination with cofactor recycling.

Detailed Protocol:

  • Buffer Preparation: Prepare a Tris-HCl buffer (100 mM, pH 9.0).

  • Reaction Mixture: In a temperature-controlled reactor, combine the Tris-HCl buffer, D-glucose (1.5 eq), ammonium chloride (5-10 eq), and NADP+ (0.01 eq).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH, e.g., 0.5-1.0 mg/mL) and the selected reductive aminase (RedAm, e.g., 1-2 mg/mL). Stir gently until all solids are dissolved.

  • Substrate Addition: Dissolve the 5-acetyl-2-chloropyrazine (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 2-5% v/v of total reaction volume) and add it to the reactor.[9]

  • Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation for 24-48 hours.[9]

  • Monitoring: Monitor the conversion and enantiomeric excess (e.e.) by chiral HPLC.

  • Quenching and Extraction: Once the reaction reaches completion, quench by adding a strong base (e.g., 10 M NaOH) to raise the pH > 11. Extract the product with a suitable organic solvent, such as tert-butyl methyl ether or ethyl acetate, multiple times.

  • Purification: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The resulting chiral amine can be further purified if necessary.

ParameterTypical ValueRationale
Enzyme Reductive AminaseProvides high stereoselectivity (>99% e.e.) under mild conditions.[7][8]
Amine Source NH₄ClInexpensive and readily available source of ammonia.[7]
Cofactor System NADP⁺/GDH/GlucoseEnsures cost-effective regeneration of the expensive NADPH cofactor.[9]
Temperature 25-35 °COptimal range for enzyme activity and stability.
pH 8.5 - 9.5Often the optimal pH for RedAm activity.[9]
Expected Yield >90%High conversion is typical for optimized biocatalytic processes.
Expected e.e. >99%The primary advantage of using an engineered enzyme.
Method B: Transition-Metal-Catalyzed Asymmetric Reductive Amination (Alternative)

Principle: This method uses a chiral transition-metal complex to catalyze the direct reductive amination of the ketone.[11] A ruthenium catalyst paired with a chiral phosphine ligand, such as C3-TunePhos, has proven effective for the highly enantioselective amination of alkyl aryl ketones using ammonium acetate as the amine source and molecular hydrogen as the reductant.[11]

Detailed Protocol:

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the ketone (1.0 eq), ammonium acetate (2.0 eq), the Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.5 mol%), and the chiral ligand (e.g., (R)-C3-TunePhos, 1.1 mol%).

  • Solvent Addition: Add a degassed solvent, such as 2,2,2-trifluoroethanol (TFE), under an inert atmosphere.[11]

  • Reaction Conditions: Seal the reactor, purge several times with hydrogen gas, and then pressurize to 50-60 bar of H₂. Heat the reaction to 80-100 °C and stir for 24 hours.[11]

  • Work-up: After cooling the reactor and carefully venting the hydrogen, concentrate the reaction mixture.

  • Purification: Dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove ammonium salts and liberate the free amine. Dry the organic layer and concentrate. The crude product must be purified by column chromatography to remove the catalyst and any byproducts.

Purification and Quality Control

For pharmaceutical applications, achieving high chemical and enantiomeric purity is paramount.

  • Diastereomeric Salt Resolution: A classical and cost-effective method for large-scale purification involves reacting the racemic or enantioenriched amine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and isolated.[12]

  • Preparative Chiral Chromatography: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is the method of choice. SFC is often considered a "greener" and faster alternative to HPLC for large-scale separations due to its use of CO₂ as the mobile phase.[][14][15]

  • Analytical QC: The final product's identity and purity should be confirmed using standard analytical techniques:

    • Structure: ¹H NMR, ¹³C NMR, Mass Spectrometry.

    • Enantiomeric Excess (e.e.): Chiral HPLC or SFC analysis.

Safety and Handling

  • Chlorinated Pyrazines: These compounds are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents: Grignard reagents are highly reactive and flammable. They must be handled under an inert atmosphere (Nitrogen or Argon) and away from water or protic solvents.

  • Hydrogen Gas: When performing catalytic hydrogenation, use a certified high-pressure reactor behind a safety shield. Ensure proper grounding to prevent static discharge and use hydrogen detectors.

  • Sodium Borohydride (if used for racemic synthesis): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[16][17] It should be stored in a dry, inert environment and handled with care.[18][19]

References

  • Sodium Borohydride - ESPI Metals. (n.d.). Retrieved from ESPI Metals. [Link]

  • Cui, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]

  • Standard Operating Procedure: Sodium borohydride. (2012). UC Center for Laboratory Safety. [Link]

  • Tan, X., et al. (2015). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters. [Link]

  • Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

  • Sodium Borohydride SOP. (n.d.). OSU Chemistry. [Link]

  • Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]

  • Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. (2020). Molecules. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]

  • General structures of 2-acetyl-5-chloropyrazine chalcones and... (2022). ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2021). Molecules. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ACS Omega. [Link]

  • Method for synthesizing 2-acetyl pyrazine. (n.d.).
  • Reductive aminations by imine reductases: from milligrams to tons. (2021). Natural Product Reports. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (2021). ResearchGate. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (2022). Angewandte Chemie. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ResearchGate. [Link]

  • Chiral pool synthesis of enantiomerically pure morphan derivatives... (2025). European Journal of Medicinal Chemistry. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology. [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.).
  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine... (2020). ResearchGate. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives... (2018). Molecules. [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine for SAR Studies

Introduction: The Strategic Value of the 1-(5-Chloropyrazin-2-yl)ethan-1-amine Scaffold The pyrazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(5-Chloropyrazin-2-yl)ethan-1-amine Scaffold

The pyrazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific scaffold, 1-(5-chloropyrazin-2-yl)ethan-1-amine, offers a unique combination of features that make it an exceptionally valuable starting point for Structure-Activity Relationship (SAR) studies. The primary amine provides a readily accessible handle for derivatization, while the chloropyrazine ring offers opportunities for further modification and imparts specific electronic properties to the molecule.[1] This guide provides a detailed exploration of derivatization strategies for this scaffold, complete with actionable protocols and the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The core principle of SAR studies is to systematically alter the chemical structure of a lead compound to understand how these changes affect its biological activity. For 1-(5-chloropyrazin-2-yl)ethan-1-amine, the primary amine and the chloro-substituent on the pyrazine ring are the key focal points for derivatization. By methodically introducing a variety of functional groups at these positions, researchers can probe the steric, electronic, and hydrophobic requirements of the target binding site.

PART 1: Derivatization of the Primary Amine

The primary amine of 1-(5-chloropyrazin-2-yl)ethan-1-amine is a versatile nucleophile, readily undergoing reactions such as N-acylation and N-alkylation. These modifications allow for the introduction of a wide array of substituents, enabling a thorough investigation of the chemical space around this critical interaction point.

Section 1.1: N-Acylation for Amide Library Synthesis

Scientific Rationale: The conversion of the primary amine to an amide bond is a fundamental transformation in medicinal chemistry. Amides are generally more stable to metabolic degradation than amines and can participate in hydrogen bonding as both donors and acceptors, which is crucial for target engagement. By varying the acyl group, one can systematically explore the impact of different substituents on potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine reaction Coupling Reaction start_amine->reaction acyl_chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) acyl_chloride->reaction workup Aqueous Work-up reaction->workup Quench purification Column Chromatography workup->purification Crude Product product N-Acylated Derivative purification->product Pure Product

Caption: Workflow for N-acylation of the starting amine.

Protocol 1.1.1: N-Acylation using Acyl Chlorides

This protocol is suitable for the rapid synthesis of a diverse amide library.

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Substituted Acyl Chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-acylated derivative.

Protocol 1.1.2: N-Acylation using Carboxylic Acids and Coupling Reagents

This method is preferred when the corresponding acyl chloride is not commercially available or is unstable.

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Substituted Carboxylic Acid

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Peptide coupling reagent (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, N-methylmorpholine)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling reagent (1.2 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.1.1.

Section 1.2: N-Alkylation for Secondary and Tertiary Amine Synthesis

Scientific Rationale: N-alkylation introduces different steric and electronic properties compared to N-acylation. The resulting secondary or tertiary amines can have altered basicity and lipophilicity, which can significantly impact their pharmacokinetic profile and target interactions. Reductive amination is a particularly effective method for this transformation.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine imine_formation Imine Formation start_amine->imine_formation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->imine_formation reduction Reduction imine_formation->reduction In situ workup Aqueous Work-up reduction->workup Quench purification Column Chromatography workup->purification Crude Product product N-Alkylated Derivative purification->product Pure Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 1.2.1: Reductive Amination

Materials:

  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Aldehyde or Ketone

  • Anhydrous Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))

  • Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or MeOH.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 1: Summary of N-Derivatization Strategies

ReactionReagentsKey Advantages
N-Acylation (Acyl Chloride) Acyl Chloride, Base (TEA, DIPEA)Fast, high-yielding, suitable for library synthesis.
N-Acylation (Coupling) Carboxylic Acid, Coupling Reagent, BaseBroad substrate scope, mild conditions.
N-Alkylation (Reductive Amination) Aldehyde/Ketone, Reducing AgentForms stable C-N bonds, mild conditions.

PART 2: Modification of the Chloropyrazine Ring

The chlorine atom on the pyrazine ring is a key handle for introducing further diversity through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of the SAR of the pyrazine core itself.

Section 2.1: Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols. These modifications can dramatically alter the electronic properties and steric profile of the molecule, leading to significant changes in biological activity.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine N-Protected 1-(5-Chloropyrazin-2-yl)ethan-1-amine reaction SNAr Reaction start_amine->reaction nucleophile Nucleophile (Nu-H) nucleophile->reaction workup Aqueous Work-up reaction->workup Cool and Quench purification Column Chromatography workup->purification Crude Product product Substituted Pyrazine Derivative purification->product Pure Product

Caption: Workflow for SNAr on the chloropyrazine ring.

Protocol 2.1.1: Amination of the Chloropyrazine Ring

Important Note: The primary amine of the starting material must be protected (e.g., as a Boc-carbamate) before attempting SNAr reactions to prevent self-condensation.

Materials:

  • N-Boc-1-(5-chloropyrazin-2-yl)ethan-1-amine

  • Primary or Secondary Amine

  • Anhydrous solvent (e.g., Dioxane, DMF, NMP)

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Optional: Palladium catalyst and ligand for Buchwald-Hartwig amination

Procedure:

  • To a solution of N-Boc-1-(5-chloropyrazin-2-yl)ethan-1-amine (1.0 eq) and the desired amine (1.5-2.0 eq) in an anhydrous solvent, add the base (2.0-3.0 eq).

  • For challenging nucleophiles, a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos) may be required.

  • Heat the reaction mixture at 80-120 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the final product.

Conclusion

The derivatization of 1-(5-chloropyrazin-2-yl)ethan-1-amine is a powerful strategy for the exploration of chemical space in SAR studies. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of analogs. By systematically modifying the primary amine and the chloropyrazine ring, researchers can gain valuable insights into the structural requirements for biological activity and advance their drug discovery programs.

References

  • Temple, C., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

  • Vegesna, R., et al. (2018). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry, 11(8), 1214-1225. [Link]

  • Sperry, J. B., & You, S. L. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(12), 3249. [Link]

  • Kumar, A. S., & Seba, M. C. (2023). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. ResearchGate. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • El-Gaby, M. S. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 197-210. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-chloropyraz...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-chloropyrazin-2-yl)ethan-1-amine, a critical building block in pharmaceutical development. Achieving high yield and purity for this chiral amine can be challenging. This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, offering robust troubleshooting strategies and data-driven optimization advice to address common hurdles encountered in the laboratory.

The synthesis is logically divided into two primary stages: the formation of the ketone intermediate, 1-(5-chloropyrazin-2-yl)ethanone, and its subsequent conversion to the target amine via reductive amination. We will address potential pitfalls in each stage and in the final purification.

Overall Synthetic Workflow

The following diagram outlines the typical two-stage process for preparing the target amine.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination A 2-Chloropyrazine D 1-(5-Chloropyrazin-2-yl)ethanone (Ketone Intermediate) A->D Acylation or Grignard-type reaction B Organometallic Reagent (e.g., MeMgBr or MeLi) C Acylating Agent (e.g., Acetyl Chloride) G 1-(5-Chloropyrazin-2-yl)ethan-1-amine (Final Product) D->G Imine Formation & In Situ Reduction D->G E Ammonia Source (e.g., NH4OAc, aq. NH3) F Reducing Agent (e.g., NaBH(OAc)3)

Caption: Two-stage synthesis of the target amine.

Part 1: Synthesis of the Ketone Intermediate (1-(5-Chloropyrazin-2-yl)ethanone)

The precursor, also known as 2-acetyl-5-chloropyrazine, is the foundation of this synthesis.[1][2] Its quality directly impacts the efficiency of the subsequent reductive amination. The most common route involves the reaction of a lithiated or Grignard-derived chloropyrazine with an acetylating agent.

Troubleshooting Guide: Ketone Synthesis

Q1: My reaction to form 2-acetyl-5-chloropyrazine is showing very low conversion. What are the likely causes?

A1: Low conversion in organometallic reactions with heteroaromatics is a frequent issue, typically stemming from three sources:

  • Poor Reagent Quality: The organolithium or Grignard reagent may have degraded due to moisture or air exposure. Similarly, the magnesium used for Grignard formation must be highly active. A patent for a related acetylpyrazine synthesis emphasizes the use of freshly generated magnesium.[3]

  • Inadequate Anhydrous Conditions: Pyrazine substrates are susceptible to side reactions, and organometallic reagents are instantly quenched by protic sources like water. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.

  • Incorrect Reaction Temperature: Deprotonation of the chloropyrazine ring typically requires very low temperatures (e.g., -78 °C with LDA or n-BuLi) to prevent side reactions. After the lithiated species is formed, the subsequent acylation may require a slightly higher temperature, but careful control is paramount.

Q2: I'm seeing significant byproduct formation, particularly a dark, tar-like substance. How can I achieve a cleaner reaction?

A2: Tar formation suggests decomposition or polymerization, often catalyzed by temperature excursions or reactive intermediates.

  • Inverse Addition: Instead of adding the organometallic reagent to the acylating agent, try a "reverse" or "inverse" addition. Add the acetyl chloride or other acylating agent slowly to the pre-formed lithiated chloropyrazine solution at low temperature. This maintains a low concentration of the highly reactive acylating agent, minimizing side reactions like double addition to the ketone product.

  • Choice of Acylating Agent: While acetyl chloride is common, it can be overly reactive. Consider using a less reactive electrophile like N-methoxy-N-methylacetamide (Weinreb amide) which, after acylation, forms a stable chelated intermediate that resists over-addition.

  • Metalation Strategy: The regioselectivity of metalation can be an issue. Using a directed metalation group or a specific lithium amide base can improve the regioselectivity of deprotonation on the pyrazine ring.[4]

Experimental Protocol: Synthesis of 2-Acetyl-5-chloropyrazine

This protocol is a representative example. You must adapt it based on your specific laboratory conditions and safety protocols.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Chloropyrazine Solution: Dissolve 2-chloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature below -70 °C during the addition.

  • Quenching: After stirring for an additional 2 hours, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield 1-(5-chloropyrazin-2-yl)ethanone.[2]

Part 2: Reductive Amination to the Final Amine

This transformation is the most critical step for yield and purity. Reductive amination is a cornerstone of pharmaceutical synthesis for its efficiency in forming C-N bonds.[5][6] The process involves the in-situ formation of an imine (or iminium ion) from the ketone and an ammonia source, which is then immediately reduced to the amine.

Troubleshooting Guide: Reductive Amination

G Start Start Reductive Amination CheckConversion Low Conversion? Start->CheckConversion CheckAlcohol Alcohol Byproduct? CheckConversion->CheckAlcohol No AddAcid Action: - Add catalytic acid (AcOH) - Use ammonium salt (NH4OAc) - Add dehydrating agent CheckConversion->AddAcid Yes CheckSecondary Secondary Amine? CheckAlcohol->CheckSecondary No ChangeReducer Action: - Switch to a more selective  reducing agent  (e.g., NaBH(OAc)3) CheckAlcohol->ChangeReducer Yes Success Successful Yield CheckSecondary->Success No IncreaseAmmonia Action: - Increase excess of  ammonia source - Use aq. NH3 CheckSecondary->IncreaseAmmonia Yes AddAcid->Start Re-evaluate ChangeReducer->Start Re-evaluate IncreaseAmmonia->Start Re-evaluate

Caption: Troubleshooting decision tree for reductive amination.

Q1: My reaction has stalled with a significant amount of unreacted ketone remaining. Why is the conversion so low?

A1: This almost always points to inefficient imine formation. The reduction step cannot occur if the imine intermediate is not present in sufficient concentration.

  • pH Control: Imine formation is a dehydration reaction that is catalyzed by acid. However, too much acid will protonate the ammonia source, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (pH 4-6). Using ammonium acetate (NH₄OAc) is an excellent strategy, as it acts as both the ammonia source and a buffer to maintain the appropriate pH.

  • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. Including a dehydrating agent like molecular sieves (3Å or 4Å) can significantly improve the yield by sequestering water as it forms.

Q2: I am isolating the corresponding alcohol, 1-(5-chloropyrazin-2-yl)ethan-1-ol, as a major byproduct. How can this be avoided?

A2: This indicates that your reducing agent is reducing the ketone carbonyl faster than the iminium ion. This is a problem of selectivity.

  • Choice of Reducing Agent: A common mistake is using a highly reactive hydride source like sodium borohydride (NaBH₄), which readily reduces aldehydes and ketones. The solution is to use a more sterically hindered and less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. Its bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[7]

Q3: My desired primary amine is contaminated with a secondary amine byproduct. What causes this?

A3: The product primary amine is also a nucleophile and can react with another molecule of the ketone starting material. This forms a new imine, which is then reduced to a secondary amine, leading to a difficult-to-separate impurity.

  • Stoichiometry of the Amine Source: The most effective way to suppress this side reaction is to use a large excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia will outcompete the product amine in reacting with the ketone. Using 5-10 equivalents of ammonium acetate or using concentrated aqueous ammonia as the amine source and co-solvent can effectively minimize secondary amine formation.

Frequently Asked Questions (FAQs)

Q: What is the best reducing agent for this reaction?

A: The choice depends on a balance of reactivity, selectivity, and safety. The following table summarizes the most common options.

ReagentSelectivityTypical ConditionsProsCons
NaBH(OAc)₃ ExcellentCH₂Cl₂, THF, 1,2-DCEHigh selectivity, mild, non-toxic byproductsCan be slow, moisture sensitive
NaBH₃CN ExcellentMeOH, pH 4-6High selectivity, effectiveHighly Toxic (releases HCN in acid)
H₂ / Catalyst GoodPd/C, PtO₂, Raney Ni"Green" reagent, high atom economyRequires pressure equipment, may reduce other functional groups (e.g., dehalogenation)
NaBH₄ PoorMeOH, EtOHInexpensive, readily availableLow selectivity, often leads to alcohol byproduct

For this specific synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the most highly recommended reagent due to its superior selectivity and safety profile.[8]

Q: Which solvent is optimal for the reductive amination step?

A: The solvent should be non-reactive towards the reagents and capable of dissolving the starting materials.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent choices when using NaBH(OAc)₃. They are aprotic and do not interfere with the reaction.[9]

  • Methanol (MeOH) or Ethanol (EtOH): Suitable when using NaBH₃CN or NaBH₄. They can also help dissolve ammonium salts. However, they are protic and can slowly react with some hydride reagents.

Part 3: Product Isolation and Purification

Even with a high-yielding reaction, improper workup and purification can lead to significant product loss.

Troubleshooting Guide: Purification

Q1: My final amine product is streaking badly during silica gel column chromatography, leading to poor separation and low recovery.

A1: This is a classic problem with amines. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing and sometimes irreversible adsorption.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide to the mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly as a sharp band.

Q2: I am struggling to separate my product from unreacted ketone and other neutral byproducts.

A2: Leverage the basicity of your amine product using an acid-base extraction. This is a highly effective purification technique that avoids chromatography.

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, while the neutral ketone and other byproducts will remain in the organic layer.

  • Wash: Discard the organic layer. Wash the acidic aqueous layer with fresh organic solvent one or two more times to remove any remaining neutral impurities.

  • Basify & Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine, making it insoluble in water.

  • Final Extraction: Extract the liberated free amine back into a fresh organic solvent (e.g., DCM).

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified amine.

References

  • Shaik, A. et al. (2021). General structures of 2-acetyl-5-chloropyrazine chalcones and chloropyrazine conjugated 1,5-benzothiazepine derivatives. ResearchGate. Available at: [Link]

  • CN104387531A. (2015). Method for synthesizing 2-acetyl pyrazine. Google Patents.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-chloropyrazine. Available at: [Link]

  • Turcaud, S., et al. (2006). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2020). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Organic Process Research & Development. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Suzuki, Y., et al. (2016). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Analytical Sciences, 32(5), 487-90. Available at: [Link]

  • CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • CN105859346A. (2016). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Google Patents.

Sources

Optimization

purification of 1-(5-Chloropyrazin-2-yl)ethan-1-amine from reaction mixture

Answering the user's request.## Technical Support Center: Purification of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Welcome to the technical support guide for the purification of 1-(5-chloropyrazin-2-yl)ethan-1-amine. This r...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Welcome to the technical support guide for the purification of 1-(5-chloropyrazin-2-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this chiral amine intermediate, a crucial building block in pharmaceutical synthesis.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section tackles specific, practical problems you might encounter during the purification workflow.

Question: My crude reaction mixture is a complex mess. Where do I even begin with purification?

Answer: A complex crude mixture requires a systematic, multi-step approach. The goal of the initial steps is not to achieve high purity, but to remove major classes of impurities, simplifying the mixture for final high-resolution purification.

The Causality: Your reaction likely contains unreacted starting materials, inorganic salts from reagents or workup, and various side-products. A simple aqueous workup followed by a liquid-liquid extraction is the most effective first step. The basic nature of the amine allows for its selective extraction and separation from neutral or acidic impurities.

Recommended Initial Cleanup Protocol:

  • Quench & pH Adjustment: Carefully quench the reaction mixture (e.g., with water or a saturated NH₄Cl solution). Adjust the pH of the aqueous layer to >10 using a base like 1M NaOH. This ensures your amine is in its freebase form.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous layer multiple times with an appropriate organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl-t-butyl ether (MTBE).[1] The choice of solvent can be critical; for instance, hexane is less likely to extract highly polar impurities like imidazoles, which can be common byproducts in pyrazine synthesis.[1]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This "cleaned" crude product is now ready for chromatographic purification.

Question: I'm seeing significant product loss and streaking on my silica gel column. What's causing this?

Answer: This is a classic issue when purifying basic compounds, especially primary amines, on standard silica gel. Amines can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption (product loss) and poor peak shape (streaking).

The Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This interaction slows the elution of the compound in an uneven manner.

Solutions:

  • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your mobile phase. A concentration of 0.5-2% triethylamine (TEA) or diethylamine (DEA) is typically sufficient to "cap" the acidic sites on the silica, allowing your amine to elute cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative. Alternatively, reversed-phase chromatography (C18) can be used if the compound and its impurities have suitable solubility in common reversed-phase solvents (e.g., water/acetonitrile or water/methanol).

Parameter Standard Silica Gel Silica Gel + 1% TEA in Eluent Neutral Alumina
Peak Shape Tailing / StreakingSymmetricalSymmetrical
Recovery Often Low (<70%)High (>90%)High (>90%)
Typical Eluent Hexane/EtOAc or DCM/MeOHHexane/EtOAc + 1% TEAHexane/EtOAc

Question: My compound is pure by ¹H NMR and achiral HPLC, but I can't resolve the enantiomers using chiral HPLC. What should I try?

Answer: Achieving chiral separation is highly dependent on the specific interactions between your enantiomers and the Chiral Stationary Phase (CSP). If one column doesn't work, a systematic screening of different CSPs and mobile phases is necessary.

The Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires the formation of transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times. The nature of these interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) is unique for each combination of analyte, CSP, and mobile phase.

Troubleshooting Chiral HPLC:

  • Screen Different CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a versatile starting point for many chiral separations.[2][3] For primary amines like yours, crown ether-based CSPs can be particularly effective.[4]

  • Optimize the Mobile Phase:

    • Normal Phase: This is the most common mode for chiral separations. Vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the non-polar solvent (e.g., hexane).[5]

    • Additives: The addition of acidic or basic modifiers can dramatically improve resolution. For basic amines, adding an acidic additive like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form an ion-pair in the mobile phase, which may interact more favorably with the CSP.[5][6]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for preparative chiral separations and is often successful where HPLC is not, especially for primary amines.[4]

Frequently Asked Questions (FAQs)

Question: What is the most robust method for resolving the enantiomers of 1-(5-Chloropyrazin-2-yl)ethan-1-amine on a preparative scale?

Answer: For preparative scale (>1 gram), diastereomeric salt crystallization is often the most cost-effective and scalable method.[7][8] This classical resolution technique avoids the high cost and solvent consumption of preparative chiral chromatography.

The Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows one of them to be selectively crystallized from a suitable solvent system.

Detailed Protocol: Diastereomeric Salt Resolution

  • Select a Resolving Agent: Common choices for resolving chiral amines include tartaric acid derivatives (e.g., L- or D-dibenzoyl-tartaric acid), (R)-(-)-Mandelic acid, or (S)-(+)-Camphorsulfonic acid.[7]

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the minimum amount of the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution while stirring. The salt of one diastereomer may precipitate immediately. If not, slowly cool the solution, scratch the flask, or add an anti-solvent (like heptane) to induce crystallization. Allowing the solution to stir for an extended period (e.g., 1.5 hours) can improve the efficiency of the separation.[9]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., DCM). Add a base (e.g., 1M NaOH) to adjust the pH to >10. The chiral resolving agent will move into the aqueous layer, leaving your purified, single-enantiomer amine in the organic layer.

  • Purity Check: Analyze the enantiomeric excess (e.e.) of the purified amine using an established chiral HPLC method.

Common Chiral Resolving Agents for Amines
(+)-Tartaric Acid / (-)-Tartaric Acid
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)
(1S)-(+)-10-Camphorsulfonic acid (CSA)
(R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid

Question: What are the expected impurities from the synthesis of this compound?

Answer: While the exact impurity profile depends on the synthetic route, we can predict common impurities based on typical reactions used to synthesize such molecules. A likely route involves the reduction of a corresponding ketimine or oxime.

  • Unreacted Starting Material: e.g., 2-acetyl-5-chloropyrazine.

  • Over-reduction Products: If a strong reducing agent is used, the pyrazine ring or the chloro-substituent could potentially be reduced.

  • Byproducts from Imine Formation: Side reactions during the formation of the imine intermediate can lead to various impurities.

  • Process-Related Impurities: Impurities from solvents, reagents, and catalysts used in the synthesis.[10] For instance, when dealing with chloro-aromatics, impurities from preceding steps, like incompletely chlorinated starting materials, can carry through.

A thorough purity analysis of the final product by techniques like LC-MS is crucial to identify and quantify these impurities.[10]

Question: What analytical data should I acquire to confirm the structure and purity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

Answer: A combination of spectroscopic and chromatographic methods is required for full characterization.

Analytical Technique Purpose Expected Observations
¹H NMR Structural Confirmation & PuritySignals corresponding to the pyrazine ring protons (two singlets or doublets), the methine (CH) proton (quartet), the methyl (CH₃) protons (doublet), and the amine (NH₂) protons (broad singlet). Integration should match the expected proton count.[11]
¹³C NMR Structural ConfirmationSignals for all 6 unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationAn [M+H]⁺ ion at m/z 158.05 (for C₆H₈ClN₃). The isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be observed.[12]
Achiral HPLC/UPLC Chemical Purity AssessmentA single major peak, typically with purity >98% or >99% for advanced intermediates.[13]
Chiral HPLC/SFC Enantiomeric Purity (e.e.)For a single enantiomer, one major peak should be observed. For the racemate, two peaks of equal area should be seen.[14]

Workflow Visualization

The following diagram outlines a decision-making process for purifying the crude product.

Purification_Workflow Figure 1. Decision Tree for Purification Strategy start Crude Reaction Mixture workup Aqueous Workup & Liquid-Liquid Extraction start->workup purity_check Assess Purity & Complexity (TLC, LCMS, NMR) workup->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low direct_chiral Direct Chiral Resolution high_purity->direct_chiral salt Diastereomeric Salt Crystallization direct_chiral->salt Scale > 1g prep_hplc Preparative Chiral HPLC / SFC direct_chiral->prep_hplc Scale < 1g final_product Pure Enantiomer salt->final_product prep_hplc->final_product achiral_chrom Achiral Flash Chromatography (Silica or Alumina) low_purity->achiral_chrom racemate Purified Racemic Amine achiral_chrom->racemate racemate->direct_chiral

Caption: Decision workflow for purifying 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

References

  • Phenomenex. Chiral HPLC Column.
  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Separations. (2023).
  • Google Patents. (EP1256588A1).
  • BenchChem.
  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • chemeurope.com. Chiral resolution. [Link]

  • Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. [Link]

  • PubChem. 1-(5-chloropyrazin-2-yl)ethan-1-amine. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • El-Shafei, A. K., et al. (1993). Synthesis and Reactions of Some Pyrazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 84(1-4), 103-109. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs. [Link]

  • De Vleeschouwer, F., & Kim, T. H. (2012). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 50(9), 819-825. [Link]

  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Reddy, G. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(10), 106-118. [Link]

  • Franca, D., et al. (2020). Enantiomers and Their Resolution. Processes, 8(11), 1469. [Link]

  • Suzuki, Y., et al. (2016). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Analytical Sciences, 32(5), 487-490. [Link]

  • Google Patents. (CN107011255A). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Carbone, A., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(11), 3326. [Link]

  • Agrawal, K. C., et al. (1997). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1195-1204. [Link]

Sources

Troubleshooting

stability of 1-(5-Chloropyrazin-2-yl)ethan-1-amine under acidic conditions

Introduction This technical guide provides in-depth information, troubleshooting advice, and standardized protocols concerning the stability of 1-(5-Chloropyrazin-2-yl)ethan-1-amine under acidic conditions. This molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and standardized protocols concerning the stability of 1-(5-Chloropyrazin-2-yl)ethan-1-amine under acidic conditions. This molecule features a chiral primary amine and a halogenated pyrazine ring, both of which influence its reactivity and degradation profile. Understanding its stability is critical for researchers in drug development for ensuring the integrity of analytical samples, designing robust synthetic workups, and developing stable formulations. This document is designed to address common questions and experimental challenges encountered by our scientific partners.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on 1-(5-Chloropyrazin-2-yl)ethan-1-amine under acidic conditions?

The molecule has two primary sites that are affected by acidic conditions:

  • The Primary Amine: The ethanamine side chain contains a basic primary amine. This is the most basic site on the molecule and will be readily protonated even in weakly acidic solutions to form a water-soluble ammonium salt. This protonation is a reversible acid-base reaction and does not represent degradation.

  • The Chloro-Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, a property that is further enhanced by the electron-withdrawing nature of the chlorine atom. Under acidic conditions, one of the ring nitrogens can become protonated (though they are much weaker bases than the side-chain amine)[1][2]. This protonation further activates the ring, making the chlorine atom susceptible to nucleophilic substitution, primarily hydrolysis. Therefore, the C-Cl bond is the most likely site of irreversible chemical degradation.

Q2: What is the primary degradation pathway for this compound in an aqueous acidic medium?

The most probable degradation pathway is the acid-catalyzed hydrolysis of the chloro-substituent on the pyrazine ring. This reaction involves the nucleophilic attack of a water molecule on the carbon bearing the chlorine atom, leading to the formation of 1-(5-hydroxypyrazin-2-yl)ethan-1-amine . This type of hydrolysis on a related chloropyrazine derivative has been previously reported, albeit under basic conditions[3]. The acidic environment can facilitate this by protonating a ring nitrogen, which increases the electrophilicity of the ring carbons.

Q3: My compound is stored as a salt (e.g., hydrochloride). Is it susceptible to degradation during storage?

As a solid salt, the compound is generally stable. The protonation of the amine confers stability and often improves crystallinity. However, if the salt is stored in a non-anhydrous environment, especially at elevated temperatures, the residual moisture could potentially contribute to slow hydrolysis of the chloro group over extended periods. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, preferably with a desiccant.

Q4: How can I monitor the degradation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

The most effective method is a stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV detection. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products, process impurities, and excipients[4]. The hydrolysis product, 1-(5-hydroxypyrazin-2-yl)ethan-1-amine, will be significantly more polar than the parent compound and should elute earlier on a standard reversed-phase column (e.g., C18). Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for confirming the identity of any new peaks that appear.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Probable Cause Recommended Action & Explanation
"A new, more polar peak appears in my HPLC chromatogram after an acidic aqueous workup." Hydrolysis. The chloro group has likely been replaced by a hydroxyl group (-OH), resulting in a more polar compound that has a shorter retention time on reversed-phase HPLC.1. Confirm Identity: Analyze the sample using LC-MS. The expected degradant will have a mass corresponding to [M-Cl+OH]+. 2. Mitigate: If degradation is undesirable, reduce the time the compound is in the acidic aqueous phase, perform the workup at a lower temperature (e.g., 0-5 °C), or use a weaker acid if the process allows. Neutralize the solution promptly after the required step is complete.
"The recovery of my compound is low after purification by silica gel chromatography using an acidic modifier." On-Column Degradation or Irreversible Binding. The highly acidic nature of silica gel, especially when paired with acidic mobile phase modifiers (like acetic or formic acid), can catalyze hydrolysis during the slow process of chromatography. The resulting polar amine-alcohol may also bind strongly to the silica.1. Neutralize Before Loading: Ensure your sample is neutralized before loading it onto the column. 2. Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-0.5%) or ammonium hydroxide to the mobile phase. This deactivates the acidic sites on the silica and ensures the amine is in its free-base form, improving recovery and preventing degradation.
"My assay value is consistently decreasing in a new acidic formulation prototype." Formulation-Induced Degradation. The compound is inherently unstable at the pH of your formulation. The degradation kinetics are causing a loss of the active pharmaceutical ingredient (API) over time.1. Quantify the Degradation: Conduct a formal stability study at your target storage conditions. A forced degradation study (see protocol below) is essential to rapidly identify the degradation pathway and products[5][6]. 2. Reformulate: The most robust solution is to buffer the formulation to a higher pH where the compound is more stable. If a low pH is required, consider options like creating a lyophilized product to be reconstituted just before use or using a non-aqueous vehicle.

Protocol: Forced Degradation Study in Acidic Conditions

This protocol is designed to assess the intrinsic stability of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and to generate its primary acid degradation product for analytical method development, as recommended by ICH guidelines[7].

Objective

To intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and pathways. The typical target for degradation is 10-30% of the parent compound[5][8].

Materials
  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks, pipettes, vials

  • Calibrated HPLC-UV/MS system

  • Thermostatic water bath or oven

Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis P1 Prepare 1 mg/mL Stock Solution in Acetonitrile S1 Control Sample: Stock + Water (1:1) Store at 5°C P1->S1 S2 Stress Sample: Stock + 0.1M HCl (1:1) Incubate at 60°C P1->S2 P2 Prepare 0.1M HCl and 1.0M NaOH Solutions P2->S2 A2 Quench/Neutralize Immediately with equivalent NaOH P2->A2 A1 Withdraw Aliquots at t = 0, 2, 4, 8, 24h S1->A1 S2->A1 A1->A2 A3 Dilute to Analytical Concentration A2->A3 A4 Analyze by HPLC-UV/MS A3->A4 A5 Calculate % Degradation and Peak Purity A4->A5

Caption: Workflow for the acidic forced degradation study.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in acetonitrile.

  • Control Sample: In an HPLC vial, mix 500 µL of the stock solution with 500 µL of HPLC-grade water. Cap the vial and store it protected from light at 2-8°C. This is your t=0 and control sample.

  • Stress Sample Preparation: In a separate vial, mix 500 µL of the stock solution with 500 µL of 0.1 M HCl. This creates a final concentration of 0.5 mg/mL in 0.05 M HCl.

  • Incubation: Place the stress sample vial in a water bath or oven set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the stress sample at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, transfer the 100 µL aliquot into a vial containing an equivalent amount of NaOH (100 µL of 0.05 M NaOH) to neutralize the acid and stop the degradation reaction.

  • Analysis: Dilute the quenched samples to a suitable analytical concentration (e.g., 0.05 mg/mL) with the mobile phase. Analyze all time-point samples, along with the control sample, using a validated stability-indicating HPLC-UV/MS method.

  • Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the area percentage of the new degradation peak.

    • If degradation is less than 5% after 24 hours, repeat the experiment with stronger acid (e.g., 1.0 M HCl) or a higher temperature. If degradation is too rapid, reduce the temperature.

Potential Degradation Pathway and Data Interpretation

The primary degradation event is the hydrolysis of the C-Cl bond.

Proposed Reaction Mechanism

Degradation_Mechanism Parent Protonated Parent->Protonated + H₂O, H⁺ Product Protonated->Product - H⁺, - Cl⁻ Parent_label Parent Compound Product_label Hydrolysis Product

Sources

Optimization

Technical Support Center: Degradation Pathways of Halogenated Pyrazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated pyrazine compounds. This guide provides in-depth technical inf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated pyrazine compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental endeavors. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the study of halogenated pyrazine degradation.

Q1: What are the primary degradation pathways for halogenated pyrazines in the environment?

A1: Halogenated pyrazines can be degraded through three primary pathways: microbial degradation, photochemical degradation, and chemical (abiotic) degradation. The dominant pathway depends on environmental conditions such as the presence of specific microorganisms, sunlight intensity, pH, and temperature.[1][2]

Q2: Why is studying the degradation of halogenated pyrazines important?

A2: Halogenated pyrazines are present in some pharmaceutical compounds and agrochemicals. Understanding their degradation is crucial for environmental risk assessment, ensuring drug stability, and developing effective remediation strategies for contaminated sites.[3][4] Their persistence and potential transformation into more toxic byproducts are of significant concern.

Q3: What are the initial steps in the microbial degradation of halogenated pyrazines?

A3: The initial and most critical step in the microbial degradation of halogenated aromatic compounds is typically dehalogenation, which is the removal of a halogen substituent.[5][6][7] This can occur through oxidative, reductive, or hydrolytic mechanisms, often catalyzed by specific bacterial enzymes like dehalogenases.[5][6][7] Following dehalogenation, the pyrazine ring is usually hydroxylated, making it susceptible to ring cleavage.[8]

Q4: How does the type of halogen (F, Cl, Br, I) affect the degradation of pyrazines?

A4: The type of halogen significantly influences the ease of degradation. The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, iodinated and brominated pyrazines are generally more susceptible to degradation than their chlorinated and fluorinated counterparts.

Q5: My microbial culture is not degrading the target halogenated pyrazine. What are the possible reasons?

A5: Several factors could contribute to this issue:

  • Lack of appropriate enzymes: The microbial strain may not possess the necessary dehalogenases or oxygenases to initiate the degradation.

  • Toxicity: The concentration of the halogenated pyrazine may be toxic to the microorganisms.

  • Substrate unavailability: The compound may not be bioavailable to the microbes due to low aqueous solubility or adsorption to surfaces.

  • Inappropriate culture conditions: The pH, temperature, or nutrient composition of the medium may not be optimal for microbial growth and enzymatic activity.

  • Co-substrate requirement: Some degradation pathways require the presence of a co-substrate to induce the necessary enzymes.

II. Degradation Pathways: Mechanisms and Intermediates

This section details the known and proposed degradation pathways for halogenated pyrazines.

Microbial Degradation

Microbial degradation is a key process for the natural attenuation of halogenated pyrazines. The pathways often involve a series of enzymatic reactions.

Aerobic Degradation:

Under aerobic conditions, bacteria utilize oxygenases to break down halogenated pyrazines. A common pathway involves:

  • Dehalogenation: This is often the initial step, where a halogen atom is replaced by a hydroxyl group, catalyzed by a monooxygenase or dioxygenase.[9]

  • Hydroxylation: The pyrazine ring is further hydroxylated to form dihydroxy-intermediates. For instance, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis proceeds through the formation of 2-hydroxy-3,6-dimethylpyrazine.[8]

  • Ring Cleavage: The dihydroxylated pyrazine ring is then susceptible to cleavage by dioxygenases, opening up the aromatic ring.

  • Metabolism of Ring Cleavage Products: The resulting aliphatic intermediates are further metabolized through central metabolic pathways.

Anaerobic Degradation:

Under anaerobic conditions, reductive dehalogenation is a more common initial step, where the halogen is removed and replaced by a hydrogen atom.[10][11] This process is particularly important for highly chlorinated pyrazines. Subsequent degradation of the pyrazine ring under anaerobic conditions is generally slower and less understood than aerobic pathways.[12]

Diagram: Proposed Aerobic Degradation Pathway of a Monochloropyrazine

G cluster_0 Microbial Degradation A Monochloropyrazine B Hydroxypyrazine A->B Dehalogenation (Monooxygenase) C Dihydroxypyrazine B->C Hydroxylation (Monooxygenase) D Ring Cleavage Products (e.g., Aliphatic acids, Ammonia) C->D Ring Cleavage (Dioxygenase) E Central Metabolism (TCA Cycle) D->E Further Metabolism

Caption: Proposed aerobic degradation pathway of a monochloropyrazine.

Photochemical Degradation

Sunlight can induce the degradation of halogenated pyrazines, particularly in aqueous environments.

Direct Photolysis:

Halogenated pyrazines can absorb UV-B and UV-C radiation from sunlight, leading to the cleavage of the C-X bond.[13][14] This homolytic cleavage generates a pyrazinyl radical and a halogen radical. The pyrazinyl radical can then react with water or oxygen to form hydroxylated pyrazines and other degradation products.

Indirect Photolysis:

In natural waters, photosensitizers like dissolved organic matter can absorb sunlight and transfer the energy to the halogenated pyrazine, leading to its degradation. Reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated by photosensitizers, can also react with and degrade halogenated pyrazines.

Diagram: Photochemical Degradation of a Bromopyrazine

G cluster_1 Photochemical Degradation A Bromopyrazine B [Bromopyrazine]* (Excited State) A->B hv (Sunlight) C Pyrazinyl Radical + Br• B->C C-Br Bond Cleavage D Hydroxypyrazine C->D +H₂O, -HBr E Further Degradation Products D->E G cluster_2 GC-MS Workflow A Sample Collection (e.g., Microbial Culture) B Internal Standard Spiking A->B C Liquid-Liquid Extraction B->C D Concentration C->D E GC-MS Analysis D->E F Data Processing (Identification & Quantification) E->F

Caption: General workflow for GC-MS analysis of halogenated pyrazine degradation.

Troubleshooting Guide: GC-MS Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Active sites in the inlet liner or on the column. - Column contamination. - Incorrect column installation.- Use a deactivated inlet liner. - Trim the first 0.5-1 m of the column. - Ensure the column is installed at the correct depth in the inlet and detector. [15][16]
Low or No Response - Degradation in the hot inlet. - Leak in the system. - Inappropriate detector for the analyte. - Blown filament in the MS.- Lower the inlet temperature. - Perform a leak check. - Ensure the MS is properly tuned. - Check and replace the filament if necessary. [17]
Ghost Peaks/Carryover - Contaminated syringe. - Contaminated inlet liner. - Backflash during injection.- Thoroughly rinse the syringe with a strong solvent. - Replace the inlet liner and septum. - Reduce the injection volume or use a liner with a larger volume. [17]
Difficulty Identifying Isomers - Co-elution of isomers with similar mass spectra.- Use a column with a different selectivity. - Optimize the oven temperature program for better separation. - Use retention indices for more confident identification. [18]

IV. References

  • Agilent Technologies. (n.d.). GC/MS Troubleshooting. Retrieved from [Link]

  • Adrian, N. R., & Suflita, J. M. (1994). Anaerobic biodegradation of halogenated and nonhalogenated N-, S-, and O-heterocyclic compounds in aquifer slurries. Environmental Toxicology and Chemistry, 13(10), 1553-1555.

  • Chen, Y., et al. (2021). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition, 1-20.

  • Giddings, L. A. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Progress in Heterocyclic Chemistry, 33, 1-26.

  • LaPat-Polasko, L. T., McCarty, P. L., & Roberts, P. V. (1990). Reductive dehalogenation of a nitrogen heterocyclic herbicide in anoxic aquifer slurries. Applied and Environmental Microbiology, 56(1), 292-294.

  • LaPat-Polasko, L. T., McCarty, P. L., & Roberts, P. V. (1990). Reductive Dehalogenation of a Nitrogen Heterocyclic Herbicide in Anoxic Aquifer Slurries. Applied and Environmental Microbiology, 56(1), 292–294.

  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 84(1-2), 48-55.

  • Lichwa, J., & El-Din, M. G. (2006). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Environmental Science & Technology, 40(18), 5694-5699.

  • Kutanovas, S., et al. (2001). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. Applied and Environmental Microbiology, 67(7), 3061-3067.

  • Fetzner, S. (1998). Bacterial dehalogenation. Applied Microbiology and Biotechnology, 50(6), 633-657.

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 439.

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.

  • Rappert, S., & Müller, R. (2005). Pyrazines: Occurrence, formation and biodegradation. ResearchGate.

  • Janssen, D. B., et al. (2001). Bacterial dehalogenation. Environmental Biotechnology, 191-223.

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Fetzner, S. (1998). Bacterial dehalogenation. Semantic Scholar.

  • Xu, J., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 12(8), 635.

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699.

  • Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 117(1), 1-17.

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Gligor, D., et al. (2023). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives. Foods, 12(14), 2707.

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.

  • Snow, N. H. (2018). Stopping GC and GC–MS Problems Before They Start. LCGC International, 31(11), 22-27.

  • Cojocariu, C. I., & Cretescu, I. (2015). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. MethodsX, 2, 322-331.

  • Wang, S., et al. (2023). Editorial: Microorganisms in dehalogenation: regulation and enhancement. Frontiers in Microbiology, 14, 1299933.

  • Koch, C., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85.

  • Yulizar, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

  • Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313.

  • Wolfe, N. L., & Jeffers, P. M. (1991). Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes (Research Brief). United States Environmental Protection Agency.

  • Kutanovas, S., et al. (2002). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Applied and Environmental Microbiology, 68(5), 2270-2276.

  • Well, R., et al. (2016). The role of abiotic processes in the formation and degradation of gaseous nitrogen compounds in the soil. JuSER.

  • Ioele, G., et al. (2011). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences, 12(10), 6825-6841.

  • Arora, P. K., & Jain, R. K. (2012). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 11, 79.

  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. ResearchGate.

  • Reddy, G. S., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Journal of Analytical & Bioanalytical Techniques, 7(1), 1-8.

  • Brewer, K. J., et al. (1990). Photocatalytic Oxidation of Bromide to Bromine. Inorganic Chemistry, 29(23), 4596-4601.

  • De Smet, E., & Van der Meeren, P. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.

  • Polanc, S., et al. (2022). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 7(1), 1059-1070.

  • Donovan, R. J., & Husain, D. (1966). Primary processes in the photolysis of simple bromides and spin-orbit relaxation of Br(42P½). Transactions of the Faraday Society, 62, 11-18.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysts for Asymmetric Synthesis of Pyrazinyl Amines

For: Researchers, scientists, and drug development professionals. Introduction The asymmetric synthesis of chiral pyrazinyl amines is a critical process in medicinal chemistry, as these structural motifs are prevalent in...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of chiral pyrazinyl amines is a critical process in medicinal chemistry, as these structural motifs are prevalent in numerous pharmacologically active compounds. Achieving high enantioselectivity and yield hinges on the precise optimization of the catalytic system. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions encountered during the synthesis of chiral pyrazinyl amines via asymmetric hydrogenation and other catalytic methods. This guide is designed to provide actionable insights and a logical framework for experimental design and problem-solving.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering detailed explanations and systematic approaches to resolution.

Q1: My asymmetric hydrogenation of a pyrazinyl imine is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?

Answer: Low enantioselectivity is a frequent challenge and can originate from several sources. A systematic investigation is crucial for pinpointing the root cause.

Initial Checks:

  • Catalyst Purity and Integrity: Impurities in the catalyst or ligand can severely diminish enantioselectivity.[1]

    • Action: Ensure the catalyst and ligand are of high purity. If synthesized in-house, verify their integrity through analytical techniques (NMR, HPLC, etc.). For commercial catalysts, use a fresh batch from a reputable supplier.

  • Substrate Purity: Impurities in the pyrazinyl imine substrate can interfere with the catalytic cycle.

    • Action: Purify the substrate via chromatography or recrystallization. Ensure the absence of any residual starting materials or byproducts from the imine formation step.

  • Reaction Conditions: Suboptimal conditions can favor non-selective pathways.

    • Action: Re-verify the reaction setup, including temperature, pressure, and solvent purity. Ensure the reaction is conducted under an inert atmosphere to prevent catalyst deactivation.

Systematic Optimization Workflow:

If initial checks do not resolve the issue, a more detailed optimization is necessary.

Troubleshooting_Low_ee start Low Enantioselectivity Observed catalyst Catalyst System (Ligand, Metal Precursor) start->catalyst conditions Reaction Conditions (Solvent, Temperature, Pressure) start->conditions substrate Substrate Factors (Purity, Substituents) start->substrate ligand_screen Screen Chiral Ligands catalyst->ligand_screen metal_screen Vary Metal Precursor (e.g., Rh, Ir, Ru) catalyst->metal_screen catalyst_loading Optimize Catalyst Loading catalyst->catalyst_loading solvent_screen Solvent Screen conditions->solvent_screen temp_screen Temperature Optimization conditions->temp_screen pressure_screen Hydrogen Pressure Optimization conditions->pressure_screen purity_check Verify Substrate Purity substrate->purity_check protecting_group Modify N-Protecting Group substrate->protecting_group end High Enantioselectivity Achieved ligand_screen->end metal_screen->end catalyst_loading->end solvent_screen->end temp_screen->end pressure_screen->end purity_check->end protecting_group->end

Caption: Workflow for diagnosing and resolving low enantioselectivity.

Q2: The reaction yield is poor, although the enantioselectivity is acceptable. What are the likely causes and how can I improve the conversion?

Answer: Poor yield with good enantioselectivity often points towards issues with catalyst activity or stability rather than the stereodetermining step.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Cause: Sensitivity to air or moisture, impurities in the solvent or substrate, or thermal instability.

    • Solution:

      • Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line).

      • Use freshly distilled, anhydrous, and degassed solvents.

      • Consider adding molecular sieves to scavenge trace water.[1]

      • Investigate the reaction at a lower temperature to improve catalyst stability.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Cause: Insufficient reaction time, low catalyst loading, or inadequate hydrogen pressure.

    • Solution:

      • Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.

      • Incrementally increase the catalyst loading.

      • If using gaseous hydrogen, ensure the system is properly sealed and increase the pressure within safe limits.

  • Product Inhibition: The chiral pyrazinyl amine product may be coordinating to the metal center and inhibiting further catalysis.

    • Solution:

      • Try running the reaction at a lower substrate concentration.

      • Investigate a biphasic solvent system to continuously extract the product from the catalyst-containing phase.

Q3: I am observing the formation of significant byproducts. What are the common side reactions and how can they be minimized?

Answer: Byproduct formation in the synthesis of pyrazinyl amines can arise from several pathways.

  • Over-reduction: Reduction of the pyrazine ring can occur under harsh hydrogenation conditions.

    • Cause: High hydrogen pressure, high temperature, or a highly active catalyst.

    • Solution:

      • Screen for milder reaction conditions (lower pressure and temperature).

      • Choose a catalyst with lower activity for arene hydrogenation. For example, some rhodium and iridium catalysts are less prone to ring reduction than palladium or platinum catalysts.

  • Decomposition of Starting Material: The pyrazinyl imine may be unstable under the reaction conditions.

    • Cause: Imines can be susceptible to hydrolysis if water is present.

    • Solution:

      • As mentioned previously, ensure anhydrous conditions.

      • Consider synthesizing and using the imine in situ to minimize decomposition.

  • Ligand Decomposition: The chiral ligand itself might not be stable.

    • Solution:

      • Verify the stability of the ligand under the reaction conditions in a control experiment (without the substrate).

      • Select a more robust ligand architecture if necessary.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q4: What are the most common classes of catalysts used for the asymmetric synthesis of pyrazinyl amines?

Answer: Transition metal catalysts are predominantly used, with the choice of metal and ligand being crucial for success.[2]

  • Rhodium (Rh) and Iridium (Ir)-based catalysts: These are widely employed for the asymmetric hydrogenation of imines.[2][3] They are often used with chiral phosphine ligands.

  • Ruthenium (Ru)-based catalysts: These are also effective, particularly for asymmetric transfer hydrogenation.[4][5]

  • Chiral Phosphine Ligands: A vast array of chiral phosphine ligands have been developed.[6][7] Common backbones include BINAP, DuPHOS, and various P,N-heterocyclic phosphines.[8][9] The choice of ligand depends heavily on the specific pyrazinyl imine substrate.

Q5: How do I choose the right chiral ligand for my specific pyrazinyl amine synthesis?

Answer: While there are no universal rules, some general guidelines can be followed:

  • Literature Precedent: Search for published syntheses of structurally similar chiral amines. This is often the best starting point.

  • Ligand Screening: If there is no direct precedent, a high-throughput screening of a diverse library of chiral ligands is the most effective approach.

  • Substrate-Ligand Matching: The steric and electronic properties of the pyrazinyl imine will influence the best ligand choice. For example, bulky substituents on the imine may require a ligand with a more open chiral pocket.

Reaction Parameters

Q6: How does the solvent affect the enantioselectivity and yield?

Answer: The solvent plays a critical role by influencing the solubility of the reactants and catalyst, as well as stabilizing the transition state of the stereodetermining step.[1]

  • Polarity: A range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, ethanol) should be screened.

  • Coordinating vs. Non-coordinating: Coordinating solvents can sometimes compete with the substrate for binding to the metal center, which can be detrimental or, in some cases, beneficial.

Q7: What is the typical range for temperature and hydrogen pressure in asymmetric hydrogenation?

Answer:

  • Temperature: Reactions are often run at or below room temperature to enhance enantioselectivity. A typical range to screen is from -20 °C to 40 °C.[1]

  • Hydrogen Pressure: This can vary widely, from atmospheric pressure to over 50 bar. Higher pressures generally increase the reaction rate but can sometimes have a negative impact on enantioselectivity or lead to over-reduction.

Data Interpretation and Analysis

Q8: How can I accurately determine the enantiomeric excess of my pyrazinyl amine product?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods.

  • Method Development: It is essential to develop a robust analytical method that provides baseline separation of the two enantiomers.

  • Column Selection: A variety of chiral stationary phases are commercially available. Screening different columns is often necessary.

  • Standard: A racemic sample of the pyrazinyl amine is required to identify the retention times of both enantiomers.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation

This protocol outlines a parallel screening approach to efficiently identify a suitable catalyst system.

  • Preparation: In a glovebox, prepare stock solutions of the pyrazinyl imine substrate, the metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2), and a panel of chiral phosphine ligands in an appropriate anhydrous, degassed solvent.

  • Arraying: In an array of pressure-resistant vials equipped with stir bars, dispense the metal precursor and ligand solutions. Allow the catalyst to pre-form for 15-30 minutes.

  • Reaction Initiation: Add the substrate solution to each vial.

  • Hydrogenation: Seal the vials in a pressure reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Stirring: Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • Work-up and Analysis: After releasing the pressure, take an aliquot from each reaction, filter through a small plug of silica gel, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.

Protocol 2: Temperature Optimization Study

This protocol is used to fine-tune the reaction temperature for optimal enantioselectivity.

  • Setup: Prepare several identical reactions using the best catalyst system identified from the initial screen.

  • Temperature Control: Place each reaction in a separate cooling bath or reaction block set to a specific temperature (e.g., 25 °C, 10 °C, 0 °C, -10 °C).

  • Execution: Run the reactions for the same amount of time.

  • Analysis: Work up the reactions and analyze the enantiomeric excess for each temperature to identify the optimum.

Data Presentation

Table 1: Illustrative Data from a Ligand Screening Experiment
EntryChiral LigandSolventTemp (°C)Pressure (bar)Conversion (%)ee (%)
1(R)-BINAPToluene2520>9985
2(R,R)-Me-DuPHOSMeOH2520>9992
3(S,S)-f-BinaphaneTHF25209578
4(R)-SYNPHOSDCM2520>9988
5(R,R)-Me-BPEMeOH2520>9995

Data is hypothetical and for illustrative purposes only.

Table 2: Effect of Temperature on Enantioselectivity
EntryTemperature (°C)Conversion (%)ee (%)
140>9988
225>9995
3109897
4092>99

Based on the (R,R)-Me-BPE catalyst system from Table 1. Data is hypothetical.

Visualizations

Catalytic Cycle of Imine Hydrogenation

Catalytic_Cycle

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric imine hydrogenation.

Conclusion

Optimizing the catalyst for the asymmetric synthesis of pyrazinyl amines requires a methodical and informed approach. By understanding the key variables—catalyst system, reaction conditions, and substrate properties—researchers can effectively troubleshoot common problems such as low enantioselectivity and poor yield. This guide provides a foundational framework for this optimization process, enabling the efficient development of robust and highly selective synthetic routes to these valuable chiral molecules.

References

  • Štěpnička, P. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(1), 155. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-243. [Link]

  • Zhang, W., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry, 2(4), 1-10. [Link]

  • Wang, D., & Chen, M. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5283-5297. [Link]

  • Yus, M., & Ramón, D. J. (2012). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Molecules, 17(8), 9102-9141. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2312. [Link]

  • Li, C., et al. (2012). Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis. Angewandte Chemie International Edition, 51(32), 8045-8048. [Link]

  • Langer, R. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2485-2495. [Link]

  • Li, C., et al. (2010). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 132(25), 8534-8535. [Link]

  • Václavík, J., et al. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(18), 4982-4989. [Link]

  • Martínez-Martínez, A. J., & Ramón, D. J. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1-20. [Link]

  • Zhou, Y.-G. (2010). Highlights of Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines. ChemCatChem, 2(11), 1346-1371. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4437-4441. [Link]

  • Burk, M. J., et al. (2000). Modular Phospholane Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 363-372. [Link]

  • Guiry, P. J., et al. (2010). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 15(10), 6656-6689. [Link]

  • Diéguez, M., et al. (2008). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 108(11), 4978-5032. [Link]

  • Nyamato, G. S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 449-479. [Link]

  • Companyó, X., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(28), 6929-6932. [Link]

  • Companyó, X., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(28), 6929-6932. [Link]

  • Wang, Y., et al. (2014). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. European Journal of Organic Chemistry, 2014(36), 8111-8116. [Link]

  • Manova, D., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-7. [Link]

  • You, S.-L., et al. (2015). Iridium-Catalyzed Intramolecular Asymmetric Allylic Dearomatization Reaction of Pyridines, Pyrazines, Quinolines, and Isoquinolines. Journal of the American Chemical Society, 137(48), 15121-15124. [Link]

  • Wang, H., et al. (2017). Asymmetric Synthesis of Spiropyrazolones by Rhodium-Catalyzed C(sp2)-H Functionalization/Annulation Reactions. Angewandte Chemie International Edition, 56(16), 4540-4544. [Link]

  • Asymmetric reactions_synthesis. (n.d.). [Link]

  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(8). [Link]

  • Companyó, X., et al. (2017). Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. Catalysts, 7(12), 374. [Link]

  • Jain, A., et al. (2018). Plausible explanation for the low enantioselectivity observed. [Link]

  • Breit, B., et al. (2018). Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. Nature Communications, 9(1), 4143. [Link]

  • Wang, Y., et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society, 145(43), 23513-23524. [Link]

  • Reddy, R. V. R., et al. (2019). Synthesis of Pyrazines from Rhodium-Catalyzed Reaction of 2H-Azirines with N-Sulfonyl 1,2,3-Triazoles. The Journal of Organic Chemistry, 84(23), 15287-15296. [Link]

  • Wang, Y., et al. (2019). Synergetic iridium and amine catalysis enables asymmetric [4+2] cycloadditions of vinyl aminoalcohols with carbonyls. Nature Communications, 10(1), 2727. [Link]

  • Wang, H., et al. (2017). Asymmetric Synthesis of Spiropyrazolones by Rhodium-Catalyzed C(sp2)−H Functionalization/Annulation Reactions. Angewandte Chemie International Edition, 56(16), 4540-4544. [Link]

  • Magriotis, P. A. (2020). Recent Progress toward the Asymmetric Synthesis of Carbon-Substituted Piperazine Pharmacophores and Oxidative Related Heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Pannwitz, A., et al. (2018). Optimizing Photocatalytic H2 Production by Introduction of Pyrazinyls to WRCs and a New tris‐Rhenium Photosensitizer. Chemistry – A European Journal, 24(59), 15731-15735. [Link]

  • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-7. [Link]

  • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-7. [Link]

  • Hu, F., et al. (2022). Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. Organic Chemistry Frontiers, 9(4), 1032-1038. [Link]

  • Slape, C., & Magriotis, P. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6529. [Link]

  • Sridhar, M., & Rajendraprasad, K. J. (2010). Synthesis of Pyrazolines Promoted by Amberlyst-15 Catalyst. Indian Journal of Heterocyclic Chemistry, 20(2), 145-148. [Link]

  • Jones, R. C. F., & Nichols, J. R. (1990). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Tetrahedron Letters, 31(13), 1771-1774. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and scale-up of 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This chiral amine is a critical building block in moder...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This chiral amine is a critical building block in modern pharmaceutical development, and its successful production at scale requires careful control over complex chemical transformations.[1] This guide is structured to provide practical, experience-driven advice for researchers, chemists, and process development professionals. We will address common challenges through a series of frequently asked questions and in-depth troubleshooting scenarios, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale production of 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

A1: For large-scale synthesis, the most common and economically viable route is the asymmetric reductive amination of the prochiral ketone, 1-(5-chloropyrazin-2-yl)ethan-1-one. This method is favored due to its convergent nature, starting from readily available materials. Alternative strategies, such as the resolution of a racemic mixture, are generally less atom-economical and introduce additional processing steps, making them less desirable for scale-up.[2] Biocatalytic methods using transaminases are also gaining traction as a green and highly selective alternative.[2]

Q2: How do I select an appropriate catalyst system for the asymmetric reductive amination?

A2: The choice between a chemical catalyst and a biocatalyst (enzyme) is a critical decision point driven by factors like cost, substrate scope, and process robustness.

  • Chemical Catalysis: Transition metal catalysts, particularly those based on Ruthenium (Ru) or Iridium (Ir) with chiral phosphine ligands, are widely used for the asymmetric hydrogenation or transfer hydrogenation of the intermediate imine.[3] These systems offer broad applicability but can be sensitive to impurities and may require significant optimization to achieve high enantioselectivity (e.e.).

  • Biocatalysis (Transaminases): Engineered ω-transaminases offer exceptional enantioselectivity (>99% e.e.) under mild, aqueous conditions.[2] The main considerations are enzyme stability, cost, and the need to manage the equilibrium by removing the ketone byproduct. Immobilization of the enzyme can significantly improve its stability and reusability, making it more viable for industrial-scale processes.[2][4]

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A3: Several parameters are crucial for ensuring reproducibility, yield, and purity during scale-up:

  • Temperature: Both imine formation and the reduction step can be exothermic. Inadequate temperature control can lead to side reactions, reduced selectivity, and potential safety hazards.

  • Pressure (for hydrogenation): Consistent hydrogen pressure is vital for achieving a good reaction rate and complete conversion.

  • Agitation/Mixing: Poor mixing can create localized "hot spots" or areas of high substrate/reagent concentration, leading to impurity formation. This is a common challenge when transitioning from lab to plant scale.[4]

  • pH Control: The pH is critical, especially for reductive aminations. Imine formation is typically favored under mildly acidic conditions, while the stability of the reducing agent and product may require different pH ranges.[5] Fluctuations during work-up can also risk racemization of the chiral amine.

Q4: What are the primary impurities I should expect and how can they be controlled?

A4: Common impurities include:

  • Over-reduced starting material: The corresponding alcohol, 1-(5-chloropyrazin-2-yl)ethan-1-ol, formed by the reduction of the starting ketone. This can be minimized by using an imine-selective reducing agent like sodium triacetoxyborohydride (STAB).[5]

  • Dimeric or secondary amine byproducts: These can arise from the reaction of the product amine with the starting ketone. This is controlled by maintaining appropriate stoichiometry and reaction conditions.

  • Residual starting materials: Unreacted ketone or amine source.

  • Enantiomeric impurity: The undesired enantiomer of the product. This is controlled by the choice and performance of the chiral catalyst.

Troubleshooting Guide: Reaction & Synthesis Issues
Q: My reductive amination reaction has stalled, showing low conversion of the starting ketone. What are the likely causes?

A: Low conversion is a frequent scale-up challenge. The root cause often lies in the equilibrium of imine formation or the activity of the reducing agent/catalyst.

Causality: The first step, the condensation of the ketone and the amine source (e.g., ammonia or an ammonium salt) to form an imine, is a reversible reaction where water is produced.[5] On a larger scale, inefficient water removal can push the equilibrium back towards the starting materials, starving the reduction step of its substrate (the imine). Furthermore, certain reagents or byproducts can deactivate the catalyst.

Troubleshooting Protocol:

  • Verify Imine Formation: Before adding the reducing agent, consider taking an in-process control (IPC) sample to confirm imine formation via techniques like NMR or GC-MS. If imine formation is poor, the issue is with the initial condensation step.

  • Water Removal:

    • Chemical Sequestration: Add a dehydrating agent like activated molecular sieves (3A or 4A) to the reaction mixture.

    • Azeotropic Removal: If the solvent allows (e.g., toluene), consider azeotropic removal of water using a Dean-Stark trap, though this adds operational complexity.

  • Catalyst/Reducing Agent Activity:

    • Purity of Reagents: Ensure starting materials and solvents are anhydrous and free of impurities that could poison the catalyst (e.g., sulfur compounds).

    • Staged Addition: A patent describing a similar reaction on a large scale noted the need to add more reducing agent to drive the reaction to completion, suggesting potential deactivation or consumption over time.[6] Consider a staged addition of the reducing agent.

    • pH Optimization: The pH affects both imine formation and the stability/reactivity of borohydride reagents. For agents like NaBH₃CN, the reduction is more effective at a slightly acidic pH (4-5), which protonates the imine to the more reactive iminium ion.[7]

Q: I'm observing a significant amount of the alcohol byproduct, 1-(5-chloropyrazin-2-yl)ethan-1-ol. How can I improve selectivity for the amine?

A: The formation of the alcohol byproduct indicates that the ketone is being reduced at a competitive rate with the imine. This is a classic selectivity problem in reductive amination.

Causality: Common reducing agents like sodium borohydride (NaBH₄) can reduce both ketones and imines.[5] If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, significant alcohol byproduct will form.

Solutions & Experimental Design:

  • Select a Chemoselective Reducing Agent: The most effective solution is to switch to a reducing agent that is more selective for the imine (or the protonated iminium ion) over the ketone.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is a milder and more sterically hindered reducing agent that selectively reduces imines and is an excellent choice for one-pot reductive aminations.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines at a controlled pH (around 4-5). However, its use at scale requires strict protocols for handling and quenching to avoid the release of toxic hydrogen cyanide gas.[5][7]

  • Optimize Reaction Conditions:

    • Two-Step Protocol: First, allow the imine to form completely (confirm with an IPC). This may require heating and water removal. Then, cool the reaction and add the reducing agent. This temporal separation of steps can significantly reduce alcohol formation.

    • pH Control: As mentioned, a slightly acidic pH favors the formation of the iminium ion, which is more readily reduced by selective agents than the neutral ketone.

Reducing AgentSelectivity (Imine vs. Ketone)Optimal pHKey Considerations
NaBH₄ LowNeutral/BasicProne to forming alcohol byproduct.[5]
NaBH₃CN HighAcidic (4-6)Highly selective but generates toxic HCN upon quenching with strong acid.[5]
NaBH(OAc)₃ (STAB) HighNeutral/AcidicExcellent selectivity, less toxic byproducts, often the preferred choice.[5]
H₂ / Metal Catalyst High (for imine)N/ARequires specialized high-pressure equipment; catalyst can be sensitive.
Troubleshooting Guide: Work-up & Purification Challenges
Q: During the aqueous work-up, I am consistently forming a stable emulsion that makes phase separation impossible. How can I resolve this?

A: Emulsion formation is a common physical challenge during the scale-up of amine syntheses, often caused by the amphiphilic nature of intermediates or byproducts acting as surfactants.

Causality: The presence of both a basic amine product and potentially acidic or polar components in a biphasic system (e.g., dichloromethane and water) creates conditions ripe for emulsification. Fine particulate matter can also stabilize emulsions.

Troubleshooting Protocol:

  • Filtration: Before the aqueous wash, filter the reaction mixture through a pad of a filter aid like Celite®. This removes fine solids that can stabilize emulsions.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) instead of deionized water for the washes. The increased ionic strength of the aqueous phase helps to break the emulsion by altering interfacial tension.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, shifting the pH further into the basic or acidic region can break an emulsion by changing the ionization state of the surfactant-like species.

  • Solvent Swap: If the problem persists, consider switching to a less emulsion-prone organic solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate, if product solubility allows.

  • Centrifugation: On a laboratory or pilot scale, centrifugation can be a highly effective, albeit mechanical, solution to separate the phases.

start Quenched Reaction Mixture filter Filter through Celite® to remove particulates start->filter extract Transfer to Separatory Funnel Add Organic Solvent & Brine filter->extract check_emulsion Emulsion Formed? extract->check_emulsion separate Separate Organic Layer check_emulsion->separate No add_brine Add more Brine Allow to stand check_emulsion->add_brine Yes end Proceed to Drying & Concentration separate->end add_brine->extract Re-mix gently adjust_ph Adjust Aqueous pH (e.g., with NaOH) add_brine->adjust_ph If persists adjust_ph->extract Re-mix gently

Caption: A decision workflow for handling emulsions during aqueous work-up.

Q: The enantiomeric excess (e.e.) of my isolated product is lower than what I achieved at the lab scale. What could be causing this loss of chiral purity?

A: A drop in e.e. during scale-up points to racemization, which can occur either during the reaction or, more commonly, during work-up and purification.

Causality: The stereocenter, being adjacent to the pyrazine ring, has a proton that can be abstracted under certain conditions, leading to racemization via a planar intermediate. This is particularly problematic under harsh pH conditions (either strongly acidic or basic) or elevated temperatures during work-up or distillation.

Troubleshooting Protocol:

  • Analyze Racemization Points: Take samples at different stages of the process: post-reaction, post-work-up, and post-purification. Analyze the e.e. of each sample by chiral HPLC or SFC to pinpoint where the loss of purity is occurring.[]

  • Control pH During Work-up: Avoid extremes of pH. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Buffer the aqueous washes if necessary.

  • Minimize Thermal Stress:

    • Concentrate the product solution under reduced pressure at the lowest possible temperature.

    • Avoid high-temperature distillations if possible. If distillation is necessary, use a high vacuum to lower the boiling point.

  • Purification Method:

    • Crystallization: Diastereomeric salt resolution is a classic method to upgrade e.e. React the chiral amine with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) to form diastereomeric salts, one of which may crystallize preferentially.

    • Chromatography: For high-value products, preparative chiral chromatography (e.g., SFC) is a powerful tool for separating enantiomers, though it can be costly at a very large scale.[]

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination (Lab Scale)
  • Setup: To a clean, dry, and inerted reactor, charge 1-(5-chloropyrazin-2-yl)ethan-1-one (1.0 eq) and a suitable solvent (e.g., methanol or THF).

  • Imine Formation: Add the amine source (e.g., ammonium acetate, ~5-10 eq) and any necessary dehydrating agents (e.g., 3Å molecular sieves). Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the mixture to the desired reaction temperature (e.g., 0-25 °C). In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., NaBH(OAc)₃, ~1.5 eq) in the reaction solvent. Add the reducing agent portion-wise to the reaction mixture, monitoring the internal temperature to control any exotherm.

  • Monitoring: Stir the reaction until IPC analysis (TLC, GC, or LC-MS) shows complete consumption of the starting ketone.

  • Quench: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Proceed with aqueous work-up and extraction as described in the troubleshooting guide above.

Protocol 2: Chiral Purity Analysis by HPLC
  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[9]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrazine ring absorbs (e.g., ~260-280 nm).

  • Procedure: Inject a dilute solution of the sample. The two enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Visualizations
Overall Process Workflow

Caption: High-level workflow for the production of the target chiral amine.

References
  • Fu, G. C., et al. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Milstein, D., et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]

  • Hoveyda, A. H., et al. Three-Component Catalytic Asymmetric Synthesis of Aliphatic Amines. ACS Publications. Available at: [Link]

  • Slideshare. Synthesis and reactions of Pyrazine. Available at: [Link]

  • Zhang, W., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • Xiao, J., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. Available at: [Link]

  • Alcaide, B., & Almendros, P. Examples of catalytic asymmetric amine synthesis using organic catalysts. SpringerLink. Available at: [Link]

  • Wikipedia. Pyrazine. Available at: [Link]

  • Nugent, T. C. (2010).
  • Zhang, X., et al. Gram-scale synthesis of chiral amine and its application. ResearchGate. Available at: [Link]

  • Turner, N. J., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. Available at: [Link]

  • Oreate AI Blog. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. Available at: [Link]

  • Refining Community. Contamination in Amine Systems. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Available at: [Link]

  • Sulfur Recovery Engineering. (2024). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Available at: [Link]

  • Maulide, N., et al. Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health. Available at: [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Available at: [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Available at: [Link]

  • ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • PubChem. 1-(5-chloropyrazin-2-yl)ethan-1-amine. Available at: [Link]

  • ResearchGate. (2021). Trends in Tragedy - An in-depth Study of Amine System Failures. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of (+)-α-Conhydrine and (–)-Sedamine by L-Proline-Catalysed α-Aminooxylation. Available at: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 5Chlorinated 2-Aminothiophenes Using 2,5-Dimethylpyrrole as an Amine Protecting Group. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification challenges associated with this chiral amine. We will move from frequently asked questions to detailed troubleshooting protocols, explaining the scientific rationale behind each step to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: What are the most probable impurities in my crude sample of 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

A1: The impurity profile of your sample is heavily dependent on its synthetic route. However, based on common synthetic pathways for chiral amines and related heterocyclic compounds, you should anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors, such as 2-chloro-5-acetylpyrazine or the reducing agents used in reductive amination.

  • Reaction By-products: These can include over-alkylated products, dimers, or products from side-reactions involving the pyrazine ring. In some cases, isomeric impurities or related substances from the starting materials may also be present.[1][2]

  • Enantiomeric Impurity: The presence of the undesired enantiomer, which will be a primary focus of the purification strategy.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Dichloromethane, Methanol, Tetrahydrofuran).

  • Inorganic Salts: Salts generated during the reaction or pH adjustments in the work-up.

Q2: My initial analysis (TLC, HPLC, or NMR) shows multiple unexpected spots/peaks. Where do I begin?

A2: The first step is to systematically remove the simplest impurities. A standard acid-base extraction is highly effective for purifying amines from non-basic or weakly basic organic impurities and inorganic salts. This exploits the basicity of the amine nitrogen, which can be protonated to form a water-soluble salt, leaving neutral organic impurities in the organic phase. See Guide 1 for a detailed protocol.

Q3: How can I determine the enantiomeric excess (ee) of my sample?

A3: Determining the enantiomeric excess is critical. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4]

  • NMR Spectroscopy with Chiral Auxiliaries: This involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment. This results in distinct signals for each enantiomer in the NMR spectrum, allowing for integration and ee calculation.[5][6]

See Section 3 for detailed analytical protocols.

Q4: What are the principal strategies for separating the two enantiomers of 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

A4: The separation of enantiomers, known as chiral resolution, is the most challenging step. The two primary industrial and laboratory-scale methods are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[7] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent.[8] This is often the most cost-effective method for large-scale separations.

  • Preparative Chiral Chromatography: This technique uses the same principles as analytical chiral HPLC but on a larger scale to isolate multigram quantities of each enantiomer.[9] While often more expensive in terms of solvents and column costs, it can provide very high enantiomeric purity and is excellent for resolving challenging separations.

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for key purification techniques.

Guide 1: Purification from Achiral Impurities via Acid-Base Extraction

This protocol is your first line of defense for removing neutral organic impurities and inorganic salts.

Experimental Protocol
  • Dissolution: Dissolve the crude 1-(5-Chloropyrazin-2-yl)ethan-1-amine in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous solution of a dilute acid (e.g., 1 M HCl). The amine will protonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the amine salt, causing the free amine to precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (DCM or EtOAc) to recover the purified free amine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Troubleshooting Q&A
  • Q: An emulsion formed at the interface during extraction. How do I resolve it?

    • A: Emulsions are common when dealing with amines. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Alternatively, letting the mixture stand for a period or gentle swirling can be effective.

  • Q: My product is not precipitating after basification.

    • A: Ensure the pH is sufficiently high (pH > 10). If the amine is slightly water-soluble or present in low concentration, it may not precipitate. In this case, thorough extraction with an organic solvent is essential for recovery.

Guide 2: Chiral Resolution via Diastereomeric Salt Crystallization

This is a powerful technique for large-scale enantiomeric separation. The key is finding the right combination of chiral resolving agent and solvent.

The Principle

The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-Tartaric acid). This creates a mixture of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). Because diastereomers have different physical properties, one salt will be less soluble in a specific solvent and will crystallize preferentially.[7][8]

Experimental Protocol
  • Resolving Agent and Solvent Selection:

    • Common resolving agents for amines include L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid, and (S)-(+)-Mandelic acid.

    • Screen various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures with water) to find a system where the diastereomeric salts exhibit a significant solubility difference.

  • Salt Formation:

    • Dissolve the racemic amine in the chosen solvent, gently heating if necessary.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[8]

    • Stir the resulting slurry for a period (e.g., 2-24 hours) to allow the system to reach equilibrium.

  • Isolation:

    • Collect the crystallized salt by filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM).

    • Add a base (e.g., 2 M NaOH) to neutralize the chiral acid and deprotonate the amine, liberating the free enantiopure amine into the organic layer.

    • Separate the layers, dry the organic phase, and concentrate to obtain the enantiomerically enriched amine.

  • Analysis: Check the enantiomeric excess (ee) of the product using an appropriate analytical method (see Section 3 ). The ee can often be improved by a second recrystallization of the diastereomeric salt.[10]

Data Presentation: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Solvents
L-(+)-Tartaric AcidChiral AcidAlcohols (MeOH, EtOH), Water
D-(-)-Tartaric AcidChiral AcidAlcohols (MeOH, EtOH), Water
(1R)-(-)-10-Camphorsulfonic AcidChiral AcidAlcohols, Acetone
(S)-(+)-Mandelic AcidChiral AcidAlcohols, Water/Alcohol mixtures
Guide 3: Preparative Chiral HPLC

For the highest purity or when crystallization fails, preparative chiral HPLC is the method of choice.

Experimental Protocol
  • Analytical Method Development: First, develop a robust analytical method on a chiral HPLC column. The goal is to achieve good separation (resolution > 1.5) between the two enantiomer peaks.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of amines.[11][12]

    • Mobile Phase Optimization: Screen mobile phases, typically mixtures of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol). Small amounts of an acidic or basic additive (e.g., Trifluoroacetic Acid (TFA) or Diethylamine (DEA)) are often crucial for achieving good peak shape and resolution for amines.[12]

  • Scale-Up:

    • Transfer the optimized analytical method to a larger-diameter preparative column packed with the same CSP.

    • Increase the flow rate and injection volume proportionally to the column size.

  • Fraction Collection:

    • Inject the racemic mixture and collect the eluent corresponding to each enantiomer peak in separate fractions.

  • Solvent Removal:

    • Remove the solvent from the collected fractions under reduced pressure to isolate the pure enantiomers.

Data Presentation: Exemplary Chiral HPLC Conditions
ParameterCondition 1Condition 2
Column CHIRALPAK® IA (Amylose-based)Lux® Cellulose-2
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1)Acetonitrile:Methanol:DEA (90:10:0.1)
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Detection UV at 254 nmUV at 254 nm
Note: These are starting points. Conditions must be optimized for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.[12]

Part 3: Visualization & Workflows

A logical workflow is essential for efficient purification. The following diagrams illustrate a general strategy.

Purification_Workflow Crude Crude Product (Racemic Amine + Impurities) AcidBase Acid-Base Extraction (Guide 1) Crude->AcidBase PurityCheck1 Purity Check (TLC/HPLC/NMR) Are achiral impurities gone? AcidBase->PurityCheck1 PurityCheck1->AcidBase No Resolution Chiral Resolution Step PurityCheck1->Resolution Yes Salt Diastereomeric Salt Crystallization (Guide 2) Resolution->Salt PrepHPLC Preparative Chiral HPLC (Guide 3) Resolution->PrepHPLC Liberate Liberate Free Amine from Salt Salt->Liberate FinalPurity Final Purity & ee Check (Guide 3) PrepHPLC->FinalPurity Liberate->FinalPurity FinalPurity->Salt Recrystallize PureProduct Pure Enantiomer FinalPurity->PureProduct Purity/ee OK

Caption: General purification workflow for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Resolution_Decision Start Need to separate enantiomers Scale What is the scale of the separation? Start->Scale Purity What is the required enantiopurity? Scale->Purity Small (<10 g) Salt Diastereomeric Salt Crystallization Scale->Salt Large (>10 g) Purity->Salt Moderate to High (95-99.5% ee) PrepHPLC Preparative Chiral HPLC Purity->PrepHPLC Very High (>99.8% ee) Purity->PrepHPLC Crystallization Fails

Caption: Decision tree for choosing a chiral resolution method.

Part 4: References

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. Available at: [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Pubs-ACS. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Available at: [Link]

  • Troubleshooting of Amine Regn. Scribd. Available at: [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • 11 Examples of amines resolved by preferential crystallization. ResearchGate. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

  • Chiral resolution. chemeurope.com. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. Available at: [Link]

  • Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. PubMed. Available at: [Link]

  • Enantiomers and Their Resolution. MDPI. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Enantioselectivity in Amine Synthesis

Welcome to the Technical Support Center for Asymmetric Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor enantio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor enantioselectivity in their reactions. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Case-Based Approach

This section addresses specific problems you might encounter during your experiments, offering a logical flow for diagnosis and resolution.

Q1: My reaction is producing the desired amine, but the enantiomeric excess (ee) is disappointingly low. Where do I start?

A low ee is a common hurdle in asymmetric synthesis. A systematic approach is crucial to identify the root cause. We recommend a tiered diagnostic workflow.

Initial Diagnostic Workflow

A Low ee Observed B Step 1: Verify Analytical Method A->B C Step 2: Check Reagent & Catalyst Integrity B->C D Step 3: Evaluate Reaction Parameters C->D E Problem Solved? D->E F Advanced Optimization E->F No

Caption: Initial diagnostic workflow for low ee.

Step 1: Verify Your Analytical Method

Before optimizing the reaction, ensure your method for determining enantiomeric excess is accurate and reliable. An inaccurate ee measurement can send you on a wild goose chase.

  • Is your racemic standard well-resolved? You must inject a racemic standard of your product to confirm that your chiral chromatography method (HPLC or GC) can separate the two enantiomers.[1]

  • Are you using the correct chiral stationary phase (CSP)? The choice of CSP is critical for separating enantiomers. Polysaccharide-based columns are widely used and effective for a broad range of chiral amines.[2]

  • Have you considered alternative analytical techniques? Besides chiral HPLC and GC, techniques like Supercritical Fluid Chromatography (SFC) and NMR spectroscopy with chiral discriminating agents can be used to determine ee.[1][2]

Step 2: Check Reagent and Catalyst Integrity

The purity and stability of your starting materials, catalyst, and ligand are paramount for achieving high enantioselectivity.

  • Purity of Starting Materials: Impurities in your ketone or amine starting materials can sometimes interfere with the catalyst, leading to a decrease in enantioselectivity.[3]

  • Catalyst and Ligand Integrity: Chiral catalysts and ligands are often sensitive to air and moisture.[4] Improper handling or storage can lead to decomposition and a loss of catalytic activity and selectivity. Many enantioselective catalysts require multiple synthetic steps to produce and can be expensive, making their proper handling crucial.[5]

    • Action: If you suspect catalyst degradation, consider preparing a fresh batch or purchasing a new one. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Evaluate Reaction Parameters

Once you have confirmed your analytical method and the quality of your reagents, the next step is to scrutinize the reaction conditions.

  • Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states.[4][6] Generally, lower temperatures favor higher enantioselectivity, though an optimal temperature often exists.[4][6][7] In some cases, a change in temperature can even invert the enantioselectivity of a reaction.[8]

  • Solvent: The solvent can influence the catalyst's conformation and the transition state of the reaction, thereby affecting enantioselectivity.[3][6] A solvent screen is a crucial step in optimizing any asymmetric reaction.[9] The ideal solvent will provide good solubility for all components while favoring the formation of the more ordered, stereodifferentiating transition state.[9] Solute-solvent van der Waals interactions can also play a role in selectivity.[10]

  • Concentration: The concentration of your substrate can influence the reaction kinetics and, consequently, the enantioselectivity.[3]

Q2: I've tried adjusting the temperature and solvent, but my enantioselectivity is still not satisfactory. What's next?

If initial optimizations of temperature and solvent are insufficient, a deeper dive into the core components of the catalytic system is warranted.

Advanced Troubleshooting Workflow

A Initial Optimization Failed B Screen Catalyst/Ligand Combinations A->B C Evaluate Substrate Effects B->C E Success! B->E D Consider Alternative Synthetic Routes C->D C->E D->E

Caption: Advanced troubleshooting strategies.

Screening Catalyst and Ligand Combinations

The choice of the chiral catalyst or ligand is often the most critical factor in achieving high stereoselectivity.[6]

  • Vary the Ligand Structure: Even subtle changes to the ligand structure can have a profound impact on enantioselectivity. Consider screening a library of ligands with different steric and electronic properties. The design and synthesis of modular chiral ligands allow for the fine-tuning of metal complexes to create highly active and efficient catalysts.[11]

  • Change the Metal Precursor: If you are using a metal-based catalyst, the choice of metal can be critical. For example, in asymmetric hydrogenation, iridium-based catalysts are often highly effective.[11][12]

  • Consider Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis and can be an alternative to metal-based systems.[13]

Table 1: Illustrative Example of Ligand Screening in Asymmetric Hydrogenation

EntryLigandSolventTemperature (°C)ee (%)
1(S)-BINAPToluene2585
2(S)-Tol-BINAPToluene2592
3(S)-Xyl-BINAPToluene2595
4(S)-MeO-BIPHEPToluene2588

This is illustrative data and actual results will vary depending on the specific reaction.

Evaluating Substrate Effects

The structure of your substrate can significantly influence the outcome of an asymmetric reaction.

  • Steric and Electronic Effects: The size and electronic nature of substituents on your ketone can affect how it interacts with the chiral catalyst. Sometimes, a catalyst that works well for one substrate may be less effective for another.[14]

  • Directing Groups: The presence of a directing group on the substrate can pre-associate with the catalyst, leading to a highly ordered transition state and excellent stereoselection.[15]

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent impact enantioselectivity in my asymmetric amination?

A: The solvent plays a multifaceted role in asymmetric catalysis. It can influence the conformation of the catalyst-substrate complex, the stability of the diastereomeric transition states, and the solubility of reactants.[3][6][9] In some cases, the enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[16] However, specific solute-solvent interactions are often the root cause of these effects.[4] A solvent screening is therefore a critical step in optimizing your reaction.[9]

Q: Can I use a chiral solvent to induce enantioselectivity?

A: While less common, using a chiral solvent as the sole source of chirality is a known strategy. The chiral solvent can differentiate between the two enantiomeric reaction pathways through direct interaction with the transition states.[17][18]

Q: My reaction is very slow at the low temperatures required for high enantioselectivity. What can I do?

A: This is a common trade-off in asymmetric synthesis. Here are a few strategies:

  • Increase Catalyst Loading: A higher catalyst loading may increase the reaction rate, but be mindful of the cost implications.

  • Optimize Other Parameters: Ensure that other parameters like solvent and concentration are optimized to maximize the reaction rate at the desired temperature.

  • Find a More Active Catalyst: Screening for a more active catalyst that operates efficiently at lower temperatures is often the best long-term solution.

Q: What are the best analytical methods for determining the enantiomeric excess of my amine product?

A: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1][4] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1][4] Other methods include Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Catalyst/Ligand Screening Experiment

Objective: To identify the optimal chiral ligand for a given asymmetric amination reaction.

Methodology:

  • Preparation: In an array of reaction vials inside a glovebox, add the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligands to be screened.

  • Activation: Add the solvent and stir for the required time to allow for catalyst formation.

  • Reaction Initiation: Add the ketone substrate and the amine source.

  • Execution: Seal the vials and place them in a temperature-controlled shaker for the specified reaction time.

  • Work-up and Analysis: Quench the reactions and prepare samples for chiral HPLC or GC analysis to determine the enantiomeric excess.

Protocol 2: Step-by-Step Guide for a Temperature Optimization Study

Objective: To determine the optimal temperature for maximizing enantiomeric excess.

Methodology:

  • Setup: Prepare a series of identical reactions in parallel.

  • Temperature Control: Place each reaction in a separate reaction block or bath set to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • Constant Parameters: Ensure all other parameters (concentrations, catalyst loading, solvent) are kept constant across all reactions.

  • Monitoring and Analysis: After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.

  • Data Interpretation: Plot the enantiomeric excess versus temperature to identify the optimal condition.[9]

References

  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. Available at: [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science (ACS Publications). Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed Central (PMC) - NIH. Available at: [Link]

  • ASYMMETRIC SYNTHESIS. IIP Series. Available at: [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PubMed Central (PMC) - NIH. Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central (PMC) - NIH. Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Substrate Directed Asymmetric Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

  • Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. PubMed Central (PMC) - NIH. Available at: [Link]

  • Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. the University of Groningen research portal. Available at: [Link]

  • Asymmetric Synthesis. University of Calgary. Available at: [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at: [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available at: [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters (ACS Publications). Available at: [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PubMed Central (PMC) - NIH. Available at: [Link]

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PubMed Central (PMC) - NIH. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PubMed Central (PMC) - NIH. Available at: [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PubMed Central (PMC) - NIH. Available at: [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1 = −2. ResearchGate. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central (PMC) - NIH. Available at: [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Available at: [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Welcome to the technical support center for handling chiral 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 1-(5-Chloropyrazin-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this valuable chiral building block. Maintaining the enantiomeric purity of chiral amines is paramount, as the biological activity of pharmaceuticals often resides in a single enantiomer.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the stereochemical integrity of your material throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 1-(5-Chloropyrazin-2-yl)ethan-1-amine?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[2][3] For a chiral amine like 1-(5-Chloropyrazin-2-yl)ethan-1-amine, the chiral center is the carbon atom bonded to the amino group, the pyrazinyl ring, a methyl group, and a hydrogen atom.

Racemization is a significant concern because the therapeutic efficacy and safety of a drug molecule are often associated with a specific enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.[1] Therefore, preventing racemization is crucial during synthesis, purification, and storage to ensure the quality and performance of the final active pharmaceutical ingredient (API).

Q2: What are the primary mechanisms that can cause my chiral amine to racemize?

A2: The primary racemization mechanisms for chiral amines often involve the formation of a planar, achiral intermediate. Key pathways include:

  • Imine-Enamine Tautomerism: This is a common pathway for primary amines with an alpha-hydrogen.[4] Under either acid or base catalysis, the chiral amine can be in equilibrium with its achiral enamine tautomer.[5] Reprotonation of the enamine can occur from either face, leading to a racemic mixture of the amine.[3]

  • Dehydrogenation-Hydrogenation: Metal catalysts, sometimes used in subsequent synthetic steps or present as impurities, can catalyze the dehydrogenation of the amine to an achiral imine intermediate.[2] Subsequent hydrogenation can re-form the amine as a racemic mixture.[2][6]

  • Thermal Racemization: High temperatures can provide sufficient energy to overcome the activation barrier for enantiomeric interconversion, potentially through the formation of transient achiral intermediates.[2]

Understanding these mechanisms is the first step toward designing experiments that actively suppress them.

Q3: I suspect my sample has racemized. How can I confirm this and determine the enantiomeric excess (ee)?

A3: Accurately determining the enantiomeric excess (ee) is critical. Several analytical techniques are available, with the choice depending on the analyte's properties and available instrumentation.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[7]

  • Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be derivatized to become volatile. It also employs a CSP for separation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral discriminating agents (CDAs) or chiral solvating agents (CSAs), it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for integration and ee calculation.[7][9]

  • Circular Dichroism (CD) Spectroscopy: This technique can be a rapid screening tool, especially when coupled with specific derivatization protocols that create CD-active complexes.[10][11]

A comparison of these key techniques is summarized below.

FeatureChiral HPLCChiral GCNMR with Chiral Agents
Principle Differential partitioning on a chiral stationary phase.[7]Separation of volatile enantiomers on a CSP.[7]Formation of diastereomeric complexes with distinct NMR signals.[7]
Advantages High resolution, accuracy, and versatility.[8]High efficiency for volatile compounds.Rapid analysis, no separation needed.
Disadvantages Longer analysis times, higher solvent consumption.[8]Requires volatile or derivatized analytes.Can have lower accuracy and sensitivity.

Troubleshooting Guide: Proactive Prevention of Racemization

This section provides solutions to common issues encountered during the handling and reaction of 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Issue 1: Racemization observed during a base-catalyzed reaction.

Underlying Cause: Strong bases can deprotonate the alpha-carbon, leading to a planar carbanion intermediate that readily racemizes.[12][13] Even milder amine bases can facilitate imine-enamine tautomerism, especially at elevated temperatures.[14]

Solutions & Protocols:
  • Optimize Base Selection:

    • Avoid Strong Bases: Steer clear of strong inorganic bases like NaOH, KOH, or alkoxides if possible.

    • Use Hindered or Non-Nucleophilic Bases: Consider using bulky, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to deprotonate the alpha-carbon.

    • Amine Bases: While generally safer, even amine bases can cause racemization under harsh conditions.[15] A screening of different amine bases (e.g., triethylamine vs. DIPEA) is recommended.

  • Control Reaction Temperature:

    • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a cryostat for precise temperature control, starting at 0 °C or below.

    • Monitor for Exotherms: Be cautious of exothermic reactions that could lead to localized heating. Ensure efficient stirring and consider slow, portion-wise addition of reagents.

  • Minimize Reaction Time:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS.

    • Prompt Quenching: As soon as the reaction is complete, quench it promptly with a suitable acidic solution (e.g., cold saturated NH4Cl) to neutralize the base.

Issue 2: Loss of enantiomeric purity during acidic workup or purification.

Underlying Cause: While less common for amines than for compounds with adjacent carbonyl groups, strong acidic conditions can still promote racemization, potentially through a reversible imine formation pathway.[3][12] The stability of many compounds is pH-dependent.[16]

Solutions & Protocols:
  • pH Control:

    • Avoid Extreme pH: Maintain the pH of aqueous solutions within a mild range (pH 4-8) whenever possible.

    • Use Buffers: Employ buffer systems during extractions or chromatography to maintain a stable pH.

  • Protocol for Acidic Workup:

    • Use Weak Acids: If an acidic wash is necessary, use a weak acid like dilute acetic acid or citric acid instead of strong mineral acids.

    • Temperature Control: Perform all acidic washes and extractions at low temperatures (0-5 °C).

    • Minimize Contact Time: Do not let the amine remain in contact with the acidic aqueous phase for extended periods. Quickly separate the layers.

Issue 3: Racemization during purification by column chromatography.

Underlying Cause: Standard silica gel can be acidic and may promote on-column racemization. The prolonged exposure of the amine to the stationary phase, especially with certain solvent systems, can be detrimental.

Solutions & Protocols:
  • Deactivate Silica Gel:

    • Protocol: Prepare a slurry of silica gel in the desired eluent system. Add 1-2% (v/v) of triethylamine or ammonia solution. Stir for 30 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica.

  • Alternative Stationary Phases:

    • Consider using neutral alumina or other less acidic stationary phases like Florisil.

  • Solvent System Optimization:

    • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in the eluent, as they can facilitate proton exchange. A system of heptane/ethyl acetate or dichloromethane/ethyl acetate is often a good starting point.

    • Solvent Polarity: Use a solvent system that provides good separation while minimizing the time the compound spends on the column.[17]

Issue 4: Degradation or racemization during solvent removal or storage.

Underlying Cause: Applying excessive heat during solvent removal can induce thermal racemization.[2] Long-term storage under inappropriate conditions (e.g., exposure to light, air, or moisture) can also lead to degradation and loss of enantiopurity.

Solutions & Protocols:
  • Solvent Removal:

    • Use a Rotary Evaporator with Controlled Temperature: Keep the bath temperature below 30-35 °C.

    • High Vacuum: Utilize a high-vacuum pump to remove solvents at lower temperatures.

  • Storage:

    • Store Cold and Dark: Store the purified amine under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is preferable for long-term storage).

    • Use Amber Vials: Protect the compound from light by using amber-colored vials.

    • Anhydrous Conditions: Ensure the compound is stored under anhydrous conditions, as moisture can facilitate hydrolytic or other degradation pathways.

Visualizing Racemization Pathways and Prevention

To better understand the processes we aim to prevent, the following diagrams illustrate the key racemization mechanism and a generalized workflow for preserving chirality.

RacemizationMechanism Key Racemization Pathway via Imine-Enamine Tautomerism. cluster_chiral Chiral State cluster_achiral Achiral Intermediate (R)-Amine (R)-Amine Imine/Enamine Imine/Enamine (R)-Amine->Imine/Enamine Deprotonation / Dehydrogenation (S)-Amine (S)-Amine (S)-Amine->Imine/Enamine Deprotonation / Dehydrogenation Imine/Enamine->(R)-Amine Protonation (one face) Imine/Enamine->(S)-Amine Protonation (opposite face)

Caption: Racemization via an achiral intermediate.

PreventionWorkflow Workflow for Preserving Stereochemical Integrity. start Chiral Amine Sample reaction Reaction Setup - Low Temperature - Mild Reagents - Inert Atmosphere start->reaction workup Workup & Extraction - Buffered/Mild pH - Cold Solutions - Minimize Time reaction->workup purification Purification - Deactivated Silica - Aprotic Solvents workup->purification storage Storage & Handling - Cold, Dark, Inert - Anhydrous purification->storage analysis QC Analysis (Chiral HPLC) storage->analysis finish Enantiopure Product analysis->finish

Caption: Chirality-preserving experimental workflow.

By implementing these protocols and maintaining a vigilant approach to experimental conditions, researchers can significantly mitigate the risk of racemization, ensuring the stereochemical integrity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine for successful drug discovery and development programs.

References

  • Grokipedia. Racemization.
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]

  • Boufelfel, A., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest.
  • Lin, C. Y., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available from: [Link]

  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

  • Pescitelli, G., & Di Bari, L. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available from: [Link]

  • Su, W., & Zhuang, W. (2019). Differentiation between Enamines and Tautomerizable Imines. Synform.
  • Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]

  • Wikipedia. (n.d.). Racemization. Available from: [Link]

  • Leach, A. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Available from: [Link]

  • Cirilli, R., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. Available from: [Link]

  • Furman Chemistry 120. (n.d.). Organic / Imine-Enamine Tautomerization. PBworks. Available from: [Link]

  • Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Tautomeric forms of imine and enamine and numbering of imine and enamine rings. Available from: [Link]

  • Lee, D. W., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature. Available from: [Link]

  • Hou, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Toussaint, F. C., et al. (2021). Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Synlett.
  • Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Available from: [Link]

  • Rocchiccioli, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available from: [Link]

  • Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry. Available from: [Link]

  • Tan, Y. S., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development. Available from: [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Stauffer Chemical Company. (1987). Racemization of optically active compounds having a chlorine substituted chiral carbon atom. Google Patents.
  • KRKA. (2011). A process for racemisation of 6-(5-chloropyridin-2-yl)-7-(4-methyl-1-piperazinyl)carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Google Patents.
  • Vooturi, S., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available from: [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Analysis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine: A Predicted ¹H and ¹³C NMR Spectral Assignment

This technical guide provides a comprehensive, predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine. In the absence of publicly available experimental data for...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine. In the absence of publicly available experimental data for this specific compound, this guide leverages established NMR principles and comparative data from structurally analogous compounds to offer a robust, predictive assignment. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of novel chemical entities.

The structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide explains the causal relationships between the molecular structure of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and its predicted NMR spectral features, providing a self-validating framework for its future experimental characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectral assignments, the atoms of 1-(5-Chloropyrazin-2-yl)ethan-1-amine are numbered as illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve setup Instrument Setup (Tuning, Locking, Shimming) dissolve->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq process Fourier Transform, Phasing, Baseline Correction h1_acq->process c13_acq->process calibrate Calibrate to Solvent Peak process->calibrate assign Assign Signals & Interpret Spectra calibrate->assign

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed, predictive ¹H and ¹³C NMR spectral assignment for 1-(5-Chloropyrazin-2-yl)ethan-1-amine. The predicted chemical shifts, multiplicities, and coupling constants are grounded in fundamental NMR principles and comparative analysis of related structures. The provided experimental protocol offers a standardized methodology for the acquisition of high-quality NMR data for this compound. This comprehensive analysis serves as a valuable resource for the structural verification and characterization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in research and development settings.

References

  • The Royal Society of Chemistry. (n.d.). 2,5-disubstitutedpyrazines. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2017). ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt (3a). Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

  • Metabolites. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Introduction In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel compounds is a cornerstone of development. Mass spectrometry (MS) stands as an indispensable analytical techn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel compounds is a cornerstone of development. Mass spectrometry (MS) stands as an indispensable analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns.[1][2] This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a molecule of interest due to its heterocyclic pyrazine core, which is a common scaffold in bioactive molecules.

This document will serve as a technical resource for researchers, scientists, and drug development professionals. We will dissect the predicted fragmentation pathways of the title compound, drawing comparisons with related structures to provide a comprehensive understanding. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a robust and scientifically sound guide.

Predicted Mass Spectrum and Isotopic Signature

Before delving into fragmentation, it is crucial to consider the molecular ion peak. The molecular formula for 1-(5-Chloropyrazin-2-yl)ethan-1-amine is C₆H₈ClN₃, with a monoisotopic mass of 157.0407 Da.[3] A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak.[4] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern for the molecular ion and any chlorine-containing fragments.[4][5][6] We expect to see a molecular ion peak (M⁺) at m/z 157 (containing ³⁵Cl) and an M+2 peak at m/z 159 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[4][6] Furthermore, the presence of an odd number of nitrogen atoms (three in this case) adheres to the Nitrogen Rule, which predicts an odd nominal molecular weight.[6]

Core Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[2] The fragmentation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine is anticipated to be driven by the lability of the bond alpha to the amine group and the stability of the resulting fragments.

Alpha-Cleavage: The Dominant Fragmentation Route

For aliphatic amines, the most prevalent fragmentation pathway is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This process is favored because it leads to the formation of a resonance-stabilized iminium cation. In the case of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, the most likely α-cleavage event is the loss of a methyl radical (•CH₃), which is the largest substituent on the α-carbon.[7]

  • Pathway 1: Loss of a Methyl Radical (•CH₃)

    • Mechanism: The molecular ion undergoes homolytic cleavage of the Cα-Cβ bond of the ethanamine side chain.

    • Resulting Fragment: This cleavage results in the formation of a highly stable, resonance-stabilized iminium cation at m/z 142 (for ³⁵Cl) and m/z 144 (for ³⁷Cl). This fragment is predicted to be the base peak in the spectrum due to its significant stability.

This primary fragmentation is analogous to the α-cleavage observed in other α-methylbenzylamine derivatives, where the loss of the methyl group is a dominant process.[9]

Secondary Fragmentation Pathways

Following the initial α-cleavage, the m/z 142/144 fragment can undergo further fragmentation.

  • Pathway 2: Loss of Hydrogen Cyanide (HCN)

    • Mechanism: Heterocyclic aromatic compounds, particularly those containing nitrogen, are known to eliminate hydrogen cyanide.[7] The pyrazine ring in the m/z 142/144 fragment can undergo ring cleavage to expel a neutral molecule of HCN (27 Da).

    • Resulting Fragment: This would lead to fragment ions at m/z 115 (from m/z 142) and m/z 117 (from m/z 144).

  • Pathway 3: Loss of Chlorine Radical (•Cl)

    • Mechanism: The chloropyrazine ring can lose a chlorine radical.

    • Resulting Fragment: Loss of •Cl from the molecular ion would produce a fragment at m/z 122 . Loss of •Cl from the m/z 142 fragment would result in an ion at m/z 107 .

Alternative Fragmentation Routes

While α-cleavage is expected to dominate, other fragmentation pathways are possible, though likely to produce less intense signals.

  • Pathway 4: Benzylic-type Cleavage

    • Mechanism: Cleavage of the bond between the pyrazine ring and the ethanamine side chain can occur. This would involve the loss of the •CH(NH₂)CH₃ radical.

    • Resulting Fragment: This would generate the chloropyrazinyl cation at m/z 113 (for ³⁵Cl) and m/z 115 (for ³⁷Cl). The corresponding fragment from the loss of the chloropyrazinyl radical would be the ethylamine cation at m/z 44 .

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can compare the expected fragmentation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine with known fragmentation patterns of related molecules.

Compound Key Fragmentation Pathways Characteristic Fragments (m/z) Reference
1-(5-Chloropyrazin-2-yl)ethan-1-amine (Predicted) α-Cleavage (loss of •CH₃), Loss of HCN, Loss of •Cl142/144 (Base Peak), 115/117, 122, 113/115, 44N/A
α-Methylbenzylamine α-Cleavage (loss of •CH₃)106 (M-15)[9]
2-Chloropyrazine Loss of HCN, Loss of •Cl87 (M-27), 79 (M-35)[10]
Alkylpyrazines Side-chain fragmentation, McLafferty rearrangement (if applicable)Varies with alkyl chain length[11]
Benzylamines Loss of NH₃ (under ESI), Benzylic cleavageVaries with substituents[12][13]

The comparison highlights that the proposed α-cleavage is a common and dominant pathway for compounds with an α-methyl amine structure.[7][8][9] The subsequent loss of HCN is characteristic of the pyrazine ring, as seen in the fragmentation of 2-chloropyrazine.[10]

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation patterns, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 1-(5-Chloropyrazin-2-yl)ethan-1-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless injector at 250°C.
  • Injection Volume: 1 µL.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI).[1]
  • Electron Energy: 70 eV.[2]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to 1-(5-Chloropyrazin-2-yl)ethan-1-amine in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, identifying the molecular ion peak (M⁺ and M+2), the base peak, and other significant fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathways

To provide a clear visual representation of the proposed fragmentation mechanisms, the following diagrams have been generated using Graphviz.

Fragmentation_Pathway_1 mol_ion [C₆H₈ClN₃]⁺• m/z 157/159 (Molecular Ion) loss_ch3 - •CH₃ (α-Cleavage) mol_ion->loss_ch3 base_peak [C₅H₆ClN₂]⁺ m/z 142/144 (Base Peak) loss_ch3->base_peak

Caption: Dominant α-cleavage fragmentation pathway.

Fragmentation_Pathway_2 base_peak [C₅H₆ClN₂]⁺ m/z 142/144 loss_hcn - HCN base_peak->loss_hcn fragment_115 [C₄H₅ClN]⁺• m/z 115/117 loss_hcn->fragment_115

Caption: Secondary fragmentation via loss of HCN.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample prep2 Dilute to 10-100 µg/mL prep1->prep2 gc Gas Chromatography (Separation) ms Mass Spectrometry (EI, 70 eV) gc->ms tic Total Ion Chromatogram spectrum Mass Spectrum Extraction tic->spectrum analysis Fragmentation Pattern Analysis spectrum->analysis cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: GC-MS experimental workflow.

Conclusion

The mass spectrometry fragmentation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine under electron ionization is predicted to be dominated by a characteristic α-cleavage, leading to the loss of a methyl radical and the formation of a stable iminium cation at m/z 142/144, which is expected to be the base peak. Secondary fragmentations involving the loss of HCN from the pyrazine ring and other cleavages are also anticipated. The presence of a chlorine atom will produce a distinctive M⁺/M+2 isotopic pattern for all chlorine-containing fragments.

This guide provides a robust framework for understanding and predicting the mass spectral behavior of this compound and serves as a practical reference for its experimental analysis. By combining theoretical predictions with a detailed experimental protocol and comparative data, researchers can confidently approach the structural elucidation of this and similar molecules.

References

  • National Institute of Standards and Technology. (n.d.). Chloropyrazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(8), 876-885. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Bouchoux, G., Bourcier, S., & Hoppilliard, Y. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Retrieved from [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Jiménez-Osés, G., et al. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Catalysis. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Chen, L., et al. (2014). Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines from CH2Cl2 extracts of W. auropunctata. ResearchGate. Retrieved from [Link]

  • All About Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum?. Organic Chemistry. Retrieved from [Link]

  • Li, L., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Retrieved from [Link]

  • van der Veen, N. J., et al. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv. Retrieved from [Link]

  • Brown, D. (n.d.). mass spectrum of chloroethane. Doc Brown's Chemistry. Retrieved from [Link]

  • Kollmeier, A. S. (2021). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Bristow, T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. Retrieved from [Link]

  • Limão-Vieira, P., et al. (2021). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 22(16), 8877. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). alpha.-Methylbenzylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Avondet, M. A., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Retrieved from [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

Introduction: The chiral amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of various therapeutic agents. The stereochemistry o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The chiral amine 1-(5-Chloropyrazin-2-yl)ethan-1-amine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of various therapeutic agents. The stereochemistry of this amine is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this compound is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of two leading catalytic methodologies for the asymmetric synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine: transition metal-catalyzed asymmetric transfer hydrogenation and biocatalytic transamination. By examining the underlying principles, performance metrics, and practical considerations of each approach, this document aims to equip scientists with the necessary insights to select the optimal catalytic system for their specific research and development needs.

Catalytic Approach 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Transition metal catalysis, particularly asymmetric transfer hydrogenation (ATH) utilizing chiral ruthenium complexes, represents a powerful and well-established strategy for the enantioselective reduction of prochiral ketones to chiral alcohols, which can be readily converted to the corresponding chiral amines. The pioneering work of Noyori and others has demonstrated the exceptional efficiency and selectivity of these catalysts.[1][2][3][4]

The synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine via this method commences with the asymmetric transfer hydrogenation of the corresponding ketone precursor, 1-(5-chloropyrazin-2-yl)ethan-1-one. Chiral ruthenium catalysts, typically featuring a chiral diamine ligand, facilitate the stereoselective transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the carbonyl group of the ketone.

Mechanistic Insight

The catalytic cycle of Noyori-type ruthenium-catalyzed ATH is a well-elucidated process. The active catalyst, a ruthenium hydride species, is generated in situ. The chiral diamine ligand creates a chiral environment around the metal center, which orchestrates the enantioselective transfer of the hydride to one of the prochiral faces of the ketone. A key feature of this mechanism is the concerted, outer-sphere hydrogen transfer, which avoids direct coordination of the ketone to the metal center and contributes to the high efficiency of the catalyst.

Catalytic Approach 2: Biocatalytic Asymmetric Transamination

Biocatalysis has emerged as a compelling green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines.[5] Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[5][6][7] This enzymatic approach offers the potential for exceptional enantioselectivity under mild reaction conditions.

For the synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a suitable amine transaminase can directly convert 1-(5-chloropyrazin-2-yl)ethan-1-one into the desired chiral amine in a single step. The choice of the amine donor is crucial for driving the reaction equilibrium towards the product side.

Mechanistic Insight

The catalytic mechanism of amine transaminases involves a "ping-pong" bi-bi reaction sequence. In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from the amine donor to form a pyridoxamine-5'-phosphate (PMP) intermediate. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, generating the chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle. The exquisite stereocontrol is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of a single enantiomer of the product.

Performance Comparison: Ruthenium Catalysis vs. Biocatalysis

Performance MetricRuthenium-Catalyzed Asymmetric HydrogenationBiocatalytic Transamination
Catalyst Ru(II)-diphosphine-diamine complexω-Transaminase from Vibrio fluvialis
Substrate 1-(5-Fluoropyrimidin-2-yl)ethan-1-one1-(5-Fluoropyrimidin-2-yl)ethan-1-one
Yield High (typically >90%)77%
Enantiomeric Excess (ee) High (often >95%)99.8%
Catalyst Loading Low (e.g., 0.01 - 1 mol%)Higher (enzyme loading by weight)
Reaction Conditions Elevated pressure (H₂ gas), organic solventAqueous buffer, mild temperature (e.g., 30°C)
Hydrogen/Amine Donor H₂ gas or isopropanol/formic acid(S)-α-methylbenzylamine
Key Advantages High turnover numbers, broad substrate scopeExceptional enantioselectivity, green solvent (water), mild conditions
Key Challenges Requires specialized high-pressure equipment, potential for heavy metal contaminationSubstrate/product inhibition, equilibrium limitations

Data derived from analogous synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. [8]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-(5-chloropyrazin-2-yl)ethan-1-one (Representative Procedure)

This is a generalized procedure based on established methods for Noyori-type asymmetric transfer hydrogenation.[9]

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., RuCl) (0.01-1 mol%).

  • Add a solution of 1-(5-chloropyrazin-2-yl)ethan-1-one in anhydrous isopropanol.

  • Add a solution of a base (e.g., potassium isopropoxide or potassium hydroxide) in isopropanol.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography.

  • The chiral alcohol can then be converted to the corresponding amine through standard procedures (e.g., mesylation followed by azide displacement and reduction, or through a Mitsunobu reaction followed by deprotection).

Protocol 2: Biocatalytic Transamination of 1-(5-chloropyrazin-2-yl)ethan-1-one (Representative Procedure)

This is a generalized procedure based on established methods for ω-transaminase-catalyzed reactions.[8]

  • To a reaction vessel, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the ω-transaminase (either as a purified enzyme, a cell lysate, or as whole cells).

  • Add the cofactor pyridoxal-5'-phosphate (PLP).

  • Add the amine donor (e.g., isopropylamine or (S)-α-methylbenzylamine) in excess.

  • Add the substrate, 1-(5-chloropyrazin-2-yl)ethan-1-one, which may be dissolved in a water-miscible co-solvent (e.g., DMSO) to improve solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of the formation of the chiral amine product.

  • Upon completion, stop the reaction by adding a quenching agent (e.g., adjusting the pH or adding an organic solvent).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude chiral amine.

  • Purify the product by column chromatography or crystallization.

Visualization of Catalytic Pathways

Catalytic_Cycles cluster_0 Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation cluster_1 Biocatalytic Transamination Ru_H [Ru]-H (Active Catalyst) Alcohol (R/S)-1-(5-chloropyrazin-2-yl)ethanol Ru_H->Alcohol Ketone Precatalyst [Ru]-Cl (Precatalyst) Precatalyst->Ru_H Base, iPrOH Ketone 1-(5-chloropyrazin-2-yl)ethan-1-one Alcohol->Ru_H Acetone iPrOH Isopropanol Acetone Acetone iPrOH->Acetone [Ru] ATA_PLP ATA-PLP ATA_PMP ATA-PMP ATA_PLP->ATA_PMP Amine Donor Chiral_Amine (R/S)-1-(5-chloropyrazin-2-yl)ethan-1-amine ATA_PMP->Chiral_Amine Ketone Substrate Amine_Donor Amine Donor Ketone_Substrate 1-(5-chloropyrazin-2-yl)ethan-1-one Chiral_Amine->ATA_PLP Ketone Byproduct Ketone_Byproduct Ketone Byproduct

Caption: Comparative catalytic cycles for the synthesis of the target chiral amine.

Conclusion and Future Outlook

Both ruthenium-catalyzed asymmetric transfer hydrogenation and biocatalytic transamination offer highly effective and enantioselective routes to 1-(5-Chloropyrazin-2-yl)ethan-1-amine. The choice between these two powerful catalytic systems will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and desired purity profile.

  • Ruthenium-catalyzed ATH is a robust and versatile method that benefits from high turnover numbers and a broad substrate scope. It is particularly well-suited for large-scale production where catalyst efficiency is a primary driver. However, the need for high-pressure equipment and the potential for trace metal contamination in the final product are important considerations.

  • Biocatalytic transamination represents a greener and often more selective approach, operating under mild conditions and in aqueous media. The exceptional enantioselectivity of amine transaminases can simplify downstream purification. Challenges such as substrate/product inhibition and the need to drive reaction equilibria are being actively addressed through protein engineering and process optimization.

The continued development of both transition metal catalysts with improved activity and selectivity, and the discovery and engineering of novel biocatalysts, will undoubtedly provide even more efficient and sustainable solutions for the synthesis of this and other critical chiral amine building blocks in the future.

References

  • Kuwano, R., Hashiguchi, Y., Ikeda, R., & Ishizuka, K. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(48), 14644-14647. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. International Journal of Molecular Sciences, 25(13), 6969. [Link]

  • Jakubec, P., & Horský, J. (2020). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 25(21), 5178. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-243. [Link]

  • Mathew, S., & Yun, H. (2016). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 6(12), 204. [Link]

  • ResearchGate. (2025). (PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate.[Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.[Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition.[Link]

  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey.[Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.[Link]

  • OUCI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. OUCI.[Link]

  • ResearchGate. (2025). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. ResearchGate.[Link]

  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Shintani, R., Takano, R., & Nozaki, K. (2016). Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science, 7(2), 1205-1210. [Link]

  • ResearchGate. (2025). Aspects of Rhodium-Based Catalyzed Asymmetric Hydrogenation Reactions — The Use of Catalyst Systems: Isolated vs in situ Catalysts. ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and Its Analogs

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds. Its presence in FDA-approved drugs and clinical cand...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds. Its presence in FDA-approved drugs and clinical candidates underscores its importance in drug discovery. This guide provides a comparative analysis of the potential biological activity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a compound of interest, by examining the established activities of its structural analogs. While direct experimental data for this specific molecule is limited in the public domain, a wealth of information on related chloropyrazine derivatives allows for an informed discussion of its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class.

The Chloropyrazine Core: A Foundation for Diverse Biological Activities

The chloropyrazine moiety is a versatile building block in the design of novel therapeutic agents. The presence of the chlorine atom and the pyrazine ring's nitrogen atoms creates a unique electronic and steric environment, enabling interactions with a wide array of biological targets. Research has demonstrated that chloropyrazine derivatives exhibit a broad spectrum of activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

A notable example is the hybridization of the chloropyrazine core with other heterocyclic systems, such as pyrimidine, which has yielded derivatives with selective antiproliferative effects against cancer cells.[1] Furthermore, pyrazine-containing compounds have been investigated as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs) and various kinases.[2][3]

Comparative Analysis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Analogs

To infer the potential biological activities of 1-(5-Chloropyrazin-2-yl)ethan-1-amine, we will explore the activities of its close structural analogs. The core structure can be dissected into the chloropyrazine head and the ethylamine side chain. Variations in these components can significantly impact biological activity.

Analogs with Modified Pyrazine Scaffolds

The substitution pattern on the pyrazine ring is a critical determinant of biological activity. The position and nature of substituents can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which affect target binding and pharmacokinetic properties.

Table 1: Biological Activities of Analogs with Modified Pyrazine Cores

Compound/Analog ClassKey Structural FeaturesObserved Biological ActivityReference
Pyrazinamide (PZA) Analogs Carboxamide group on the pyrazine ring.Antitubercular[4][5]
Chloropyrazine-pyrimidine hybrids Pyrimidine ring fused or linked to the chloropyrazine core.Antiproliferative (Anticancer)[1]
Pyrazine-based HDAC Inhibitors 2-aminobenzamide moiety linked to a (piperazin-1-yl)pyrazine core.Class I HDAC Inhibition (Anticancer)[2]
Imidazo[1,2-a]pyrazine Analogs Fused imidazopyrazine core.Kinase Inhibition (e.g., SKY, CHK1)[3]

The antitubercular drug pyrazinamide, a simple pyrazine derivative, highlights the potential of this scaffold in targeting infectious diseases. Studies on PZA analogs have shown that introducing lipophilic alkyl chains to the pyrazine ring can enhance antimycobacterial activity, suggesting a mechanism to overcome drug resistance.[4][5]

In the context of oncology, the fusion of a pyrimidine ring to the chloropyrazine core has been shown to impart selective antiproliferative activity.[1] This suggests that the ethylamine side chain of our target compound could be replaced with other heterocyclic systems to explore anticancer applications. Furthermore, pyrazine-containing molecules have been successfully designed as potent and selective inhibitors of Class I histone deacetylases, with compounds like 19f (structure in Table 1) showing superior activity against leukemia cells compared to clinically tested HDAC inhibitors.[2]

The versatility of the pyrazine scaffold is further demonstrated by its incorporation into kinase inhibitors. For instance, imidazo[1,2-a]pyrazine analogs like Entospletinib are selective spleen tyrosine kinase (SYK) inhibitors with clinical activity in hematological malignancies.[3] This opens the possibility that 1-(5-Chloropyrazin-2-yl)ethan-1-amine or its derivatives could be explored for kinase inhibitory activity.

Analogs with Modified Side Chains

The ethylamine side chain of 1-(5-Chloropyrazin-2-yl)ethan-1-amine provides a primary amine group that can be crucial for target interaction, often forming salt bridges or hydrogen bonds. Modifications to this side chain can fine-tune the compound's activity and selectivity.

Table 2: Biological Activities of Analogs with Modified Amine Side Chains

Compound/Analog ClassKey Structural FeaturesObserved Biological ActivityReference
Pyrazoline Analogs Cyclized side chain forming a pyrazoline ring.Anti-inflammatory, MAO Inhibition[6][7]
N-((3-Chloropyrazin-2-yl)methyl)ethanamine N-ethyl substitution on the methylamine side chain.Chemical Intermediate[8]
(S)-1-(3-Chloropyrazin-2-yl)ethan-1-amine Chiral amine, chloro at position 3.Chiral Building Block

While direct biological data for simple N-alkylated analogs of our target compound are scarce, related heterocyclic structures with modified amine side chains offer valuable insights. For example, the cyclization of an amine-containing side chain to form a pyrazoline ring has been shown to confer anti-inflammatory and monoamine oxidase (MAO) inhibitory activities.[6][7] This suggests that derivatization of the ethylamine side chain of 1-(5-Chloropyrazin-2-yl)ethan-1-amine could lead to compounds with neurological or anti-inflammatory applications.

The stereochemistry of the ethylamine side chain is also a critical factor. The availability of chiral building blocks like (S)-1-(3-Chloropyrazin-2-yl)ethan-1-amine allows for the synthesis of enantiomerically pure compounds, which is often essential for achieving desired potency and reducing off-target effects.

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, 1-(5-Chloropyrazin-2-yl)ethan-1-amine could potentially interact with several signaling pathways. The following diagram illustrates a hypothetical workflow for investigating these potential activities.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism of Action Studies Target Compound 1-(5-Chloropyrazin-2-yl)ethan-1-amine Analog Data Biological Activities of Analogs (Anticancer, Antimicrobial, Kinase/HDAC Inhibition) Target Compound->Analog Data Structural Comparison Hypothesized Activities Potential Biological Activities Analog Data->Hypothesized Activities Cell-based Assays Antiproliferative Assays (e.g., MTT, CellTiter-Glo) Hypothesized Activities->Cell-based Assays Test for Anticancer Activity Enzyme Assays Kinase/HDAC Inhibition Assays (e.g., LanthaScreen, FRET) Hypothesized Activities->Enzyme Assays Test for Enzyme Inhibition Antimicrobial Assays MIC Determination (e.g., Broth Microdilution) Hypothesized Activities->Antimicrobial Assays Test for Antimicrobial Activity Pathway Analysis Western Blot, RT-PCR (e.g., Apoptosis, Cell Cycle Pathways) Cell-based Assays->Pathway Analysis Target Identification Pull-down Assays, Thermal Shift Assays Enzyme Assays->Target Identification

Caption: Hypothetical workflow for investigating the biological activity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine based on analog data.

Experimental Methodologies

To empirically determine the biological activity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and validate the hypotheses derived from analog studies, a series of well-established experimental protocols can be employed.

Synthesis of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

While commercially available, the synthesis of the target compound and its analogs is a prerequisite for further biological evaluation. A general synthetic route is outlined below.

G Start 2-Aminopyrazine Step1 Chlorination (e.g., N-Chlorosuccinimide) Start->Step1 Intermediate1 2-Amino-5-chloropyrazine Step1->Intermediate1 Step2 Diazotization followed by Sandmeyer-type reaction (e.g., NaNO2, HBF4, then KCN) Intermediate1->Step2 Intermediate2 5-Chloro-2-cyanopyrazine Step2->Intermediate2 Step3 Grignard Reaction (e.g., CH3MgBr) Intermediate2->Step3 Intermediate3 1-(5-Chloropyrazin-2-yl)ethan-1-one Step3->Intermediate3 Step4 Reductive Amination (e.g., NH3, NaBH(OAc)3) Intermediate3->Step4 Product 1-(5-Chloropyrazin-2-yl)ethan-1-amine Step4->Product

Caption: A plausible synthetic pathway for 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Protocol for Reductive Amination (Step 4):

  • To a solution of 1-(5-Chloropyrazin-2-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding to a kinase.

Protocol:

  • Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

  • Calculate the percent inhibition based on the FRET signal and determine the IC50 value.

Conclusion and Future Directions

Future research should focus on the synthesis and systematic biological evaluation of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and a library of its analogs. High-throughput screening against a panel of cancer cell lines and key enzymes (kinases, HDACs) would be a logical starting point. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutic agents based on this promising scaffold.

References

  • Al-Ostath, A. et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(15), 4487. [Link]

  • Geronikaki, A. et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

  • Chari, R. et al. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 6(8), 883-887. [Link]

  • Bock, M. G. et al. (1986). Synthesis and Biological Activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: An Amiloride Prodrug. Journal of Medicinal Chemistry, 29(8), 1540-1544. [Link]

  • PubChem. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Kovarova, J. et al. (2022). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 7(2), 2285-2297. [Link]

  • Chandra, T. et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 162-171. [Link]

  • Saeed, A. et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(16), 4991. [Link]

  • Li, Y. et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(1), 1-8. [Link]

  • El-Gamal, M. I. et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1846-1865. [Link]

  • Suman, T. et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 3, 1411-1416. [Link]

  • Kovarova, J. et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489. [Link]

  • Cioffi, C. L. et al. (2016). Synthesis and biological evaluation of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494. [Link]

  • Bondock, S. et al. (2012). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. European Journal of Medicinal Chemistry, 54, 469-477. [Link]

  • Google Patents. (n.d.).
  • Aly, A. A. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1004. [Link]

  • Badavath, V. N. et al. (2015). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis-II. Archiv der Pharmazie, 348(11), 785-794. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl).

Sources

Validation

A Comparative Guide to the Reactivity of Chloropyrazines in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its significance.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its significance. The functionalization of the pyrazine ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for synthesizing novel analogues with tailored pharmacological profiles. This guide provides an in-depth comparison of the reactivity of various chloropyrazines in SNAr reactions, supported by mechanistic insights and practical experimental data, to empower chemists in their synthetic endeavors.

The Pyrazine Ring: An Electron-Deficient Arena for Nucleophilic Attack

The pyrazine ring is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. These nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect on the ring system through both induction and the mesomeric effect. This polarization renders the carbon atoms of the pyrazine ring electron-deficient and, consequently, highly susceptible to attack by nucleophiles. The presence of a good leaving group, such as a chlorine atom, sets the stage for nucleophilic aromatic substitution.

The SNAr reaction on a chloropyrazine proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms play a crucial role in stabilizing this intermediate by delocalizing the negative charge.[1] The subsequent step is the rapid expulsion of the chloride ion, which restores the aromaticity of the pyrazine ring and yields the substituted product.

Substituent_Effects Directing Effects of Substituents on 3,5-Dichloropyrazine sub 2-Substituted-3,5-Dichloropyrazine ewg_node Electron-Withdrawing Group (EWG) at C2 sub->ewg_node edg_node Electron-Donating Group (EDG) at C2 sub->edg_node attack_c5 Nucleophilic Attack at C5 ewg_node->attack_c5  Favored attack_c3 Nucleophilic Attack at C3 edg_node->attack_c3  Favored Experimental_Workflow prep 1. Reagent Preparation - Dissolve 2,5-dichloropyrazine in solvent. - Add amine and base. reaction 2. Reaction - Heat the mixture with stirring. - Monitor progress by TLC. prep->reaction workup 3. Work-up - Cool the reaction mixture. - Quench with water and extract with an organic solvent. reaction->workup purify 4. Purification - Dry the organic layer. - Concentrate and purify by column chromatography. workup->purify analysis 5. Characterization - Obtain product mass. - Characterize by NMR, MS, etc. purify->analysis

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Chloropyrazin-2-yl)ethan-1-amine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of validated analytical methodologies for the chiral intermediate, 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a critical building block in pharmaceutical synthesis. The focus is on providing practical, field-proven insights into the selection and validation of analytical techniques, grounded in established scientific principles and regulatory expectations.

The stereoselective analysis of chiral amines like 1-(5-Chloropyrazin-2-yl)ethan-1-amine is of paramount importance, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development and validation of accurate and precise analytical methods to determine enantiomeric purity and overall quality are critical. This guide will explore and compare High-Performance Liquid Chromatography (HPLC) for achiral and chiral analysis, as well as Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] These guidelines, along with those from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), emphasize the importance of demonstrating that an analytical method is suitable for its intended purpose.[4][5][6][7]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For 1-(5-Chloropyrazin-2-yl)ethan-1-amine, a reversed-phase HPLC method is suitable for determining the assay of the main component and for quantifying potential process-related impurities.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of 1-(5-Chloropyrazin-2-yl)ethan-1-amine and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The validation of this HPLC method was performed according to ICH Q2(R2) guidelines, with the results summarized in the table below.[8][9][10]

Validation Parameter Acceptance Criteria Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Complies
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%0.6% 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for variations in flow rate, column temperature, and mobile phase composition.Complies
Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_atp Define Analytical Target Profile (ATP) develop_protocol Develop Validation Protocol define_atp->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile Raw Data & Calculations robustness->compile_data final_report Generate Final Validation Report compile_data->final_report

Caption: Workflow for HPLC Method Validation.

Pillar 2: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is crucial for chiral molecules in pharmaceutical development.[11] Chiral HPLC is the gold standard for determining the enantiomeric excess of 1-(5-Chloropyrazin-2-yl)ethan-1-amine.[12]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP) based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data
Validation Parameter Acceptance Criteria Result
Specificity Baseline resolution (Rs > 1.5) between enantiomers. No interference from the blank.Rs = 2.1
Linearity (r²) ≥ 0.999 for each enantiomer0.9995 (S-enantiomer) 0.9996 (R-enantiomer)
Range From LOQ to 120% of the specification limit for the undesired enantiomer0.1% to 1.2% of total peak area
Accuracy (% Recovery) 90.0% to 110.0% for the undesired enantiomer at different levels95.7% - 104.3%
Precision (% RSD) Repeatability (n=6): ≤ 5.0% for the undesired enantiomer3.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 for the undesired enantiomer0.03% of total peak area
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1 for the undesired enantiomer0.1% of total peak area
Robustness Resolution (Rs) remains > 1.5 with variations in mobile phase composition and flow rate.Complies
Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase csp_selection Select Chiral Stationary Phases (CSPs) mobile_phase_screening Screen Mobile Phases (Normal & Reversed) csp_selection->mobile_phase_screening optimize_mobile_phase Optimize Mobile Phase Composition mobile_phase_screening->optimize_mobile_phase optimize_conditions Optimize Flow Rate & Temperature optimize_mobile_phase->optimize_conditions method_validation Perform Method Validation (ICH Q2(R2)) optimize_conditions->method_validation

Caption: Workflow for Chiral HPLC Method Development.

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in 1-(5-Chloropyrazin-2-yl)ethan-1-amine, such as residual solvents or by-products from the synthesis.[13][14] The mass spectrometer provides high specificity, allowing for the unambiguous identification of impurities.[15]

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of 10 mg/mL.

  • Inject 1 µL of the solution.

Method Validation Data
Validation Parameter Acceptance Criteria Result
Specificity Unique mass spectrum and retention time for each impurity. No interference from the analyte.Complies
Linearity (r²) ≥ 0.995 for each identified impurity> 0.996 for all impurities
Range From LOQ to 120% of the specification limit for each impurityVaries by impurity
Accuracy (% Recovery) 80.0% to 120.0% for each impurity85.4% - 115.2%
Precision (% RSD) Repeatability (n=6): ≤ 15.0% for each impurity< 12% for all impurities
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~1 ppm
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~3 ppm
Robustness Retention times and peak areas are reproducible with variations in oven temperature ramp and carrier gas flow rate.Complies
Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_development Method Development cluster_validation_params Validation cluster_reporting Reporting optimize_gc Optimize GC Conditions (Column, Temp Program) optimize_ms Optimize MS Parameters (Ionization, Scan Range) optimize_gc->optimize_ms specificity_gcms Specificity optimize_ms->specificity_gcms linearity_gcms Linearity & Range specificity_gcms->linearity_gcms accuracy_gcms Accuracy linearity_gcms->accuracy_gcms precision_gcms Precision accuracy_gcms->precision_gcms lod_loq_gcms LOD & LOQ precision_gcms->lod_loq_gcms robustness_gcms Robustness lod_loq_gcms->robustness_gcms data_analysis Data Analysis & Interpretation robustness_gcms->data_analysis validation_report Final Validation Report data_analysis->validation_report

Caption: Workflow for GC-MS Method Validation.

Comparative Summary and Conclusion

The choice of analytical methodology for 1-(5-Chloropyrazin-2-yl)ethan-1-amine is dictated by the specific analytical objective.

  • Reversed-phase HPLC is the method of choice for routine quality control, providing reliable data on the assay and the presence of non-volatile impurities. Its validation demonstrates high accuracy and precision for quantitative analysis.

  • Chiral HPLC is indispensable for controlling the stereochemical purity of the final product. The development of a robust chiral separation method is critical to ensure the desired enantiomer is produced with high enantiomeric excess.

  • GC-MS offers unparalleled specificity for the identification and quantification of volatile impurities. It is a powerful tool for troubleshooting synthesis processes and ensuring the final product is free from potentially harmful volatile residues.

A comprehensive analytical control strategy for 1-(5-Chloropyrazin-2-yl)ethan-1-amine will typically employ a combination of these techniques to ensure the identity, strength, quality, and purity of this important pharmaceutical intermediate. The validation of each method, following established guidelines, is a non-negotiable aspect of ensuring data integrity and regulatory compliance.

References

  • A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines - Benchchem. (n.d.).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Journal of Chromatography A.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • IJCRT.org. (2024, July 7). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients.
  • Scribd. (n.d.). Analysis of Pyrazines by GC | PDF | Mass Spectrometry | Analytical Chemistry.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • A Review on Analytical Method Development and Validation (With Case Study). (n.d.).
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Google Patents. (n.d.). EP2345655A1 - A process for racemisation of 6-(5-chloropyridin-2-yl)-7-(4-methyl-1-piperazinyl)carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
  • PubChemLite. (n.d.). 1-(5-chloropyrazin-2-yl)ethan-1-amine.
  • PubMed. (n.d.). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents.
  • ResearchGate. (2025, August 5). Chiral Separation of Enantiomeric 1, 2-Diamines Using Molecular Imprinting Method and Selectivity Enhancement by Addition of Achiral Primary Amines into Eluents | Request PDF.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

Sources

Validation

A Comparative Guide to the Efficacy of Chiral Resolving Agents

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The choice of a chiral resolving agent is a pivotal dec...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The choice of a chiral resolving agent is a pivotal decision that can significantly impact the efficiency, yield, and economic viability of this process. This guide provides an in-depth, objective comparison of the performance of commonly employed chiral resolving agents, supported by experimental data and protocols, to empower you to make informed decisions in your laboratory.

The Foundational Principle: Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[1][2] This method hinges on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3][4] When a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed.[3][4] These diastereomers, having different three-dimensional arrangements, exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[3]

The success of this technique is a delicate interplay between the structures of the racemic compound and the resolving agent, the choice of solvent, and the crystallization conditions. A successful resolution is typically characterized by a significant difference in the solubility of the two diastereomeric salts, leading to the preferential crystallization of one over the other.

Key Performance Indicators for Chiral Resolving Agents

The efficacy of a chiral resolving agent is not a singular metric but a composite of several key performance indicators:

  • Diastereomeric Excess (d.e.): This measures the purity of the crystallized diastereomeric salt. A high d.e. indicates a successful separation of the two diastereomers.

  • Yield: The amount of the desired diastereomeric salt recovered after crystallization.

  • Enantiomeric Excess (e.e.): After the liberation of the enantiomer from the purified diastereomeric salt, the e.e. quantifies the purity of the final enantiomer.[5][6] It is a measure of how much one enantiomer is present in excess of the other.[6]

  • Scope and Versatility: The range of different racemic compounds that can be effectively resolved by a particular agent.

  • Cost and Availability: The economic feasibility of using a resolving agent, especially for large-scale applications.[7]

A Comparative Analysis of Common Chiral Resolving Agents

This section provides a comparative overview of some of the most frequently used chiral resolving agents for the resolution of racemic acids and bases.

For the Resolution of Racemic Bases (Amines)

Chiral acids are the resolving agents of choice for racemic amines.[8][9]

Chiral Resolving AgentCommon Applications & StrengthsPotential Limitations
(+)-Tartaric Acid and its Derivatives (e.g., O,O'-Dibenzoyl-L-tartaric acid - DBTA) Widely used due to its low cost, availability in both enantiomeric forms, and the presence of multiple functional groups for hydrogen bonding.[3][7] Effective for a broad range of primary, secondary, and tertiary amines. Derivatives like DBTA can offer enhanced performance for specific substrates.The high polarity of tartaric acid can sometimes lead to solubility issues in common organic solvents. The optimal derivative for a specific amine often needs to be determined empirically.
(-)-Mandelic Acid and its Derivatives (e.g., (+)-O-Acetylmandelic acid) The aromatic ring provides opportunities for π-π stacking interactions, which can be crucial for effective chiral recognition.[8] Often successful where tartaric acid fails.Can be more expensive than tartaric acid. The single carboxylic acid and hydroxyl group may offer fewer interaction points compared to tartaric acid.[7]
(+)-Camphor-10-sulfonic acid A strong acid that can form stable salts with weakly basic amines. The rigid bicyclic structure provides a well-defined chiral environment.[8]Can be more expensive and less readily available than tartaric or mandelic acid.
For the Resolution of Racemic Acids

Chiral bases, often naturally occurring alkaloids or synthetic amines, are employed for the resolution of racemic carboxylic acids.[10][11]

Chiral Resolving AgentCommon Applications & StrengthsPotential Limitations
(-)-Brucine and (-)-Strychnine Readily available, naturally occurring alkaloids that have been historically successful for a wide variety of carboxylic acids.[8][10] Their complex and rigid structures can provide excellent chiral discrimination.These alkaloids are highly toxic and require careful handling. Their availability is dependent on natural sources.
(R)-(+)-1-Phenylethylamine and its Derivatives A readily available and relatively inexpensive synthetic amine.[10][12] It has proven effective for resolving a variety of acidic compounds.[12] Both enantiomers are commercially available, offering flexibility.[12]Its effectiveness is highly substrate-dependent, and it may not be as broadly applicable as the alkaloids for certain classes of acids.
(-)-Quinine Another naturally occurring alkaloid that is frequently used for the resolution of chiral acids.[8][10]Similar to brucine and strychnine, it is toxic and its supply is dependent on natural sources.

Experimental Workflow: A Step-by-Step Guide to Chiral Resolution

The following section details a generalized experimental protocol for the chiral resolution of a racemic amine using a chiral acid, and a racemic acid using a chiral base. These protocols serve as a foundational template that can be optimized for specific substrate-resolving agent pairs.

Diagram of the Chiral Resolution Workflow

G cluster_0 Resolution of a Racemic Amine cluster_1 Resolution of a Racemic Acid racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation crystallization Fractional Crystallization (Less soluble diastereomer precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble Liquid liberation Liberation of Amine (Addition of Base) less_soluble->liberation pure_amine Enantiomerically Enriched Amine (e.g., (S)-Amine) liberation->pure_amine racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation_acid Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation_acid chiral_base Chiral Base (e.g., (-)-Brucine) chiral_base->salt_formation_acid crystallization_acid Fractional Crystallization (Less soluble diastereomer precipitates) salt_formation_acid->crystallization_acid filtration_acid Filtration crystallization_acid->filtration_acid less_soluble_acid Less Soluble Diastereomeric Salt (e.g., (R)-Acid-(-)-Brucine) filtration_acid->less_soluble_acid Solid more_soluble_acid More Soluble Diastereomeric Salt (in filtrate) filtration_acid->more_soluble_acid Liquid liberation_acid Liberation of Acid (Addition of Acid) less_soluble_acid->liberation_acid pure_acid Enantiomerically Enriched Acid (e.g., (R)-Acid) liberation_acid->pure_acid

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution of a Racemic Amine (e.g., (±)-1-Phenylethylamine) with (+)-Tartaric Acid[3][13]
  • Dissolution: Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.[1][13]

  • Salt Formation: To the warm tartaric acid solution, slowly add the racemic amine (1.0 equivalent).[3] An exothermic reaction and precipitation of the diastereomeric salt may be observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[1]

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent. The progress can be monitored by measuring the optical rotation of the salt at each step until a constant value is achieved.[7]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 11).[1][7]

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Resolution of a Racemic Carboxylic Acid with a Chiral Base
  • Dissolution: Dissolve the racemic carboxylic acid (1.0 equivalent) and the chiral base (0.5 to 1.0 equivalent) in a suitable solvent with warming to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: Isolate the crystals by filtration and purify by recrystallization as described in Protocol 1.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the solution is acidic (pH < 2).

  • Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent.

  • Drying and Concentration: Dry the organic extracts and concentrate to obtain the enantiomerically enriched carboxylic acid.

Determining Enantiomeric Excess: The Final Verdict on Efficacy

The ultimate measure of a successful resolution is the enantiomeric excess (e.e.) of the final product. Several analytical techniques can be employed to determine the e.e.[14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[6][15] The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas.[16]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Derivatizing Agents: The addition of a chiral shift reagent or derivatization with a chiral agent can induce different chemical shifts for the two enantiomers, allowing for their quantification by NMR.[14][17]

  • Polarimetry: This classical method measures the optical rotation of the sample.[14] The e.e. can be calculated if the specific rotation of the pure enantiomer is known.[5] However, this method is less accurate than chromatographic techniques.[14]

Diagram of Enantiomeric Excess Determination

G cluster_0 Analytical Methods for e.e. Determination enriched_sample Enantiomerically Enriched Sample hplc Chiral HPLC enriched_sample->hplc gc Chiral GC enriched_sample->gc nmr NMR Spectroscopy (with chiral additives) enriched_sample->nmr polarimetry Polarimetry enriched_sample->polarimetry ee_value Enantiomeric Excess (e.e.) Value hplc->ee_value gc->ee_value nmr->ee_value polarimetry->ee_value

Caption: Common analytical techniques for determining enantiomeric excess.

Conclusion: A Strategic Approach to Selecting a Chiral Resolving Agent

The selection of an optimal chiral resolving agent is a multifaceted process that often involves a degree of empirical screening.[18] While classical resolving agents like tartaric acid and brucine remain workhorses in the field, a deep understanding of the underlying principles of diastereomeric salt formation and a systematic approach to screening can significantly enhance the probability of success.

This guide has provided a framework for comparing the efficacy of different chiral resolving agents, grounded in scientific principles and supported by established experimental protocols. By carefully considering the key performance indicators and employing rigorous analytical techniques to assess the outcome, researchers can navigate the challenges of chiral resolution with greater confidence and efficiency, ultimately accelerating the path to the synthesis of enantiomerically pure compounds for a wide range of applications.

References

  • Determination of enantiomeric excess. (n.d.).
  • Chiral resolution. (n.d.). Chemeurope.com.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
  • Resolution (Separation) of Enantiomers. (2023, November 9). Chemistry LibreTexts.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
  • A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid. (n.d.). Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (n.d.). Benchchem.
  • Enantiomeric Excess | Formula, Calculation & Example - Lesson. (n.d.). Study.com.
  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018, October 26). Blogs@NTU.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Chiral resolution. (n.d.). Wikipedia.
  • Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. (2014, July 16). Crystal Growth & Design (ACS Publications).
  • The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery.
  • Application Notes and Protocols for the Chiral Resolution of Racemic Pent-1-yn-3-amine. (n.d.). Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing.
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.).
  • Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. (n.d.). PubMed.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). NIH.
  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts.
  • Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. (n.d.). Crystal Growth & Design.
  • How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
  • Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE - Proceedings.
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. (n.d.). Benchchem.
  • Chiral analysis. (n.d.). Wikipedia.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Chiral Resolution of Racemic Methyloxolane Carboxylic Acids. (n.d.). Benchchem.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Chiral separation of 1-Phenylethylamine enantiomers. (n.d.). Sigma-Aldrich.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). NIH.
  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011, April 14). NIH.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17).
  • Racemic Mixtures and the Resolution of Enantiomers. (n.d.). NC State University Libraries.
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023, July 11). Inorganic Chemistry - ACS Publications.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017, October 6). Wiley Analytical Science.
  • Chiral derivatizing agent. (n.d.). Wikipedia.
  • (PDF) Recent Developments in Optical Resolution. (2025, August 6). ResearchGate.
  • Comparison of currently existing chiral resolution methods. The table... (n.d.). ResearchGate.
  • The Essential Role of Chiral Resolving Agents in Pharmaceutical Synthesis. (n.d.).

Sources

Comparative

X-ray crystallography of 1-(5-Chloropyrazin-2-yl)ethan-1-amine derivatives

<><>## Determining the Absolute Configuration of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Derivatives: A Comparative Guide to Analytical Techniques Introduction: The Critical Role of Chirality in Drug Development In the lan...

Author: BenchChem Technical Support Team. Date: January 2026

<><>## Determining the Absolute Configuration of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Derivatives: A Comparative Guide to Analytical Techniques

Introduction: The Critical Role of Chirality in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The pyrazine moiety is a significant pharmacophore found in numerous biologically active compounds, making its derivatives, such as 1-(5-chloropyrazin-2-yl)ethan-1-amine, valuable chiral building blocks for novel therapeutics.[2] Establishing the absolute configuration (AC) of these building blocks is not merely a regulatory formality but a foundational step in ensuring the safety, efficacy, and selectivity of a potential drug candidate.

This guide provides an in-depth comparison of the analytical techniques available for the unambiguous determination of the absolute configuration of 1-(5-chloropyrazin-2-yl)ethan-1-amine and its derivatives. We will delve into the experimental workflow of single-crystal X-ray crystallography—the undisputed "gold standard"—and objectively compare its performance, requirements, and outcomes against powerful solution-state techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography stands alone as the definitive method for determining the three-dimensional atomic arrangement of a molecule, thereby providing an unambiguous assignment of its absolute configuration. The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The key to determining absolute configuration lies in the phenomenon of anomalous dispersion, which becomes significant when the crystal contains atoms heavier than carbon. The chlorine atom present in 1-(5-chloropyrazin-2-yl)ethan-1-amine derivatives is typically sufficient to produce a measurable anomalous signal.

Experimental Workflow: From Solution to Structure

The path from a synthesized compound to a finalized crystal structure is a multi-step process that demands precision and patience. The causality behind each step is crucial for success.

SCXRD_Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Harvest Crystal Selection & Mounting Crystallization->Harvest Single Crystals Screening Crystal Screening Harvest->Screening Mounted Crystal Data_Collection Full Data Collection Screening->Data_Collection Good Diffraction Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Flack Parameter Refinement->Validation Final Model Final_Report Final Structure & AC Validation->Final_Report

Caption: Workflow for Absolute Configuration Determination by SCXRD.

Protocol 1: Crystallization of 1-(5-Chloropyrazin-2-yl)ethan-1-amine Derivatives

Crystallization is often the most significant bottleneck in the SCXRD workflow.[3] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.

  • Solvent Selection: Begin by assessing the solubility of the purified amine derivative in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). An ideal solvent is one in which the compound is moderately soluble; highly soluble compounds are difficult to crystallize.

  • Slow Evaporation:

    • Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a suitable solvent in a small, narrow vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment for several days to weeks.

    • Rationale: This is the simplest method. The gradual increase in concentration as the solvent evaporates provides the driving force for crystallization.[4][5]

  • Vapor Diffusion (Recommended):

    • This is a highly controlled and effective method, especially for small sample quantities.[5]

    • Setup: Dissolve the compound in a small volume of a "good" solvent (e.g., ethanol). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[4][6]

    • Mechanism: The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and gently inducing crystallization.[6] This slow change in solvent environment often yields high-quality crystals.

Data Collection and Refinement: The Role of the Flack Parameter

Once a suitable crystal is mounted on a diffractometer, X-ray data is collected. During the final stages of structure refinement, the Flack parameter (x) is calculated. This single value provides a powerful measure of the correctness of the assigned absolute configuration.[7]

  • Interpretation of the Flack Parameter:

    • A value of x ≈ 0 with a small standard uncertainty (s.u.), typically < 0.08, indicates that the assigned absolute configuration is correct.[8][9]

    • A value of x ≈ 1 indicates that the inverted structure is correct. The coordinates must be inverted to represent the true molecule.[8]

    • A value of x ≈ 0.5 may suggest that the crystal is a racemic twin (contains equal amounts of both enantiomers).[7]

ParameterRepresentative ValueInterpretation
Chemical FormulaC₆H₈ClN₃1-(5-chloropyrazin-2-yl)ethan-1-amine
Crystal SystemMonoclinic(Hypothetical Data)
Space GroupP2₁A common chiral space group[10]
Temperature100 KCryo-cooling minimizes thermal vibrations
Wavelength1.54178 Å (Cu Kα)Copper radiation enhances anomalous signal
R-factor (R1)0.035Low R-factor indicates a good model fit
Flack Parameter (x) 0.04 (s.u. 0.06) Confirms the assigned configuration is correct [9]

Table 1: Representative Crystallographic Data Summary. The Flack parameter provides definitive proof of the absolute configuration.

Comparative Analysis: Solution-State Alternatives

While SCXRD is definitive, its requirement for high-quality single crystals can be a major hurdle.[11][12] When crystallization fails or is impractical, several powerful solution-based techniques can provide the necessary stereochemical information.

A. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration.

  • Principle of Operation: The AC is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[1][12][14] A match in the pattern of positive and negative bands confirms the configuration. If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite configuration.

  • Advantages:

    • No Crystallization Needed: This is the primary advantage over SCXRD. It works on oils, liquids, and solutions.[12]

    • High Reliability: When a good correlation is found, the assignment is highly reliable.[14]

  • Limitations:

    • Computationally Intensive: Requires significant computational resources and expertise to perform accurate DFT calculations.

    • Conformational Flexibility: Molecules with many rotatable bonds can complicate the analysis, as multiple conformations must be calculated and averaged.

Protocol 2: Absolute Configuration Determination by VCD
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent must be transparent in the IR region of interest.[13]

  • Spectral Acquisition: Measure the VCD and standard IR absorption spectra on a dedicated VCD spectrometer.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the (R)-enantiomer).

    • Perform a conformational search to identify all low-energy conformers.

    • For each conformer, optimize its geometry and calculate its theoretical VCD and IR spectra using DFT (e.g., with a B3LYP functional and a 6-31G** basis set).

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Visually and statistically compare the experimental VCD spectrum with the calculated spectrum. A strong correlation confirms the absolute configuration.[1][13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR cannot distinguish between enantiomers.[15] However, by introducing a chiral auxiliary, a diastereomeric interaction is created, making the enantiomers chemically non-equivalent and thus distinguishable by NMR.

  • Principle of Operation: Two main approaches exist:

    • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid (MTPA), to form a covalent mixture of diastereomers.[16][17] These diastereomers will have distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.

    • Chiral Solvating Agents (CSAs): The chiral amine is simply mixed with an enantiomerically pure CSA in the NMR tube.[17][18] The CSA forms transient, non-covalent diastereomeric complexes, leading to separate signals for the enantiomers.

  • Advantages:

    • Readily Available: NMR is a ubiquitous technique in chemistry labs.

    • Quantitative: Can be used to determine enantiomeric excess (e.e.).

  • Limitations:

    • Indirect Method: Assignment of AC often relies on empirical models (e.g., the Mosher model), which can sometimes be misleading. It is not as absolute as SCXRD or VCD.[]

    • Reaction Required (CDAs): Derivatization must be complete and free of kinetic resolution to be reliable.

C. High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is an exceptionally powerful technique for separating enantiomers and is the primary method for determining enantiomeric purity.[20]

  • Principle of Operation: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[21][22]

  • Use in AC Determination: While excellent for separation, chiral HPLC cannot determine the absolute configuration on its own. It must be correlated with a known standard or coupled with a configuration-sensitive detector. To assign the peaks, one must have an authentic, enantiomerically pure sample whose AC has already been determined by an absolute method like SCXRD.[23][24]

Summary and Recommendations

The choice of analytical technique depends on the specific research question, the physical nature of the sample, and the resources available.

TechniqueDefinitive AC?Sample StateKey AdvantageKey Limitation
SCXRD Yes (Gold Standard) Single CrystalUnambiguous 3D structure; Flack parameter provides statistical confidence.[7][9]Requires high-quality single crystals. [3]
VCD Yes Solution / LiquidDoes not require crystallization; powerful for non-crystalline samples.[12][13]Computationally intensive; can be complex for flexible molecules.[1]
NMR (with auxiliaries) No (Indirect)SolutionWidely accessible; good for determining enantiomeric purity.Relies on empirical models for AC assignment; potential for error.[]
Chiral HPLC No (Relative)SolutionExcellent for separating enantiomers and determining enantiomeric purity.[20][24]Requires a reference standard of known configuration for AC assignment.

Expert Recommendation:

  • For Definitive Assignment: Single-Crystal X-ray Crystallography (SCXRD) should always be the primary goal for any novel chiral intermediate like a 1-(5-chloropyrazin-2-yl)ethan-1-amine derivative. The certainty provided by a well-refined crystal structure with a conclusive Flack parameter is unparalleled.

  • When Crystals Are Elusive: If repeated crystallization attempts fail, Vibrational Circular Dichroism (VCD) is the strongest alternative for unambiguous absolute configuration determination in solution.

  • For Routine Purity Checks: Once the absolute configuration has been established by SCXRD or VCD, Chiral HPLC is the most efficient and robust method for routine quality control to determine the enantiomeric excess of subsequent batches.

  • As a Complementary Tool: NMR with chiral auxiliaries can be a quick method to assess enantiomeric purity and can provide supporting evidence for a structural assignment, but should not be relied upon as the sole method for determining the absolute configuration of a new chemical entity.

References

  • Brog, J. P., Chanez, C. L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Laudadio, G., Barmpoutsis, E., Schmallegger, M., & others. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693–12702. [Link]

  • Nafie, L. A. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 671-682. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(4), 229-234. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Symmetry, 12(10), 1594. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Substituted Pyrazinyl Amines: An In-depth Technical Review for Drug Development Professionals

Substituted pyrazinyl amines represent a critical structural motif in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates targeting a wide range of diseases. The str...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazinyl amines represent a critical structural motif in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates targeting a wide range of diseases. The strategic introduction of an amino group onto the pyrazine scaffold is a pivotal step in the synthesis of these valuable compounds, profoundly influencing their pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles. Consequently, the development of efficient, scalable, and regioselective methods for their synthesis is of paramount importance to researchers in the pharmaceutical industry.

This guide provides a comprehensive literature review and a comparative analysis of the principal synthetic strategies for accessing substituted pyrazinyl amines. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to make informed decisions when designing synthetic routes to novel pyrazinyl amine-based drug candidates.

Nucleophilic Aromatic Substitution (SNAr): The Classical Workhorse

Nucleophilic aromatic substitution (SNAr) on halo- or otherwise activated pyrazines is a foundational and widely employed method for the synthesis of pyrazinyl amines. The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to attack by nucleophiles, particularly when further activated by electron-withdrawing groups.

Mechanistic Principles and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, typically a primary or secondary amine, attacks an electron-deficient carbon atom of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] Aromaticity is subsequently restored through the expulsion of a leaving group, most commonly a halide.

A key consideration in the SNAr of polysubstituted pyrazines is regioselectivity. The position of nucleophilic attack is dictated by the electronic properties of the substituents on the pyrazine ring.[3] For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs attack to the 3-position.[3] This predictable regioselectivity is a powerful tool for the controlled synthesis of specific isomers.

Caption: Figure 1: S-N-Ar Mechanism on a Chloropyrazine

Experimental Protocol: General Amination via SNAr

The following is a general procedure for the amination of a chloropyrazine derivative.

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • Amine (1.0-2.0 equiv)

  • Base (e.g., K₂CO₃, CsF, or Et₃N; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or THF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the round-bottom flask, add the chloropyrazine derivative, the amine, and the base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines, including substituted pyrazinyl amines.[4][5] This method is particularly advantageous for coupling less reactive aryl chlorides and offers a remarkably broad substrate scope with excellent functional group tolerance.[6]

The Catalytic Cycle and Key Parameters

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] The key steps are:

  • Oxidative Addition: The aryl halide (e.g., chloropyrazine) adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the substituted pyrazinyl amine product is eliminated, regenerating the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[6][7] Sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often employed for challenging couplings involving chloropyrazines.[5]

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Amination Catalytic Cycle cluster_product Pd0 Pd(0)L_n OxAdd Py-Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition (+ Py-Cl) AmineCoord [Py-Pd(II)(NH2R)L_n]+Cl- OxAdd->AmineCoord Amine Coordination & Deprotonation (+ RNH2, Base) ReductElim Py-NHR AmineCoord->ReductElim Reductive Elimination Product Pyrazinyl Amine Product AmineCoord->Product Product->Pd0 Catalyst Regeneration

Caption: Figure 2: Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

The following is a representative protocol for the Buchwald-Hartwig amination of 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3; 1-5 mol%)

  • Base (e.g., NaOtBu or LiHMDS; 2.0-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrazine, palladium pre-catalyst, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 65-110°C) with vigorous stirring for the required duration (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

Classical Condensation Methods: The Gutknecht Synthesis

While modern cross-coupling reactions are often favored, classical condensation methods for constructing the pyrazine ring itself remain valuable, particularly for the synthesis of symmetrically substituted pyrazines. The Gutknecht pyrazine synthesis, first reported in 1879, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the corresponding pyrazines.[9][10][11]

Reaction Pathway

The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[9] Two molecules of the α-amino ketone then undergo a condensation reaction to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine product using an oxidizing agent like copper(II) sulfate or simply air.[9][10]

Gutknecht_Synthesis Figure 3: The Gutknecht Pyrazine Synthesis Workflow Ketone α-Oximino Ketone AminoKetone α-Amino Ketone Ketone->AminoKetone Reduction Dihydropyrazine Dihydropyrazine AminoKetone->Dihydropyrazine Self-Condensation (2 equivalents) Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Figure 3: The Gutknecht Pyrazine Synthesis Workflow

Experimental Protocol: Gutknecht Synthesis of 2,5-Diphenylpyrazine

This protocol illustrates the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone as the starting material.[12]

Materials:

  • 2-Chloroacetophenone

  • Aqueous ammonia

  • Ethanol or acetic acid

  • Oxidizing agent (e.g., copper(II) sulfate or air)

Procedure:

  • Synthesis of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1 equiv) in ethanol and add an excess of aqueous ammonia. Heat the mixture under reflux for several hours. After cooling, the intermediate α-aminoacetophenone can be isolated.

  • Condensation and Oxidation: Heat the isolated α-aminoacetophenone in a suitable solvent (e.g., ethanol). The self-condensation to the dihydropyrazine intermediate occurs spontaneously.

  • Introduce an oxidizing agent or allow for air oxidation to form 2,5-diphenylpyrazine.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-diphenylpyrazine.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing a particular substituted pyrazinyl amine depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.

Method Key Advantages Key Limitations Typical Reaction Conditions Yields
Nucleophilic Aromatic Substitution (SNAr) - Well-established and cost-effective.- Often uses readily available starting materials.- Predictable regioselectivity based on electronic effects.[3]- Requires an activated pyrazine ring (e.g., with a leaving group and electron-withdrawing groups).- Can require harsh conditions (high temperatures).[13]- Room temperature to 120°C- Solvents: DMSO, DMF, THF- Bases: K₂CO₃, CsF, Et₃NModerate to excellent (60-95%)
Buchwald-Hartwig Amination - Excellent substrate scope and functional group tolerance.- Effective for less reactive aryl chlorides.- Milder reaction conditions are often possible.[4]- Requires expensive palladium catalysts and ligands.- Strictly anhydrous and inert conditions are necessary.[14]- 65-110°C- Solvents: Toluene, THF- Catalysts: Pd pre-catalysts with phosphine ligands- Bases: NaOtBu, LiHMDSGood to excellent (70-98%)
Gutknecht Synthesis - A classical and straightforward method for symmetrical pyrazines.- Does not require pre-functionalized pyrazine rings.- Primarily limited to the synthesis of symmetrically substituted pyrazines.- Can result in low yields and byproducts.- Multi-step process involving reduction and oxidation.- Can require elevated temperatures.Variable, often moderate
Enzymatic Synthesis - Environmentally friendly ("green") approach.- High selectivity and mild reaction conditions.[15]- Limited substrate scope.- Enzyme stability and cost can be a concern.- Near-ambient temperatures (e.g., 45°C).- Aqueous or green solvents.Good to excellent (up to 91.6%)[16]

Conclusion and Future Outlook

The synthesis of substituted pyrazinyl amines is a mature field with a diverse array of reliable synthetic methodologies. For the direct amination of pre-formed halopyrazines, Nucleophilic Aromatic Substitution remains a highly valuable and economical choice, especially when the regioselectivity is well-controlled by the existing substituents. For more complex substrates, less reactive halo-aromatics, or when broad functional group tolerance is paramount, the Buchwald-Hartwig amination stands out as the premier method, despite the higher cost of the catalytic system. Classical condensation methods like the Gutknecht synthesis retain their utility for the preparation of specific, often symmetrical, pyrazine cores.

Looking forward, the development of more sustainable and cost-effective catalytic systems for C-N bond formation will continue to be a major focus. This includes the use of earth-abundant metal catalysts and the further exploration of biocatalytic and flow-chemistry approaches to pyrazinyl amine synthesis.[15] These advancements will undoubtedly facilitate the discovery and development of the next generation of pyrazine-based pharmaceuticals.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][7]

  • ResearchGate. (2022, May). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved from [Link][8]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link][4]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • ACS Publications. (1981, October 1). SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. Retrieved from [Link]

  • CoLab. (2010, September 15). Gutknecht Condensation.
  • Merck Index. (n.d.). Gutknecht Pyrazine Synthesis. Retrieved from [Link][10]

  • YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][1]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link][11]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link][13]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][6]

  • PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2024, December). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link][16]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-(5-Chloropyrazin-2-yl)ethan-1-amine

This document provides a detailed, safety-first protocol for the proper disposal of 1-(5-Chloropyrazin-2-yl)ethan-1-amine (CAS No. 1234014-51-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(5-Chloropyrazin-2-yl)ethan-1-amine (CAS No. 1234014-51-7). As a niche research chemical, specific public data on its hazard profile and disposal is limited.[1] Therefore, this guide is built upon established principles of chemical safety, regulatory standards for hazardous waste, and data extrapolated from structurally similar chlorinated heterocyclic amines. The primary directive is to treat this compound as hazardous waste to ensure the safety of laboratory personnel and environmental protection.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks is the foundational step in safe chemical handling and disposal. Based on its structure—a chlorinated pyrazine core with an amine functional group—we must anticipate a hazard profile similar to related chemical classes. The procedures outlined below are predicated on this conservative assessment.

Key potential hazards, inferred from analogous compounds, include acute toxicity, irritation, and environmental risks.[2][3][4][5] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance that aligns with local and federal regulations.

Hazard Category Anticipated Risk & Rationale Supporting Sources for Analogy
Acute Toxicity (Oral) Structurally similar chlorinated nitrogen heterocycles are classified as harmful or toxic if swallowed.[2][4][6][2][4][6]
Skin Corrosion/Irritation Amine-containing compounds and chlorinated aromatics can be irritating to the skin upon direct contact.[3][4][6][3][4][6]
Serious Eye Damage/Irritation Direct contact with eyes is likely to cause serious irritation or damage, a common property of reactive amines.[3][4][3][4]
Respiratory Tract Irritation If handled as a powder or aerosolized, may cause respiratory irritation.[4][5][4][5]
Aquatic Toxicity Chlorinated organic compounds can be harmful to aquatic life and may persist in the environment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to create a reliable barrier against exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, or a full-face shield if there is a splash risk.[2][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[8]

  • Protective Clothing: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically impervious apron or suit may be required.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5]

Step-by-Step Disposal Protocol

Disposal must be methodical to prevent accidental release and ensure regulatory compliance. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management of hazardous waste.[9][10]

Workflow for Waste Management

G cluster_start Initial State cluster_waste_streams Waste Characterization cluster_collection Collection & Segregation cluster_container_disposal Container Decontamination Protocol start Chemical to be Disposed 1-(5-Chloropyrazin-2-yl)ethan-1-amine neat Neat Compound or Concentrated Solution start->neat dilute Dilute Aqueous Solution (e.g., from experiments) start->dilute contaminated Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) start->contaminated empty_container Empty Stock Container start->empty_container hw_liquid Labeled Hazardous Liquid Waste Container (Halogenated) neat->hw_liquid Transfer via funnel dilute->hw_liquid Transfer via funnel hw_solid Labeled Hazardous Solid Waste Container contaminated->hw_solid Place directly in lined container rinse Step 1: Triple-rinse with appropriate solvent (e.g., Methanol) empty_container->rinse Begin Decontamination collect_rinsate Step 2: Collect all rinsate into Hazardous Liquid Waste rinse->collect_rinsate collect_rinsate->hw_liquid Rinsate is hazardous dry_deface Step 3: Air dry in fume hood, then deface label collect_rinsate->dry_deface final_disposal Step 4: Dispose of clean container in normal glass waste dry_deface->final_disposal

Caption: Decision workflow for the disposal of 1-(5-Chloropyrazin-2-yl)ethan-1-amine.

Protocol for Unused Chemical and Contaminated Solutions:
  • Do Not Dispose Down the Drain: This compound and its solutions must never be disposed of via the sanitary sewer system.

  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for halogenated organic liquid waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(5-Chloropyrazin-2-yl)ethan-1-amine," the CAS number "1234014-51-7," and an indication of the primary hazards (e.g., "Toxic," "Irritant").

  • Transfer Waste: Carefully transfer the chemical waste into the designated container using a funnel. Work within a chemical fume hood to avoid inhaling vapors.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.

  • Arrange for Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

Protocol for Contaminated Solid Waste:
  • Segregate Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, absorbent pads, and contaminated wipes, must be treated as hazardous solid waste.

  • Collect in a Lined Container: Place these items into a designated hazardous solid waste container, which is typically a pail or drum lined with a durable plastic bag.[11]

  • Label and Seal: The container must be clearly labeled as described above. When the bag is full, seal it securely, and close the container for pickup.

Protocol for Empty Containers:

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[11]

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the first rinse, and preferably all three, must be collected and disposed of as hazardous liquid waste as it will contain residual chemical.[11]

  • Dry and Deface: Allow the rinsed container to air dry completely in a fume hood. Once dry, deface or remove the original product label to prevent confusion.

  • Final Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate non-hazardous waste stream (e.g., laboratory glass recycling or trash, per institutional policy).

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Small Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as hazardous solid waste. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For any significant spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS emergency response team immediately.

References

  • 1-(5-chloropyrazin-2-yl)ethan-1-amine. PubChem.[Link]

  • SAFETY DATA SHEET (Triethylenetetramine). Huntsman.[Link]

  • Safety Data Sheet. Angene Chemical.[Link]

  • Material Safety Data Sheet (Clopyr AG). Greenbook.net.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.[Link]

Sources

Handling

Personal protective equipment for handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine

A Comprehensive Safety Guide for Handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine. The guidance herein is synthesized from established safety protocols for analogous chemical structures and general best practices in laboratory settings. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on structurally similar molecules, such as 1-(5-Chloropyridin-2-yl)methanamine, is adopted to ensure a high margin of safety.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as toxic if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine. The selection of appropriate PPE should be based on the specific laboratory operation being performed.[6][7][8]

Task / Operation Potential Hazard Minimum Recommended PPE
Receiving & Unpacking Unforeseen container damage, minor dust exposure.Safety glasses, lab coat, nitrile gloves.
Weighing Solid Compound Inhalation of fine particles, skin/eye contact.Chemical splash goggles, lab coat, nitrile gloves. All weighing should be performed in a chemical fume hood or a ventilated balance enclosure.
Preparing Solutions Skin/eye contact from splashes, inhalation of vapors.Chemical splash goggles, lab coat, nitrile gloves. For volatile solvents or when heating, work must be conducted in a chemical fume hood.
Running Reactions Splashes, unforeseen reactions, inhalation of vapors.Chemical splash goggles (or a face shield if the splash risk is high), a chemical-resistant apron over a lab coat, and appropriate chemical-resistant gloves.[9]
Handling Waste Direct contact with contaminated materials.Chemical splash goggles, lab coat, and heavy-duty nitrile or butyl rubber gloves.
Glove Selection:

There is no single glove type that protects against all chemicals.[10] For handling 1-(5-Chloropyrazin-2-yl)ethan-1-amine and its solutions, nitrile gloves are a good initial choice as they offer protection against a range of chemicals, including bases, oils, and many solvents.[10] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.[7]

Respiratory Protection:

All work with the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Step-by-Step Handling Procedures

A systematic approach to handling this compound will further enhance safety.

Preparation and Weighing:
  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the solid compound in a tared container within the fume hood or a ventilated enclosure to prevent the dispersion of dust.

Solution Preparation:
  • Solvent Dispensing: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Being Prepared

Spills:
  • Small Spills: For minor spills within a fume hood, use an absorbent material to soak up the spill. Place the contaminated material in a sealed, labeled waste container.[11]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and the institutional safety office.[11]

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][11] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

As a chlorinated organic compound, 1-(5-Chloropyrazin-2-yl)ethan-1-amine and its contaminated materials must be disposed of as hazardous waste.[12][13]

Waste Segregation:
  • Halogenated Organic Waste: All solutions and materials contaminated with 1-(5-Chloropyrazin-2-yl)ethan-1-amine should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][14][15][16]

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a separate, sealed, and labeled hazardous waste bag or container.

Never dispose of this chemical down the drain.[13][14] Adhere strictly to your institution's hazardous waste management guidelines.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Identify Laboratory Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction waste Handling Waste start->waste ppe_weighing Goggles, Lab Coat, Nitrile Gloves (in Fume Hood) weighing->ppe_weighing ppe_solution Goggles, Lab Coat, Nitrile Gloves (in Fume Hood) solution->ppe_solution ppe_reaction Goggles/Face Shield, Chem-Resistant Apron, Appropriate Gloves reaction->ppe_reaction ppe_waste Goggles, Lab Coat, Heavy-Duty Gloves waste->ppe_waste

Caption: PPE selection based on laboratory task.

Disposal_Workflow cluster_disposal Waste Disposal Workflow start Generate Waste liquid Liquid Waste (Solutions, Rinsates) start->liquid solid Solid Waste (Gloves, Paper, etc.) start->solid halogenated_container Halogenated Organic Waste Container liquid->halogenated_container solid_waste_bag Sealed, Labeled Hazardous Waste Bag solid->solid_waste_bag final_disposal Dispose via Institutional Hazardous Waste Program halogenated_container->final_disposal solid_waste_bag->final_disposal

Caption: Waste segregation and disposal workflow.

References

  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE Safety Data Sheets. (2019, July 15). Echemi.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Safety Data Sheet. (2024, February 19). Jubilant Ingrevia.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet. (2024, November 1). Angene Chemical.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Personal protective equipment for handling (2S,4S)-2-amino-4-phenylhexan-1-ol. (2025). Benchchem.
  • 1-(5-Chloropyrazin-2-yl)ethan-1-amine hydrochloride. (n.d.). AiFChem.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment. (n.d.). In Chemical and Biological Terrorism. National Center for Biotechnology Information.
  • Chlorine. (n.d.). CCOHS.
  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Safe Work Practices for Chlorine. (n.d.). WorkSafeBC.
  • Chlorine - Incident management: aliminium. (n.d.). GOV.UK.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyrazin-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyrazin-2-yl)ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.